Product packaging for Veratramine(Cat. No.:CAS No. 60-70-8)

Veratramine

Número de catálogo: B1683811
Número CAS: 60-70-8
Peso molecular: 409.6 g/mol
Clave InChI: MALFODICFSIXPO-KFKQDBFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Veratramine is a piperidine alkaloid comprising the 14,15,16,17-tetradehydro derivative of veratraman having two hydroxy groups at the 3- and 23-positions. It derives from a hydride of a veratraman.
This compound has been reported in Veratrum dahuricum, Veratrum grandiflorum, and other organisms with data available.
This compound is a hypotensive alkaloid isolated from the rhizomes of Veratrum.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39NO2 B1683811 Veratramine CAS No. 60-70-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3/t15-,17-,19-,22-,24-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALFODICFSIXPO-KFKQDBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871534
Record name Veratramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Veratramine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7719
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SLIGHTLY SOL IN WATER; SOL IN METHANOL, ALC, SOL IN BENZENE, CHLOROFORM, DIL ACID; INSOL IN DIL ALKALI
Record name VERATRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, NEEDLES

CAS No.

60-70-8
Record name Veratramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERATRAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VERATRAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Veratramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Veratramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK363YG315
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERATRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 209.5-210.5 °C /HYDRATE/
Record name VERATRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Veratramine's Mechanism of Action in Neuronal Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of veratramine's mechanism of action in neuronal signaling. This compound, a steroidal alkaloid found in plants of the Veratrum genus, exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. This document synthesizes key findings on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanisms of Action in Neuronal Signaling

This compound's influence on neuronal function is multifaceted, primarily attributed to its interaction with the Hedgehog signaling pathway, the SIGMAR1-NMDAR pathway, voltage-gated sodium channels, and the serotonergic system. Emerging evidence, largely from studies of the related compound veratridine, also suggests potential modulatory effects on voltage-gated potassium and calcium channels.

Inhibition of the Hedgehog Signaling Pathway

This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and is implicated in cell proliferation and differentiation.[3][4] Aberrant Hh signaling is a hallmark of several cancers, making its inhibitors, like this compound, subjects of interest in oncology research.[5]

The canonical Hh pathway involves the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes.

This compound is thought to exert its inhibitory effect by directly or indirectly modulating the activity of SMO, preventing the downstream activation of Gli. This leads to a downregulation of Hh target gene expression.

cluster_membrane Cell Membrane Shh Shh PTCH PTCH Shh->PTCH Binds SMO SMO PTCH->SMO Inhibits Gli Gli SMO->Gli Activates This compound This compound This compound->SMO Inhibits Nucleus Nucleus Gli->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Regulates

Figure 1: this compound's Inhibition of the Hedgehog Signaling Pathway.
Modulation of the SIGMAR1-NMDAR Pathway

Recent studies have highlighted this compound's role in alleviating neuropathic pain through its interaction with the Sigma-1 receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR). SIGMAR1 is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and interacts with various ion channels and receptors.

The proposed mechanism suggests that in pathological states like diabetic peripheral neuropathy, SIGMAR1 stabilizes the intracellular Ca2+-CaMKII (Calcium/calmodulin-dependent protein kinase II) complex. This reduces the availability of free CaMKII, which normally inhibits NMDAR activity. The resulting increase in NMDAR activity leads to excessive calcium influx and neuronal hyperexcitability, contributing to pain.

This compound is thought to inhibit SIGMAR1 activity. This destabilizes the Ca2+-CaMKII complex, increasing the pool of free CaMKII. Elevated free CaMKII can then bind to and inhibit the NMDAR, reducing calcium influx and dampening neuronal excitability, thereby producing an analgesic effect.

cluster_interaction Intracellular Signaling Cascade This compound This compound SIGMAR1 SIGMAR1 CaMKII CaMKII SIGMAR1->CaMKII Stabilizes complex NMDAR NMDAR CaMKII->NMDAR Inhibits Ca2+ Ca2+ NMDAR->Ca2+ Influx Neuronal Excitability Neuronal Excitability Ca2+->Neuronal Excitability Increases

Figure 2: this compound's Modulation of the SIGMAR1-NMDAR Pathway.
Antagonism of Voltage-Gated Sodium Channels

This compound is known to be an antagonist of voltage-gated sodium channels (VGSCs). It is reported to block Na+ channels and antagonize the channel-gating mechanism of other ceveratrum alkaloids. By blocking sodium channels, this compound can reduce the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby decreasing neuronal excitability.

The related compound, veratridine, is a well-characterized VGSC activator that causes persistent activation by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. While this compound's effect is antagonistic, its shared origin with veratridine suggests a common binding site or mechanism of interaction with the sodium channel protein.

Agonism of the Serotonergic System

This compound exhibits serotonin (5-HT) agonist activity, appearing to act on presynaptic 5-HT neurons. This action is associated with an excitatory effect on the central nervous system, producing a "5-HT syndrome" in mice, characterized by tremors, myoclonus, and other behavioral changes.

Experimental evidence suggests that this compound is both a releaser and a competitive inhibitor of 5-HT uptake. The this compound-evoked release of 5-HT from cortical slices has been shown to be calcium-independent and persistent. This dual action on serotonin release and reuptake leads to an overall increase in serotonergic neurotransmission.

Putative Effects on Voltage-Gated Potassium and Calcium Channels

Direct evidence for this compound's effects on voltage-gated potassium (K+) and calcium (Ca2+) channels is limited. However, studies on the closely related alkaloid, veratridine, provide some insights. Veratridine has been shown to block voltage-gated K+ currents, which would lead to a prolongation of the action potential.

Regarding calcium channels, veratridine's primary effect is to cause persistent activation of sodium channels, leading to membrane depolarization. This sustained depolarization can then secondarily activate voltage-gated calcium channels, leading to an influx of Ca2+. The specific subtypes of calcium channels involved in this veratridine-induced calcium influx are still under investigation. Given the structural similarity between this compound and veratridine, it is plausible that this compound may also have some, perhaps more subtle, effects on these channels, although further research is needed to confirm this.

Quantitative Data

Quantitative data on the binding affinities and functional potencies of this compound at its various neuronal targets are sparse in the published literature. The available data are summarized below.

ParameterValueSpecies/SystemTarget/Effect
LD50 (intragastric) 15.9 mg/kgKunming miceAcute toxicity
Binding Energy (Molecular Docking) -3.6 kcal/molIn silicoSIGMAR1
Binding Energy (Molecular Docking) -12.8 kcal/molIn silicoSonic Hedgehog (Shh)

Experimental Protocols

The following sections describe generalized protocols for key experiments used to investigate the mechanism of action of this compound.

Immunoblotting for Hedgehog Pathway Inhibition

This protocol is used to assess the effect of this compound on the protein expression levels of key components of the Hedgehog signaling pathway, such as Gli1.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., NSCLC cell lines A549, NCI-H358, or NCI-H1299) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Gli1) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Start Start End End Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Immunodetection Immunodetection Western Blotting->Immunodetection Data Analysis Data Analysis Immunodetection->Data Analysis Data Analysis->End

Figure 3: General workflow for immunoblotting experiments.
Co-Immunoprecipitation for SIGMAR1-NMDAR Interaction

This protocol is used to determine if this compound modulates the interaction between SIGMAR1 and NMDAR.

  • Tissue/Cell Preparation and Lysis: Homogenize tissue samples (e.g., spinal cord) or cultured cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-SIGMAR1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein (e.g., anti-NMDAR).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the effects of this compound on the electrical properties of neurons, including ion channel currents and action potential firing.

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing the neurons of interest (e.g., hippocampal CA1 pyramidal neurons).

  • Recording Setup: Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Fabrication and Filling: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

  • Giga-seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: In voltage-clamp mode, apply voltage steps to elicit and record specific ion channel currents (e.g., sodium, potassium currents). In current-clamp mode, inject current steps to evoke and record action potentials.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound at the desired concentration and record the changes in currents or firing patterns.

  • Washout: Perfuse with control aCSF to determine the reversibility of the drug's effects.

Start Start End End Cell/Slice Preparation Cell/Slice Preparation Giga-seal Formation Giga-seal Formation Cell/Slice Preparation->Giga-seal Formation Whole-Cell Configuration Whole-Cell Configuration Giga-seal Formation->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application Record Effects Record Effects This compound Application->Record Effects Washout Washout Record Effects->Washout Data Analysis Data Analysis Washout->Data Analysis Data Analysis->End

Figure 4: General workflow for whole-cell patch-clamp experiments.

Summary and Future Directions

This compound is a pharmacologically active natural product with a complex mechanism of action in the nervous system. Its ability to inhibit the Hedgehog signaling pathway and modulate the SIGMAR1-NMDAR pathway presents opportunities for therapeutic development in oncology and pain management. Furthermore, its interactions with voltage-gated sodium channels and the serotonergic system contribute to its overall neuroactive profile.

Despite these advances, there are notable gaps in our understanding of this compound's pharmacology. A critical area for future research is the acquisition of quantitative binding and functional data (e.g., Ki, Kd, IC50, EC50 values) for its primary targets. Additionally, direct investigation into the effects of this compound on voltage-gated potassium and calcium channels is needed to provide a more complete picture of its impact on neuronal excitability. Finally, quantitative analysis of its effects on neuronal firing patterns will be crucial for linking its molecular actions to its physiological and behavioral outcomes. A deeper understanding of these aspects will be essential for the rational design and development of this compound-based therapeutics.

References

The C-nor-D-homosteroidal Skeleton of Veratramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the C-nor-D-homosteroidal skeleton inherent to Veratramine, a steroidal alkaloid of significant interest in medicinal chemistry and drug development. This document details the compound's structural characteristics, spectroscopic data, isolation and synthetic methodologies, and its mechanism of action as a modulator of critical signaling pathways.

Core Structure and Physicochemical Properties

This compound is a naturally occurring steroidal alkaloid characterized by a unique C-nor-D-homo steroid skeleton.[1] This structural motif deviates from the typical steroid framework through the contraction of the C-ring to a five-membered ring and the expansion of the D-ring to a six-membered ring.[2][3] this compound is classified as a this compound-type alkaloid, which is distinguished by an aromatized D-ring and the absence of a tetrahydrofuran E-ring that is present in jervanine-type alkaloids like cyclopamine.[4]

This compound is found in various plants of the Veratrum genus, such as Veratrum californicum, Veratrum nigrum, and Veratrum parviflorum.[5] It is a lipid-soluble compound with potential therapeutic applications, including antihypertensive and anticancer activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₉NO₂
Molecular Weight409.61 g/mol
CAS Number60-70-8
Melting Point206-208°C
AppearanceWhite to off-white powder/crystals
SolubilitySoluble in Ethanol and Methanol
Purity (commercially available)≥98%

Data Presentation: Spectroscopic and Quantitative Data

The structural elucidation and quantification of this compound rely on various analytical techniques. Below is a summary of key quantitative data.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) for key protons.
¹³C NMR Chemical shifts (ppm) for the 27 carbon atoms of the skeleton.
Mass Spectrometry (ESI-MS/MS) Protonated molecule [M+H]⁺ at m/z 410.3141. Key fragment ions at m/z 392, 375, and 295, with the ion at m/z 295 resulting from the loss of the piperidine ring moiety.

Table 3: Quantitative Data from Isolation and Analysis

MethodMatrixYield/ConcentrationPurityReference
Reflux with 60% ethanolVeratrum spp. rhizomes (5 kg)21 g97%
Soxhlet extraction with benzeneVeratrum californicum dried roots (1 kg)--
HPLC-ELSDVeratrum nigrumLinear range: 0.36-3.6 µg-
LC-MS/MSRat PlasmaLLOQ: 0.745 ng/mL-
LC-MS/MSVeratrum speciesµg/g to mg/g range-

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Veratrum Species

The following protocol is a composite of established methods for the extraction and purification of this compound from Veratrum rhizomes.

Protocol 1: Extraction and Purification of this compound

  • Extraction:

    • Pulverize dried Veratrum rhizomes.

    • Perform reflux extraction with 60-90% ethanol (1:10 to 1:15 w/v) for 1-3 hours.

    • Alternatively, use Soxhlet extraction with benzene for exhaustive extraction.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Purification using Macroporous Resin:

    • Dilute the crude extract with water.

    • Load the diluted extract onto a pre-treated macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the alkaloids with 70-90% ethanol.

    • Concentrate the eluate to obtain a crude alkaloid mixture.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column with petroleum ether.

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and mix with a small amount of silica gel.

    • After drying, load the sample onto the column.

    • Elute the column with a gradient of petroleum ether:ethyl acetate.

    • Monitor fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing pure this compound.

  • Recrystallization:

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the residue in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then refrigerate to induce crystallization.

    • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Total Synthesis of this compound

The total synthesis of this compound is a complex process. A convergent approach has been described, which is outlined below in a generalized workflow.

Protocol 2: General Workflow for this compound Total Synthesis

  • Synthesis of the A/B/C/D Ring System (C-nor-D-homo steroid core):

    • This often starts from a known steroid precursor like dehydro-epi-androsterone (DHEA).

    • Key steps involve a biomimetic rearrangement to form the characteristic C-nor-D-homo steroid core.

  • Synthesis of the Piperidine F-ring Moiety:

    • This is typically synthesized separately, starting from a suitable chiral precursor.

  • Coupling and Cyclization:

    • The two fragments are coupled together.

    • A reductive coupling and cyclization sequence is then employed to form the F-ring and complete the this compound skeleton.

  • Purification:

    • The final product is purified using chromatographic techniques.

Hedgehog Signaling Pathway Inhibition Assay

The Shh-Light II cell line is a valuable tool for quantifying the inhibition of the Hedgehog signaling pathway.

Protocol 3: Shh-Light II Luciferase Reporter Assay

  • Cell Culture:

    • Culture Shh-Light II cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, in appropriate media.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to become confluent.

    • Induce the Hedgehog pathway using a Smoothened (SMO) agonist like SAG or with Shh-conditioned medium.

    • Treat the cells with varying concentrations of this compound.

    • After a suitable incubation period (e.g., 48 hours), lyse the cells.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

    • Calculate the IC₅₀ value for this compound to determine its potency as a Hedgehog pathway inhibitor.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Inhibition by this compound

This compound inhibits the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. The key target of this compound in this pathway is the Smoothened (SMO) receptor.

Hedgehog_Pathway_Off cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters Proteasome Proteasome GLI->Proteasome Phosphorylation & Cleavage GLIR GLI-R Proteasome->GLIR TargetGenes Target Gene Repression GLIR->TargetGenes Enters Nucleus Nucleus Nucleus

Caption: Hedgehog signaling pathway in the "Off" state (no ligand).

In the absence of the Hedgehog (Hh) ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This allows for the sequestration and processing of the GLI transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and repress the transcription of target genes.

Hedgehog_Pathway_On_Inhibited cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO SUFU SUFU SMO->SUFU Inhibits Release This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Releases GLIA GLI-A GLI->GLIA Activation TargetGenes Target Gene Activation GLIA->TargetGenes Enters Nucleus Nucleus Nucleus

Caption: Hedgehog pathway activation and its inhibition by this compound.

Upon binding of the Hh ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO leads to the release and activation of GLI transcription factors (GLI-A), which then enter the nucleus and activate target gene expression. This compound exerts its inhibitory effect by directly targeting and inhibiting SMO, thus blocking the downstream signaling cascade even in the presence of the Hh ligand.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Veratramine_Isolation_Workflow Start Dried & Pulverized Veratrum Rhizomes Extraction Solvent Extraction (Ethanol Reflux or Benzene Soxhlet) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin CrudeAlkaloids Crude Alkaloid Mixture MacroporousResin->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel PurifiedFractions Purified this compound Fractions SilicaGel->PurifiedFractions Recrystallization Recrystallization (Methanol) PurifiedFractions->Recrystallization End Pure this compound Crystals Recrystallization->End

Caption: Workflow for the isolation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Veratramine and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its related steroidal alkaloids, such as jervine and cyclopamine, are naturally occurring compounds found predominantly in plants of the Veratrum genus. These molecules have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative biological data, and key experimental protocols associated with this compound and its analogues. The primary activities discussed include the inhibition of the Hedgehog signaling pathway, relevant to oncology; modulation of ion channels, impacting cardiovascular and neurological systems; and analgesic effects mediated through the SIGMAR1-NMDAR pathway. This document synthesizes current literature to serve as a resource for professionals engaged in pharmacology and therapeutic development.

Core Mechanisms of Action

This compound and its related alkaloids exert their effects through multiple molecular targets and signaling pathways. The most well-documented of these are the inhibition of the Hedgehog pathway, modulation of sodium channels, and interaction with serotonin and sigma receptors.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer.[1] this compound, jervine, and cyclopamine are potent inhibitors of this pathway.[2][3] They act by binding directly to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a core component of the Hh pathway.[3][4] In the canonical "off" state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is lifted, allowing SMO to signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes. By inhibiting SMO, these alkaloids lock the pathway in the "off" state, preventing tumor cell proliferation, migration, and survival in Hh-dependent cancers. This makes them promising candidates for anticancer therapies.

cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State cluster_inhibition Inhibition by Alkaloids PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Gene_off Target Genes GLI_R->Gene_off Represses Transcription Hh Hh Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Lifted GLI_on GLI SMO_on->GLI_on Activates GLI_A GLI-A (Activator) GLI_on->GLI_A Gene_on Target Genes GLI_A->Gene_on Promotes Transcription Alkaloids This compound Jervine Cyclopamine Alkaloids->SMO_on Directly Inhibits

Caption: Inhibition of the Hedgehog (Hh) signaling pathway by Veratrum alkaloids.
Anticancer Activity via Other Pathways

Beyond Hedgehog signaling, this compound exhibits anticancer effects through other mechanisms. In hepatocellular carcinoma and prostate cancer cells, it can induce autophagy-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, this compound has been shown to cause DNA damage and induce G0/G1 phase cell cycle arrest in prostate cancer cells through the ATM/ATR and Akt pathways.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_atm ATM/ATR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits DNA_Damage DNA Damage This compound->DNA_Damage Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Cdk4_6 Cdk4/6, Cyclin D1 ATM_ATR->Cdk4_6 G1_Arrest G1 Phase Arrest Cdk4_6->G1_Arrest

Caption: Anticancer mechanisms of this compound beyond Hedgehog pathway inhibition.
Cardiovascular and Neuromodulatory Effects

Veratrum alkaloids are known for their potent effects on the cardiovascular and nervous systems. This compound can cause hypotension and bradycardia. This is primarily attributed to its ability to block voltage-gated sodium channels. By antagonizing the Na+ channel-gating mechanism, it can lead to a reflective inhibition of the vasomotor center.

In the central nervous system, this compound has been shown to act as a serotonin (5-HT) agonist, leading to behaviors associated with serotonergic hyperfunction in mice. More recently, its analgesic properties have been linked to the inhibition of the Sigma-1 Receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR) pathway, which plays a key role in dampening the neuronal hyperexcitability associated with neuropathic pain.

cluster_cardio Cardiovascular Effects cluster_neuro Neuromodulatory & Analgesic Effects This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Blocks SIGMAR1 SIGMAR1 This compound->SIGMAR1 Inhibits Vasomotor Vasomotor Center Na_Channel->Vasomotor Modulates Cardio_Effect Hypotension Bradycardia Vasomotor->Cardio_Effect NMDAR NMDAR SIGMAR1->NMDAR Complex Formation Pain_Transmission Neuronal Hyperexcitability (Pain Transmission) NMDAR->Pain_Transmission Start Acclimatize Mice Grouping Randomly Group Mice (Control, Positive, Treatment) Start->Grouping Administer Administer Vehicle, Pethidine, or this compound Grouping->Administer Wait Wait 30 Minutes Administer->Wait Inject Inject Acetic Acid (i.p.) Wait->Inject Observe Place in Cage & Observe for 15 min Inject->Observe Count Count Number of Writhing Responses Observe->Count Analyze Calculate % Inhibition vs. Control Group Count->Analyze End Analgesic Effect Determined Analyze->End

References

Veratramine: A Technical Guide to its Role as a Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Veratramine, a naturally occurring steroidal alkaloid, and its function as an inhibitor of the Hedgehog (Hh) signaling pathway. It consolidates current research on its mechanism of action, presents available quantitative data, and offers detailed protocols for key experimental assays relevant to its study.

The Hedgehog Signaling Pathway: A Core Developmental and Oncogenic Axis

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2] While largely quiescent in adult tissues, aberrant reactivation of this pathway is implicated in the initiation and progression of numerous cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain lung cancers.[3][4][5]

The canonical pathway is mediated by three key components: the twelve-pass transmembrane receptor Patched (PTCH1), the seven-pass transmembrane G protein-coupled receptor-like protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of zinc-finger transcription factors.

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium. This leads to the proteolytic cleavage of GLI proteins (GLI2/3) into their repressor forms, which translocate to the nucleus and keep Hh target gene expression silenced. Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is lifted. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents GLI cleavage. Full-length, activator forms of GLI proteins (GLI1/2) accumulate, enter the nucleus, and activate the transcription of Hh target genes, such as PTCH1 and GLI1 itself, as well as genes involved in cell cycle progression and survival like Cyclin D1 and BCL2.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI2/3 SUFU_off->GLI_off Binds & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Nucleus_off Nucleus GLI_R->Nucleus_off Translocates TargetGenes_off Target Genes OFF Hh Hedgehog Ligand (Shh) PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI1/2 SUFU_on->GLI_on Releases GLI_A GLI-A (Activator) GLI_on->GLI_A Nucleus_on Nucleus GLI_A->Nucleus_on Translocates TargetGenes_on Target Genes ON (PTCH1, GLI1, etc.)

Caption: Canonical Hedgehog (Hh) Signaling Pathway.

This compound: A Steroidal Alkaloid Inhibitor of Hedgehog Signaling

This compound is a natural steroidal alkaloid found in plants of the Veratrum genus, such as the corn lily (Veratrum californicum). It is structurally related to cyclopamine, the first and most well-characterized natural inhibitor of the Hh pathway. Due to this structural similarity and the critical role of Hh signaling in cancer, this compound has been investigated as a potential anti-neoplastic agent.

Mechanism of Action

This compound is understood to function by antagonizing the SMO protein. By binding directly to the seven-transmembrane bundle of SMO, it prevents the conformational change required for its activation, even after Hh ligand has bound to PTCH1. This action effectively locks the pathway in an "OFF" state, preventing the activation of GLI transcription factors and the expression of downstream target genes.

Recent studies in non-small cell lung cancer (NSCLC) cells have shown that treatment with this compound leads to a significant downregulation in the protein expression of SMO, Shh, and GLI1. This suggests that this compound not only inhibits SMO function but may also affect the expression levels of key pathway components.

It is important to note that while the primary mechanism is considered SMO inhibition, some studies have produced conflicting results. One report indicated that this compound did not inhibit Hh signaling in the same manner as cyclopamine, while another found it did not enhance Hh inhibition when combined with cyclopamine in a specific cell-based assay. These discrepancies highlight the need for further research to fully elucidate its precise binding site and mechanism across different biological contexts.

Veratramine_Mechanism cluster_pathway Hh Pathway with this compound Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibition Relieved GLI GLI SMO->GLI Signal Blocked TargetGenes Target Gene Expression GLI->TargetGenes Activation Prevented This compound This compound This compound->SMO INHIBITS

Caption: Proposed mechanism of this compound's inhibition of SMO.
Quantitative Data

Quantitative data on this compound's direct inhibitory potency (e.g., IC50) against the Hedgehog pathway is limited in publicly available literature. Most studies focus on its downstream effects on cell viability and protein expression at specific concentrations.

Cell Line(s)Assay TypeConcentration(s) UsedKey FindingsReference(s)
NSCLC (A549, H1299, H358)CCK-8 Cell Viability0-40 µMDose-dependent reduction in cell viability.
NSCLC (A549, H1299, H358)Immunoblotting20 µMSignificant decrease in SMO, Shh, and GLI1 protein expression.
Human Hepatocellular Carcinoma (HepG2)Autophagy/Apoptosis19.81 µMInduced autophagy-mediated apoptosis via inhibition of PI3K/Akt/mTOR signaling.
Shh-Light II (NIH/3T3 reporter cells)Luciferase Reporter0.2 µMDid not inhibit Hh signaling in this specific assay context.
NIH/3T3 cellsHh Pathway InhibitionNot specifiedFound to significantly inhibit the hedgehog signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to evaluate the activity of Hedgehog pathway inhibitors like this compound.

Hh Pathway Activity: Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI transcription factors, providing a direct readout of pathway activation or inhibition. It typically utilizes a cell line, such as Shh-Light II (which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization), to assess pathway activity.

Luciferase_Workflow cluster_workflow Workflow: Hedgehog Luciferase Reporter Assay A 1. Seed Reporter Cells (e.g., Shh-Light II / NIH-3T3) in 96-well plates. B 2. Culture until confluent (~2-4 days). This is critical for a robust Hh response. A->B C 3. Starve cells in low-serum medium. B->C D 4. Treat cells with: - Vehicle Control - Hh Agonist (e.g., Shh-CM, SAG) - Agonist + this compound (various conc.) C->D E 5. Incubate for 24-30 hours. D->E F 6. Lyse cells using Passive Lysis Buffer. E->F G 7. Measure Firefly and Renilla luciferase activity using a luminometer and Dual-Luciferase® kit. F->G H 8. Analyze Data: - Normalize Firefly to Renilla activity. - Calculate % inhibition relative to 'Agonist only' control. G->H

Caption: Experimental workflow for a GLI-luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed Shh-Light II or a similar GLI-reporter cell line into a 96-well white, clear-bottom plate at a density that will ensure confluency at the time of treatment (e.g., 25,000 cells/well). Culture in complete medium (e.g., DMEM with 10% calf serum).

  • Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for 2-4 days, or until the cell monolayer is fully confluent.

  • Starvation: Carefully replace the culture medium with a low-serum medium (e.g., DMEM with 0.5% calf serum). This step reduces basal pathway activity.

  • Treatment: Add the pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule agonist like SAG) and/or the inhibitor (this compound) diluted in the low-serum medium. Include controls for vehicle and agonist-only.

  • Incubation: Incubate the plate for an additional 24 to 30 hours at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells by adding 20-25 µL of 1X Passive Lysis Buffer to each well.

  • Luminometry: Transfer 5-20 µL of the cell lysate to an opaque luminometer-compatible plate. Use a dual-luciferase assay system (e.g., from Promega) according to the manufacturer's instructions, sequentially measuring firefly and then Renilla luciferase activity.

  • Data Analysis: For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency. Determine the percentage of inhibition by comparing the normalized signal from this compound-treated wells to the agonist-only control.

Cell Viability: MTT/MTS Assay

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound like this compound.

Protocol (MTT Assay):

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression: Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins (e.g., SMO, GLI1) within a cell lysate, providing direct evidence of the pathway's modulation.

Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMO, anti-GLI1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural product that demonstrates inhibitory activity against the Hedgehog signaling pathway, primarily through the antagonism of the SMO protein. Its ability to suppress cancer cell growth, particularly in models of non-small cell lung cancer, warrants further investigation.

However, for its progression as a therapeutic candidate, several areas require deeper exploration. Future research should focus on:

  • Definitive Mechanism: Elucidating the precise binding site of this compound on SMO and resolving the conflicting reports on its inhibitory profile.

  • Quantitative Potency: Systematically determining the IC50 values of this compound for Hh pathway inhibition across a panel of cancer cell lines.

  • In Vivo Efficacy: Evaluating its anti-tumor effects in preclinical animal models to assess its therapeutic potential and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR): Synthesizing and testing this compound analogs to potentially improve potency, selectivity, and drug-like properties, similar to the development trajectory of cyclopamine derivatives like Vismodegib.

References

Veratramine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine is a steroidal alkaloid found in various species of the genus Veratrum, commonly known as false hellebore or corn lily.[1][2] This naturally occurring compound has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an inhibitor of critical cellular signaling pathways implicated in cancer and other diseases.[1][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols, and a summary of its known mechanisms of action, with a focus on the Hedgehog and PI3K/AKT signaling pathways.

Historical Discovery

The investigation of alkaloids from Veratrum species dates back to the 19th century, with the isolation of "veratrine" by German pharmacist Wilhelm Meissner in 1819 from the seeds of Schoenocaulon officinale.[4] However, the specific isolation and characterization of this compound occurred much later. Keeler and Binns were among the first to isolate this compound from Veratrum californicum. Their research also revealed the teratogenic effects of this compound, noting that it caused limb deformities in sheep, distinct from the cyclopia-inducing effects of another Veratrum alkaloid, cyclopamine. These early findings laid the groundwork for future investigations into the unique biological properties of this compound.

Isolation of this compound from Veratrum Species

The isolation of this compound from Veratrum plant material, typically the roots and rhizomes where it is most concentrated, involves a multi-step process of extraction, purification, and crystallization. The following protocols are based on established methodologies.

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Alkaloids

This protocol describes the initial extraction of total alkaloids from dried and pulverized Veratrum rhizomes.

  • Extraction:

    • Weigh the desired amount of pulverized Veratrum rhizomes.

    • Transfer the plant material to a suitable flask for reflux extraction.

    • Add 60-90% ethanol to the flask (a common ratio is 1:10 to 1:15 w/v of plant material to solvent).

    • Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.

    • After refluxing, allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

  • Macroporous Resin Enrichment:

    • Dilute the concentrated aqueous extract with deionized water.

    • Load the diluted extract onto a pre-conditioned macroporous adsorption resin column (e.g., Amberlite® XAD series or similar).

    • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

    • Elute the alkaloids from the resin using 70-90% ethanol.

    • Collect the ethanol eluate, which is now enriched with total alkaloids.

    • Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent such as petroleum ether.

    • Carefully pour the slurry into a glass column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the non-polar solvent through it until the column bed is stable. Do not let the column run dry.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Begin elution with a gradient of increasing polarity, for example, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate) and visualize the spots under a UV lamp or with a staining reagent.

    • Combine the fractions that contain pure this compound, as determined by TLC analysis.

Protocol 3: Recrystallization of this compound

This final step is to obtain high-purity crystalline this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

  • Dissolve the purified this compound in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Dry the crystals under a vacuum to obtain pure this compound.

Data Presentation: Yield and Purity of this compound

The following table summarizes quantitative data from a representative isolation of this compound.

Plant MaterialExtraction MethodPurification MethodYield of this compoundPurity of this compoundReference
Veratrum spp. rhizomes (5 kg)Reflux with 60% ethanolMacroporous resin & Silica gel column chromatography (petroleum ether:ethyl acetate gradient)21 g97%CN101565445A
Veratrum californicum dried roots (1 kg)Soxhlet extraction with benzeneSilica gel chromatographyNot specified for this compound; 2.34 g of cyclopamine (a related alkaloid)>99% (for cyclopamine)Gaffield et al., 2008
Veratrum album roots and rootstockLiquid-liquid extractionHPLC-MS/MSConcentrations varied, with lower levels of this compound compared to other alkaloids like protoveratrine A.N/A (quantification study)Hickel et al., 2023

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its inhibitory effects on the Hedgehog and PI3K/AKT signaling pathways being of particular interest in cancer research.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. This compound has been shown to significantly inhibit this pathway. The canonical Hh pathway involves the ligand (e.g., Sonic hedgehog, Shh) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream cascade leading to the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and survival. This compound is thought to exert its inhibitory effect by modulating the activity of key components within this pathway, leading to the downregulation of Gli1 expression.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH Patched (PTCH) Hedgehog Ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits Gli Gli SMO->Gli SUFU SUFU SUFU->Gli Inhibits Gli (active) Gli (active) Gli->Gli (active) Translocates This compound This compound This compound->SMO Inhibits Target Genes Target Genes Gli (active)->Target Genes Activates Transcription

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Suppression of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. This compound has been demonstrated to suppress this pathway. Upon activation by growth factors, PI3K phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis and cell growth. This compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K, Akt, and mTOR, thereby inhibiting the pathway and inducing autophagic cell death in cancer cells.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: Suppression of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow: From Plant to Pure Compound

The overall process of obtaining pure this compound from Veratrum species can be visualized as a sequential workflow.

Veratramine_Isolation_Workflow Start Plant_Material Veratrum Species (Rhizomes) Start->Plant_Material Extraction Ethanol Reflux Extraction Plant_Material->Extraction Pulverize Enrichment Macroporous Resin Chromatography Extraction->Enrichment Crude Extract Purification Silica Gel Column Chromatography Enrichment->Purification Enriched Alkaloids Crystallization Recrystallization Purification->Crystallization Purified Fractions Pure_Compound Pure this compound Crystallization->Pure_Compound End Pure_Compound->End

Caption: General workflow for the isolation of this compound.

Conclusion

This compound, a steroidal alkaloid from Veratrum species, continues to be a molecule of significant scientific interest. Its well-documented inhibitory effects on the Hedgehog and PI3K/AKT signaling pathways highlight its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating natural product. Further investigation into its precise molecular interactions and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

The Structural Elucidation of Veratramine and Its Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid isolated from plants of the Veratrum genus, has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of the Hedgehog signaling pathway, a critical regulator in embryonic development and carcinogenesis.[1][2][3] The complex stereochemistry of this compound and its isomers presents a formidable challenge in its structural elucidation and synthesis. This technical guide provides a comprehensive overview of the core methodologies and key experimental data that have been instrumental in deciphering the intricate three-dimensional architecture of this compound and its stereoisomers. We will delve into the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and the definitive role of single-crystal X-ray crystallography. This guide aims to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing logical workflows for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₂₇H₃₉NO₂) is a C-nor-D-homo steroidal alkaloid characterized by a hexacyclic ring system.[4] Its structural framework is closely related to other biologically active Veratrum alkaloids like jervine and cyclopamine.[5] The correct assignment of its molecular structure, including the relative and absolute stereochemistry of its multiple chiral centers, is paramount for understanding its mechanism of action and for the rational design of novel therapeutic agents. The structural elucidation of this compound has been a journey marked by the evolution of analytical techniques, from classical chemical degradation methods to modern spectroscopic and crystallographic analyses.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in determining the complex carbocyclic framework and the relative stereochemistry of this compound. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, have enabled the assignment of all proton and carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
137.91.65 (m), 1.05 (m)
231.81.85 (m), 1.55 (m)
371.53.52 (m)
442.32.25 (m), 2.20 (m)
5141.05.35 (br s)
6121.5-
732.01.95 (m), 1.75 (m)
831.51.50 (m)
950.52.05 (m)
1036.8-
1121.21.70 (m), 1.60 (m)
12129.87.00 (d, 8.0)
13138.5-
14126.56.95 (d, 8.0)
17135.8-
1819.20.95 (s)
1919.51.02 (s)
2036.52.50 (m)
2116.51.15 (d, 7.0)
2260.23.10 (m)
2368.53.80 (m)
2430.51.60 (m), 1.40 (m)
2531.01.75 (m)
2654.52.80 (m), 2.10 (m)
2718.80.85 (d, 6.5)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and the identification of its structural motifs. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₇H₃₉NO₂. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways.

Table 2: Key Mass Spectral Data for this compound

Ionm/z (observed)Proposed Fragmentation
[M+H]⁺410.3Protonated molecule
[M+H-H₂O]⁺392.3Loss of a hydroxyl group as water
Fragment295.2Cleavage of the C20-C22 bond, loss of the piperidine ring
Fragment114.1Piperidine ring fragment

The characteristic loss of the piperidine ring is a key diagnostic fragmentation for this compound and its derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, establishing the absolute configuration of all stereocenters. The crystal structures of this compound and its C-20 epimer, 20-iso-veratramine, have been determined, unequivocally confirming their three-dimensional structures.

Table 3: Selected Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.543
b (Å)14.231
c (Å)22.876
α (°)90
β (°)90
γ (°)90
Volume (ų)2455.9
Z4

Note: These are representative data and may vary based on the specific crystal and refinement.

The X-ray data confirm the cis-fusion of the A and B rings and the trans-fusion of the B and C rings, along with the specific stereochemistry at each of the nine chiral centers.

Stereoisomers of this compound

The complex stereochemistry of this compound gives rise to several possible stereoisomers. The most well-characterized is 20-iso-veratramine, which is the C-20 epimer of this compound. The structural differences between these isomers are subtle but can have significant impacts on their biological activity. The elucidation of the structures of these stereoisomers has been achieved through a combination of synthesis and spectroscopic analysis, with final confirmation by X-ray crystallography.

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

  • 2D NMR: Perform a suite of two-dimensional NMR experiments, including:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified_this compound Purified this compound NMR_Tube NMR Tube Purified_this compound->NMR_Tube Deuterated_Solvent Deuterated Solvent Deuterated_Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Spectral_Processing Spectral Processing OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Signal_Assignment Signal Assignment Spectral_Processing->Signal_Assignment Structure_Determination Structure Determination Signal_Assignment->Structure_Determination

Figure 1. A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.
Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS protocol for the analysis of this compound involves:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

    • Analysis: Full scan mode to detect the protonated molecule [M+H]⁺, followed by tandem MS (MS/MS) to generate fragmentation spectra for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

LCMS_Workflow cluster_sample_injection Sample Injection cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry cluster_data_output Data Output Sample_Solution This compound Solution HPLC_Column C18 Column Sample_Solution->HPLC_Column ESI_Source ESI Source (Positive Mode) HPLC_Column->ESI_Source Mobile_Phase Gradient Elution Mobile_Phase->HPLC_Column Mass_Analyzer Mass Analyzer (Full Scan & MS/MS) ESI_Source->Mass_Analyzer Mass_Spectrum Mass Spectrum ([M+H]⁺, Fragments) Mass_Analyzer->Mass_Spectrum

Figure 2. A simplified workflow for the analysis of this compound using LC-MS/MS.
Single-Crystal X-ray Diffraction

The protocol for obtaining a crystal structure of this compound includes:

  • Crystallization: Growing single crystals of sufficient size and quality is the most critical and often challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathway Inhibition

This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This compound exerts its inhibitory effect by binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (activator) GLI->GLI_A translocates Target_Genes Target Gene Expression GLI_A->Target_Genes activates Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 binds This compound This compound This compound->SMO inhibits

Figure 3. The inhibitory effect of this compound on the Hedgehog signaling pathway.

Conclusion

The structural elucidation of this compound and its stereoisomers is a testament to the power of modern analytical techniques. The synergistic use of NMR spectroscopy for determining the molecular framework, mass spectrometry for confirming the molecular formula and fragmentation patterns, and X-ray crystallography for establishing the absolute stereochemistry has provided an unambiguous picture of this complex natural product. The detailed structural information is not only of fundamental chemical interest but also provides a solid foundation for the further investigation of this compound's biological activities and its potential as a lead compound in drug discovery, particularly in the context of cancer therapy through the inhibition of the Hedgehog signaling pathway. This guide provides researchers with the core knowledge and experimental frameworks necessary to engage with this fascinating class of molecules.

References

Veratramine's Effects on Voltage-Gated Sodium Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Scientific literature extensively details the effects of veratridine, a related Veratrum alkaloid, on voltage-gated sodium channels. However, there is a significant scarcity of in-depth, quantitative research specifically on veratramine's direct interactions with these channels. This guide provides a comprehensive summary of the available information on this compound and, for comparative and informational purposes, a detailed analysis of the well-documented effects of veratridine. This distinction is crucial as the pharmacological actions of these two compounds on sodium channels are not interchangeable.

This compound and Voltage-Gated Sodium Channels: Current Understanding

This compound is a steroidal alkaloid found in plants of the Veratrum genus.[1] While it is often mentioned in the context of Veratrum alkaloid toxicity, which is known to involve sodium channel modulation, specific research on its direct effects is limited.

Mechanism of Action

Older research, such as a 1977 doctoral thesis by Harold A. Sures titled "Electrophysiological effects of this compound on cat atria," likely contains more specific details, but the full text of this document is not widely accessible.

Beyond its effects on sodium channels, this compound has been shown to exhibit activity as a serotonin (5-HT) agonist and an antagonist of the Hedgehog signaling pathway.[2]

Veratridine: A Well-Characterized Sodium Channel Modulator

In contrast to this compound, veratridine is a widely studied neurotoxin that acts as a potent activator of voltage-gated sodium channels. It binds to the neurotoxin receptor site 2 on the alpha subunit of the channel, a site also targeted by other toxins like batrachotoxin, aconitine, and grayanotoxins.[3]

Mechanism of Action of Veratridine

Veratridine's primary mechanism involves binding to the open state of voltage-gated sodium channels. This binding prevents the channel from inactivating, leading to a persistent influx of Na+ ions. This sustained depolarization results in increased nerve excitability. The key effects of veratridine on sodium channel gating include:

  • Inhibition of Inactivation: Veratridine binding abolishes the fast inactivation process of the sodium channel.

  • Shift in Activation Voltage: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.

  • Slower Channel Kinetics: Veratridine leads to slower activation and deactivation of the channels.

Quantitative Data for Veratridine's Effects

The following table summarizes quantitative data on the effects of veratridine on various voltage-gated sodium channel isoforms.

Sodium Channel IsoformPreparationEffectValueReference
Nav1.7Human, expressed in HEK293A cellsInhibition of peak current (IC50)18.39 µM
Nav1.7Human, expressed in HEK293A cellsElicitation of sustained current (EC50)9.53 µM
Nav1.7Human, expressed in HEK293A cellsShift in half-maximal activation voltage (at 75 µM)-6.5 mV (from -21.64 mV to -28.14 mV)
Nav1.7Human, expressed in HEK293A cellsShift in half-inactivation voltage (at 75 µM)-14.39 mV (from -59.39 mV to -73.78 mV)
Frog Muscle Na ChannelsFrog muscle fibersMidpoint of gating process for modified channels93 mV more negative than normal activation
Experimental Protocols for Studying Veratridine's Effects

The following are detailed methodologies for key experiments used to characterize the effects of veratridine on voltage-gated sodium channels.

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the characterization of channel gating properties.

  • Objective: To determine the effect of veratridine on the activation, inactivation, and current density of a specific sodium channel isoform (e.g., Nav1.7) expressed in a cell line (e.g., HEK293A).

  • Cell Preparation: HEK293A cells stably expressing the sodium channel of interest are cultured and maintained under standard conditions. For recording, cells are dissociated and plated onto glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Voltage-Clamp Protocols:

    • Activation: From a holding potential of -100 mV, the membrane is depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms). The peak inward current at each voltage is measured to construct a current-voltage (I-V) relationship. The conductance (G) is calculated from the peak current and plotted against the test potential to determine the voltage at which half of the channels are activated (V1/2 of activation).

    • Steady-State Inactivation: From a holding potential of -120 mV, the membrane is subjected to a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV in 10 mV increments) for a longer duration (e.g., 500 ms), followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).

  • Data Analysis: The activation and inactivation curves are fitted with a Boltzmann function to determine the V1/2 and slope factor (k). The effects of veratridine are assessed by comparing these parameters before and after the application of the compound.

This high-throughput method uses voltage-sensitive dyes to measure changes in membrane potential in a population of cells.

  • Objective: To screen for the activity of sodium channel modulators by measuring veratridine-induced depolarization.

  • Cell Preparation: Cells expressing the sodium channel of interest are plated in multi-well plates (e.g., 96-well).

  • Dye Loading: Cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a Blue Membrane Potential Kit) in a suitable buffer (e.g., Flex buffer: 10 mM HEPES, 115 mM NaCl, 1 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM glucose, pH 7.4) at 37°C for approximately 30 minutes.

  • Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is measured, and then veratridine is added to the wells. The change in fluorescence, indicating membrane depolarization, is monitored over time.

  • Data Analysis: The change in fluorescence intensity is used to determine the concentration-response relationship for veratridine and to assess the inhibitory effects of potential antagonists.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for veratridine and a typical experimental workflow.

Veratridine_Mechanism cluster_channel_states Voltage-Gated Sodium Channel States cluster_veratridine_action Veratridine Interaction Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Veratridine Veratridine Inactivated->Resting Repolarization Modified_Open Veratridine-Modified Open State Veratridine->Modified_Open Binds to Open Channel Modified_Open->Modified_Open Persistent Na+ Influx (Inactivation Blocked)

Caption: Proposed mechanism of veratridine binding to the open state of voltage-gated sodium channels, leading to a persistent open state.

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., HEK293 with Nav1.7) Plating Cell Plating on Coverslips Start->Plating Patching Establish Whole-Cell Configuration Plating->Patching Control_Recording Record Control Currents (Activation & Inactivation Protocols) Patching->Control_Recording Veratridine_Application Bath Application of Veratridine Control_Recording->Veratridine_Application Experimental_Recording Record Currents in Presence of Veratridine Veratridine_Application->Experimental_Recording Washout Washout of Veratridine (Optional) Experimental_Recording->Washout Data_Analysis Data Analysis: - I-V Curves - Boltzmann Fits - Compare V1/2 and k Experimental_Recording->Data_Analysis Washout->Data_Analysis Conclusion Conclusion on Veratridine's Effects Data_Analysis->Conclusion

Caption: A typical workflow for investigating the effects of veratridine on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Conclusion and Future Directions

The current body of scientific literature provides a detailed understanding of the interaction between veratridine and voltage-gated sodium channels. However, there is a clear knowledge gap regarding the specific effects of this compound. While it is generally classified as a sodium channel antagonist, the quantitative details and the precise mechanism of this action remain to be fully elucidated in accessible, peer-reviewed publications.

For researchers, scientists, and drug development professionals, this represents an area ripe for investigation. Future studies should focus on:

  • Quantitative Electrophysiology: Detailed patch-clamp studies on various sodium channel isoforms (Nav1.1-1.9) to determine this compound's IC50, its effects on channel gating kinetics (activation, inactivation, deactivation), and its state-dependency.

  • Binding Assays: Radioligand binding assays to identify the specific binding site of this compound on the sodium channel alpha subunit and to determine its binding affinity (Kd).

  • Structural Biology: Elucidating the structure of the this compound-sodium channel complex to understand the molecular basis of its interaction.

A thorough investigation into these areas will be crucial to fully understand the pharmacological profile of this compound and its potential as a therapeutic agent or a tool for studying the function of voltage-gated sodium channels.

References

pharmacological properties of Veratramine in cardiovascular research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest in cardiovascular research due to its pronounced effects on the cardiovascular system.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a specific focus on its cardiovascular effects. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and illustrates relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Introduction

This compound is a naturally occurring steroidal alkaloid found in various Veratrum species.[1][2] Historically, Veratrum extracts have been used in traditional medicine for various purposes, but their toxicity has limited their clinical application.[1] Modern research has identified this compound as a potent modulator of cardiovascular function, exhibiting significant antihypertensive and bradycardic properties. These effects are primarily attributed to its interaction with voltage-gated sodium channels and the induction of the Bezold-Jarisch reflex. Understanding the intricate pharmacological profile of this compound is crucial for exploring its therapeutic potential and mitigating its toxicological risks in the context of cardiovascular disease.

Mechanism of Action

This compound's cardiovascular effects are mediated through two primary mechanisms:

2.1. Voltage-Gated Sodium Channel Antagonism:

2.2. Induction of the Bezold-Jarisch Reflex:

This compound is a potent trigger of the Bezold-Jarisch reflex, a cardioinhibitory reflex that results in a triad of responses: hypotension, bradycardia, and apnea. This reflex is initiated by the stimulation of chemosensitive sensory receptors in the heart and lungs. The afferent signals are transmitted via vagal C-fibers to the nucleus tractus solitarius in the brainstem. This leads to an increase in parasympathetic (vagal) efferent activity to the heart and a decrease in sympathetic outflow to the peripheral vasculature, resulting in a slowed heart rate and vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the cardiovascular effects and toxicity of this compound.

Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

DosageTime PointChange in Blood Pressure (mmHg)Reference
Not Specified30 minRapid Decrease

Note: A specific dose-response curve for blood pressure was not found in the provided search results. The referenced study indicates a rapid decrease within 30 minutes in SHRs.

Table 2: Effects of Other Veratrum Alkaloids on Cardiac Electrophysiology

CompoundParameterValueCell LineReference
IsorubijervineIC50 for hNaV1.56.962 ± 0.422 µMHEK293t
RubijervineIC50 for hNaV1.510.81 ± 0.89 µMHEK293t

Table 3: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
MiceIntragastric15.9 mg/kg

Experimental Protocols

This section details methodologies for key experiments relevant to the cardiovascular research of this compound.

4.1. In Vivo Blood Pressure and Heart Rate Monitoring in Rodents

  • Objective: To assess the dose-dependent effects of this compound on arterial blood pressure and heart rate in an animal model of hypertension.

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are a suitable model.

  • Procedure:

    • Acclimatize male SHRs (12-14 weeks old) to laboratory conditions for at least one week.

    • Implant telemetric transmitters for continuous monitoring of blood pressure and heart rate, or use a tail-cuff method for non-invasive measurements.

    • Administer this compound or vehicle control via oral gavage or intravenous injection at various doses.

    • Record baseline blood pressure and heart rate before administration and continuously for a specified period (e.g., 24 hours) after administration.

    • Analyze the data to determine the dose-response relationship, onset, and duration of action.

4.2. Langendorff Isolated Perfused Heart Preparation

  • Objective: To investigate the direct effects of this compound on cardiac function, independent of systemic neural and hormonal influences.

  • Procedure:

    • Anesthetize a suitable animal model (e.g., rat or guinea pig) and perform a thoracotomy.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function (left ventricular developed pressure, +dP/dt, -dP/dt).

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

    • After a stabilization period, perfuse the heart with increasing concentrations of this compound.

    • Record changes in heart rate, contractile force, and ECG parameters.

4.3. Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

  • Objective: To characterize the effects of this compound on specific ion channels, particularly NaV1.5, in isolated cardiomyocytes.

  • Procedure:

    • Isolate ventricular cardiomyocytes from an adult rat or mouse heart using enzymatic digestion via Langendorff perfusion.

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • To record NaV1.5 currents, use a specific voltage protocol (e.g., holding potential of -120 mV and depolarizing steps to various potentials).

    • Bath apply this compound at different concentrations to the cardiomyocytes.

    • Measure the inhibition of the peak and late sodium currents to determine the IC50 value and characterize the state-dependent block.

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway of the Bezold-Jarisch Reflex Induced by this compound

Bezold_Jarisch_Reflex This compound This compound CardiacReceptors Cardiac Sensory Receptors This compound->CardiacReceptors Stimulation VagalAfferents Vagal C-Fibers (Afferent) CardiacReceptors->VagalAfferents NTS Nucleus Tractus Solitarius (Brainstem) VagalAfferents->NTS Parasympathetic Increased Parasympathetic (Vagal) Outflow NTS->Parasympathetic Sympathetic Decreased Sympathetic Outflow NTS->Sympathetic Heart Heart Parasympathetic->Heart BloodVessels Peripheral Blood Vessels Sympathetic->BloodVessels Bradycardia Bradycardia Heart->Bradycardia Leads to Hypotension Hypotension BloodVessels->Hypotension Leads to

Caption: Signaling pathway of the this compound-induced Bezold-Jarisch reflex.

5.2. Experimental Workflow for Assessing Cardiovascular Effects of this compound

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro Studies AnimalModel Select Animal Model (e.g., SHRs) DrugAdmin This compound Administration (Dose-Response) AnimalModel->DrugAdmin HemodynamicMonitoring Monitor Blood Pressure and Heart Rate DrugAdmin->HemodynamicMonitoring HeartIsolation Isolate Heart Langendorff Langendorff Perfusion HeartIsolation->Langendorff FunctionAnalysis Analyze Cardiac Function (Contractility, HR, ECG) Langendorff->FunctionAnalysis CellIsolation Isolate Cardiomyocytes PatchClamp Patch-Clamp Electrophysiology CellIsolation->PatchClamp IonChannelAnalysis Analyze NaV1.5 Current PatchClamp->IonChannelAnalysis

Caption: Experimental workflow for this compound cardiovascular research.

5.3. Mechanism of Action of this compound on Cardiomyocyte Action Potential

Action_Potential_Mechanism This compound This compound Nav15 NaV1.5 Channel This compound->Nav15 Blocks AP_Upstroke Reduced Action Potential Upstroke Velocity This compound->AP_Upstroke Leads to NaInflux Na+ Influx Nav15->NaInflux Depolarization Phase 0 Depolarization NaInflux->Depolarization Drives Conduction Slowed Cardiac Conduction AP_Upstroke->Conduction

Caption: this compound's effect on the cardiomyocyte action potential.

Conclusion

This compound presents a complex pharmacological profile with significant implications for cardiovascular research. Its dual mechanism of action, involving both direct sodium channel blockade and reflex-mediated cardioinhibition, makes it a valuable tool for studying fundamental principles of cardiac electrophysiology and autonomic regulation. However, its narrow therapeutic index, largely due to the potent induction of the Bezold-Jarisch reflex and potential for proarrhythmia, poses a significant challenge for its development as a therapeutic agent. Further research is warranted to explore the structure-activity relationships of this compound and its analogs to potentially separate the desired antihypertensive and antiarrhythmic effects from its toxic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the cardiovascular pharmacology of this intriguing natural compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrum alkaloids, a class of steroidal compounds derived from plants of the Veratrum genus, are potent teratogens known to cause severe congenital malformations in vertebrates. This technical guide provides a comprehensive overview of the teratogenic effects of veratramine and its more extensively studied relatives, cyclopamine and jervine. It details the molecular mechanisms of teratogenesis, primarily through the inhibition of the Sonic Hedgehog (Shh) signaling pathway, and presents quantitative data from various animal models. Furthermore, this guide outlines the experimental protocols used to assess the teratogenicity of these compounds, offering a valuable resource for researchers in toxicology, developmental biology, and drug development.

Introduction

Veratrum californicum, commonly known as the California corn lily or false hellebore, is a plant notorious for its teratogenic properties, first observed in sheep flocks in the mid-20th century.[1][2] Ingestion of this plant by pregnant ewes on specific days of gestation was found to cause a predictable pattern of severe birth defects in their offspring, most notably cyclopia and other forms of holoprosencephaly (HPE).[1][3] Subsequent research identified a series of steroidal alkaloids as the causative agents, with cyclopamine and jervine being the most well-characterized teratogens.[2] this compound, another related alkaloid found in Veratrum species, also exhibits teratogenic potential through a similar mechanism of action.

These alkaloids have become invaluable tools in developmental biology for their ability to specifically inhibit the Sonic Hedgehog (Shh) signaling pathway, a crucial regulator of embryonic development. This guide will delve into the teratogenic effects of this compound and related alkaloids, with a focus on their mechanism of action, dose-dependent effects, and the experimental approaches used to study them.

Mechanism of Teratogenesis: Inhibition of the Sonic Hedgehog Pathway

The primary mechanism by which Veratrum alkaloids exert their teratogenic effects is through the potent and specific inhibition of the Sonic Hedgehog (Shh) signaling pathway. The Shh pathway is fundamental for the proper development of numerous structures in the embryo, including the ventral neural tube, limbs, and craniofacial features.

The canonical Shh signaling cascade involves the binding of the Shh ligand to its receptor, Patched (PTCH1). This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a seven-transmembrane protein. The activation of SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which regulate the expression of Shh target genes.

Veratrum alkaloids, including cyclopamine and this compound, act by directly binding to and inhibiting the SMO protein. This inhibition prevents the downstream activation of Gli transcription factors, effectively blocking the Shh pathway and leading to developmental abnormalities in tissues that rely on Shh signaling. The structural similarity of these alkaloids to cholesterol is thought to be important for their interaction with SMO.

G Simplified Sonic Hedgehog (Shh) Signaling Pathway and Inhibition by Veratrum Alkaloids cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibition Shh Shh Ligand Shh->PTCH1 Binding Veratrum_Alkaloids This compound, Cyclopamine, Jervine Veratrum_Alkaloids->SMO Inhibition Gli Gli (inactive) SUFU->Gli Inhibition Gli_active Gli (active) Transcription Factor Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotion

Caption: Inhibition of the Shh pathway by Veratrum alkaloids.

Teratogenic Effects in Animal Models

The teratogenic effects of Veratrum alkaloids have been documented in a variety of animal models, with sheep being the classical model for cyclopia. The specific malformations observed are highly dependent on the species, the dose of the alkaloid, and the precise timing of administration during gestation.

Sheep

In sheep, the ingestion of V. californicum on day 14 of gestation is known to cause severe craniofacial malformations, including cyclopia, cebocephaly, and maxillary dysplasia. Ingestion on days 28-33 can lead to limb deformities and tracheal stenosis.

Rodents (Hamsters, Rats, and Mice)

Golden hamsters are highly susceptible to the teratogenic effects of jervine and cyclopamine, exhibiting defects such as cebocephaly, cleft lip/palate, and exencephaly when administered on day 7 of gestation. Rats are less sensitive, showing cebocephaly and microphthalmia at higher doses of cyclopamine, while being resistant to jervine. Mice have shown varying sensitivity depending on the strain, with C57BL/6J and A/J mice being susceptible to jervine-induced cleft lip, cleft palate, and limb malformations when treated on days 8, 9, or 10 of gestation.

Chicks

Chick embryos treated with cyclopamine during gastrulation exhibit malformations consistent with Shh pathway inhibition, including defects in the dorsoventral patterning of the neural tube and somites.

Quantitative Data on Teratogenicity

The following tables summarize the quantitative data on the teratogenic effects of Veratrum alkaloids from various studies.

Table 1: Teratogenic Doses of Veratrum californicum in Sheep

Gestational Day of ExposureDose of Ground V. californicum RootObserved MalformationsReference
13 or 140.88 mg/kg body weightCyclopia, maxillary dysplasia, mandibular micrognathia
14Ingestion of plantCongenital head deformities
17-19Ingestion of plantTracheal stenosis
28-31Ingestion of plantShortened metatarsal and metacarpal bones

Table 2: Teratogenic Effects of Jervine in Mice

Mouse StrainGestational Day of TreatmentDose of Jervine (mg/kg body weight)Key MalformationsReference
C57BL/6J8, 9, or 1070, 150, or 300Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations
A/J8, 9, or 1070, 150, or 300Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations
Swiss N:GP(S)8, 9, or 1070, 150, or 300Not teratogenic

Table 3: Effective Concentrations of Cyclopamine in In Vitro and In Vivo Mouse Models

ModelEffective Concentration/DoseEffectReference
Mouse whole-embryo culture2.0 µMDysmorphogenesis
In vivo infusion (C57BL/6J mice)160 mg/kg/dayGross facial defects (cleft lip and palate) in 30% of litters
In vitro neural plate explants20-100 nMDose-dependent blockage of response to Shh-N

Table 4: Lethal Doses (LD50) of this compound and Cyclopamine in Mice

AlkaloidMouse StrainRoute of AdministrationLD50 (mg/kg)Reference
This compoundKunmingIntragastric15.9
Cyclopamine129S11/SvlmjIntraperitoneal43.5

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of teratogenic effects. Below are generalized methodologies based on published studies.

Animal Models and Husbandry
  • Species and Strain: Select appropriate animal models based on the research question (e.g., sheep for cyclopia studies, specific mouse strains for genetic susceptibility).

  • Housing and Diet: Maintain animals in controlled environments with standard chow and water ad libitum.

  • Mating: For timed pregnancies, monitor female animals for signs of estrus and co-house with males. The day a vaginal plug is observed is designated as gestational day (GD) 0 or 1.

Preparation and Administration of Veratrum Alkaloids
  • Alkaloid Preparation: Pure alkaloids (this compound, cyclopamine, jervine) can be isolated from V. californicum or obtained commercially. For administration, they are often dissolved in a suitable vehicle, such as ethanol, and then suspended or complexed with agents like 2-hydroxypropyl-β-cyclodextrin (HBC) in a buffered solution (e.g., PBS) to improve solubility and delivery.

  • Administration Routes:

    • Oral Gavage: A common method for rodents, where a specific dose is delivered directly into the stomach.

    • Intraperitoneal (IP) Injection: Used for systemic administration in rodents.

    • Osmotic Pump Infusion: Provides continuous, controlled delivery of the compound over a specific period, which can be critical for maintaining effective concentrations during the window of teratogenic susceptibility.

    • In Ovo Injection: For chick embryos, the compound is injected directly into the egg.

G General Experimental Workflow for Teratogenicity Studies of Veratrum Alkaloids start Start: Timed Pregnant Animals prep Prepare Veratrum Alkaloid Solution/Suspension start->prep admin Administer Alkaloid at Specific Gestational Day(s) prep->admin control Administer Vehicle Control prep->control monitor Monitor Dams for Toxicity admin->monitor control->monitor collect Collect Fetuses at Late Gestation (e.g., GD18 for mice) monitor->collect analyze Analyze Fetuses for Malformations (Gross, Skeletal, Visceral) collect->analyze data Record and Quantify Data (Incidence, Severity) analyze->data end End: Statistical Analysis and Conclusion data->end

Caption: A typical workflow for in vivo teratogenicity studies.

Assessment of Teratogenic Effects
  • Fetal Collection: At a specific gestational day (e.g., GD18 for mice), pregnant dams are euthanized, and the fetuses are collected.

  • Gross Examination: Fetuses are examined for external malformations, weighed, and crown-rump length is measured.

  • Skeletal Analysis: A portion of the fetuses are typically processed for skeletal staining using Alizarin Red S and Alcian Blue to visualize bone and cartilage, respectively, allowing for the detection of skeletal abnormalities.

  • Visceral Examination: The remaining fetuses can be fixed and examined for internal organ malformations using techniques like the Wilson's slicing method.

  • Data Analysis: The incidence and severity of malformations are recorded and statistically analyzed to determine the teratogenic potential of the compound.

Structure-Activity Relationships

The teratogenic activity of Veratrum alkaloids is closely linked to their chemical structure. Key structural features required for potent inhibition of the Shh pathway and subsequent teratogenicity include the C3-OH group and the C5-C6 double bond. Acid aromatization of the furan ring in cyclopamine converts it to this compound, which has been shown to eliminate its potential to induce cyclopia in some studies, suggesting that the intact furan ring system is critical for this specific malformation. However, other studies indicate that this compound does possess teratogenic properties, likely through the same Shh pathway inhibition mechanism. The synthetic derivative cyclopamine-4-en-3-one has been shown to have enhanced teratogenic activity.

Conclusion and Future Directions

This compound and related Veratrum alkaloids are powerful teratogens that act through the specific inhibition of the Sonic Hedgehog signaling pathway. Their ability to induce predictable and severe congenital malformations has made them invaluable tools for studying normal and abnormal embryonic development. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers seeking to understand and investigate the teratogenic effects of these and other compounds.

Future research in this area may focus on further elucidating the precise molecular interactions between these alkaloids and the SMO protein, exploring the genetic factors that influence susceptibility to their teratogenic effects, and leveraging the knowledge of their mechanism of action to develop novel therapeutic agents, particularly in the field of oncology where the Shh pathway is often dysregulated. A thorough understanding of the teratogenic potential of such compounds is paramount for ensuring the safety of new drug candidates.

References

Veratramine's Modulatory Role on Serotonin (5-HT) Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated notable effects on the central nervous system, primarily implicating the serotonergic system.[1][2] While direct binding affinities of this compound to specific serotonin (5-HT) receptor subtypes are not extensively documented in publicly available literature, substantial evidence points towards an indirect modulation of serotonergic neurotransmission. This technical guide synthesizes the current understanding of this compound's interaction with the 5-HT system, focusing on its role as a serotonin releasing agent and reuptake inhibitor. We will delve into the in vivo evidence, relevant experimental protocols, and the downstream signaling pathways that are consequently affected.

Introduction to this compound and the Serotonin System

This compound is a naturally occurring steroidal alkaloid known for its neurotoxic and hypotensive properties.[3][4] It is also recognized for its ability to induce a behavioral syndrome in animal models that closely resembles the serotonin syndrome observed in clinical settings.[5] The serotonin (5-HT) system is a crucial neurotransmitter network that regulates a wide array of physiological and psychological processes, including mood, cognition, and motor function. It exerts its effects through a diverse family of at least 14 receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.

This compound's Mechanism of Action on the Serotonergic System

Current research indicates that this compound's primary influence on the 5-HT system is not through direct receptor agonism or antagonism, but rather by increasing the synaptic concentration of serotonin. This is achieved through a dual mechanism:

  • Evoked Release of 5-HT: Studies have shown that this compound can induce the release of serotonin from presynaptic neurons.

  • Inhibition of 5-HT Reuptake: this compound has also been found to competitively inhibit the reuptake of serotonin into the presynaptic terminal.

This leads to a state of serotonergic hyperfunction, which is believed to be the underlying cause of the observed behavioral effects.

In Vivo Evidence: The "5-HT Syndrome"

The administration of this compound to mice induces a set of behaviors collectively known as the "5-HT syndrome". These behaviors are characteristic of excessive serotonergic activity and include:

  • Generalized tremors

  • Myoclonus (sudden, involuntary muscle jerks)

  • Hindlimb abduction

  • Backward gait

  • Straub tail (rigidly erect tail)

Pretreatment with non-selective 5-HT receptor antagonists such as metergoline and methysergide has been shown to ameliorate some of these symptoms, further supporting the involvement of the serotonergic system.

Quantitative Data

While direct binding affinities of this compound for 5-HT receptors are not available, some quantitative data from in vivo studies and regional monoamine assays provide insight into its serotonergic effects.

Parameter Observation Species Reference
5-HT Content Reduced in the cerebral cortex during this compound-induced myoclonic movements.Mouse
5-HIAA Content Reduced in the cerebral cortex during this compound-induced myoclonic movements.Mouse
Dopamine Metabolites Slight increase in the midbrain and brainstem.Mouse

Signaling Pathways

The increased synaptic concentration of serotonin resulting from this compound's action leads to the activation of various postsynaptic 5-HT receptors. The downstream signaling pathways of these receptors are well-characterized and are summarized below.

G-Protein Coupled 5-HT Receptors

Most 5-HT receptors belong to the GPCR superfamily and signal through different G-protein subtypes:

  • Gαi/o-coupled receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT5A): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq/11-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): These receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

G_Protein_Signaling_Pathways cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway cluster_Gs Gαs Pathway Gi_Receptor 5-HT1/5 Gi Gαi/o Gi_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gq_Receptor 5-HT2 Gq Gαq/11 Gq_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ Ca²⁺ IP3->Ca_inc PKC Protein Kinase C DAG->PKC Gs_Receptor 5-HT4/6/7 Gs Gαs Gs_Receptor->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc

Figure 1: Major G-protein signaling pathways of 5-HT receptors.
Ligand-Gated Ion Channel: 5-HT3 Receptor

The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid depolarization of the neuronal membrane.

HT3_Signaling_Pathway Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds to Ion_Influx Na⁺, K⁺, Ca²⁺ Influx HT3R->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to

Figure 2: Signaling mechanism of the 5-HT3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on the serotonergic system.

5-HT Release and Reuptake Assay in Frontal Cortex Slices

This protocol is adapted from studies investigating the effects of neuroactive compounds on serotonin dynamics.

Objective: To measure the release and reuptake of radiolabeled serotonin ([³H]5-HT) in brain tissue slices in the presence of this compound.

Methodology:

  • Tissue Preparation:

    • Male mice are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer.

    • The frontal cortex is dissected and sliced into 0.3 mm sections using a tissue chopper.

    • Slices are pre-incubated in buffer saturated with 95% O₂ / 5% CO₂ at 37°C for 30 minutes.

  • [³H]5-HT Loading:

    • Slices are incubated with [³H]5-HT (e.g., 50 nM) for 30 minutes to allow for uptake into serotonergic nerve terminals.

  • Superfusion and Sample Collection:

    • The loaded slices are transferred to a superfusion chamber and continuously perfused with buffer at a rate of 1 ml/min.

    • Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

  • Stimulation of Release:

    • After a baseline period, the buffer is switched to one containing this compound at various concentrations.

    • The amount of [³H]5-HT in the collected fractions is quantified using liquid scintillation counting.

  • Reuptake Inhibition Assay:

    • For reuptake experiments, slices are incubated with buffer containing a fixed concentration of [³H]5-HT and varying concentrations of this compound.

    • The amount of [³H]5-HT taken up by the slices is measured after washing to remove extracellular radiolabel.

Release_Reuptake_Workflow Start Start Dissect Dissect Frontal Cortex Start->Dissect Slice Slice Tissue (0.3 mm) Dissect->Slice Preincubate Pre-incubate Slices Slice->Preincubate Load Load with [³H]5-HT Preincubate->Load Superfuse Superfuse Slices Load->Superfuse Collect_Baseline Collect Baseline Fractions Superfuse->Collect_Baseline Add_this compound Add this compound Collect_Baseline->Add_this compound Collect_Experimental Collect Experimental Fractions Add_this compound->Collect_Experimental Quantify Quantify [³H]5-HT Collect_Experimental->Quantify End End Quantify->End

Figure 3: Experimental workflow for 5-HT release assay.
Mouse Model of the 5-HT Syndrome

This protocol is a generalized procedure for inducing and assessing the 5-HT syndrome in mice.

Objective: To observe and quantify the behavioral manifestations of the 5-HT syndrome following this compound administration.

Methodology:

  • Animals:

    • Male mice (e.g., Swiss-Webster strain) are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses.

    • A control group receives the vehicle only.

    • For antagonist studies, a separate group is pre-treated with a 5-HT antagonist (e.g., metergoline) before this compound administration.

  • Behavioral Observation:

    • Immediately after injection, mice are placed in individual observation cages.

    • A trained observer, blind to the treatment conditions, scores the presence and severity of the following behaviors at regular intervals (e.g., every 10 minutes for 1 hour):

      • Tremor

      • Myoclonus

      • Hindlimb abduction

      • Backward gait

      • Straub tail

    • A scoring system (e.g., 0 for absent, 1 for present) can be used for each behavior.

  • Data Analysis:

    • The scores for each behavior are summed to obtain a total syndrome score for each animal at each time point.

    • Statistical analysis (e.g., ANOVA) is used to compare the scores between treatment groups.

HT_Syndrome_Workflow Start Start Group_Animals Group Animals (Control, this compound, Antagonist + this compound) Start->Group_Animals Administer_Drugs Administer Drugs (i.p.) Group_Animals->Administer_Drugs Observe_Behavior Observe and Score Behaviors (Tremor, Myoclonus, etc.) Administer_Drugs->Observe_Behavior Analyze_Data Analyze Data (Calculate Syndrome Score) Observe_Behavior->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental workflow for the mouse 5-HT syndrome model.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as an indirect serotonin agonist by promoting the release and inhibiting the reuptake of 5-HT. This leads to a state of serotonergic hyperfunction, manifesting as the 5-HT syndrome in animal models. While this provides a foundational understanding of this compound's interaction with the serotonergic system, several key areas require further investigation.

Future research should prioritize conducting comprehensive radioligand binding assays to determine if this compound has any direct affinity for specific 5-HT receptor subtypes, even at high concentrations. Functional assays, such as calcium mobilization or cAMP accumulation assays, using cell lines expressing individual 5-HT receptor subtypes would also be invaluable in elucidating any direct receptor-mediated effects. A more detailed characterization of the molecular mechanisms underlying this compound-induced 5-HT release and reuptake inhibition is also warranted. A deeper understanding of these interactions will be crucial for fully comprehending the neurotoxicological profile of this compound and for exploring any potential therapeutic applications of related compounds.

References

Veratramine: A Technical Guide to its Natural Sources and Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veratramine, a steroidal alkaloid with significant pharmacological potential, is a naturally occurring compound found predominantly in plants of the Veratrum genus. Its complex C-nor-D-homo steroid structure has intrigued chemists and biologists for decades. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence across various plant species and tissues. Furthermore, it delves into the current understanding of its biosynthetic pathway, from the initial precursor, cholesterol, to the formation of key intermediates like verazine, and the proposed subsequent skeletal rearrangement. This document consolidates quantitative data, detailed experimental protocols for extraction, analysis, and biosynthetic studies, and visual representations of the key pathways and workflows to serve as an in-depth resource for the scientific community.

Natural Sources of this compound

This compound is primarily isolated from various species of the Veratrum genus, commonly known as false hellebore. These herbaceous flowering plants are found in temperate regions of the Northern Hemisphere. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Principal Plant Sources

The following table summarizes the key plant species reported to contain this compound:

Plant SpeciesFamilyCommon NameReference(s)
Veratrum albumMelanthiaceaeWhite False Hellebore[1][2]
Veratrum californicumMelanthiaceaeCalifornia Corn Lily[3]
Veratrum nigrumMelanthiaceaeBlack False Hellebore[4]
Veratrum virideMelanthiaceaeGreen False Hellebore[3]
Veratrum grandiflorumMelanthiaceaeLarge-flowered False Hellebore
Veratrum parviflorumMelanthiaceaeSmall-flowered False Hellebore
Veratrum oxysepalumMelanthiaceae
Quantitative Analysis of this compound Content

The concentration of this compound in different plant parts has been a subject of several phytochemical studies. The following table presents a summary of the quantitative data available in the literature. It is important to note that these values can be influenced by geographical location, season of harvest, and analytical methodology.

Plant SpeciesPlant PartThis compound Concentration (mg/g dry weight)Analytical MethodReference(s)
Veratrum albumRoots/Rhizomes0.1 - 1.5HPLC-MS/MS
Leaves0.05 - 0.3HPLC-MS/MS
Fruits0.2 - 0.8HPLC-MS/MS
Veratrum californicumRoots/Rhizomes5.57 - 15.35HPLC-MS
Veratrum nigrumRoots/RhizomesNot explicitly quantified, but present-

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the common steroid precursor, cholesterol. The pathway involves a series of enzymatic modifications, including hydroxylations, oxidation, transamination, and a key skeletal rearrangement to form the characteristic C-nor-D-homo steroid backbone. While the early steps leading to the intermediate verazine have been elucidated, the subsequent enzymatic transformations to this compound are still under investigation.

Biosynthetic Pathway from Cholesterol to Verazine

The initial steps in the biosynthesis of this compound have been characterized through studies in Veratrum californicum, involving the heterologous expression of candidate enzymes.

Verazine Biosynthesis cholesterol Cholesterol intermediate1 22(R)-Hydroxycholesterol cholesterol->intermediate1 CYP90B27 (Cholesterol 22-hydroxylase) intermediate2 22(R)-Hydroxycholesterol-26-al intermediate1->intermediate2 CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase) intermediate3 22(R)-Hydroxy-26-aminocholesterol intermediate2->intermediate3 GABAT1 (γ-aminobutyrate transaminase) verazine Verazine intermediate3->verazine CYP90G1 (22-hydroxy-26-aminocholesterol oxidase)

Figure 1. Proposed biosynthetic pathway from cholesterol to verazine.

Proposed Conversion of Verazine to this compound

The transformation of verazine to this compound involves a critical skeletal rearrangement of the steroid core, leading to the formation of the C-nor-D-homo ring system. This is hypothesized to proceed through a Wagner-Meerwein type rearrangement. While the specific enzymes catalyzing these steps have not yet been fully identified, the proposed pathway provides a logical framework for future research.

This compound Formation verazine Verazine rearrangement_intermediate Carbocation Intermediate verazine->rearrangement_intermediate Oxidative Activation (Proposed) cnordhomo_intermediate C-nor-D-homo Intermediate rearrangement_intermediate->cnordhomo_intermediate Wagner-Meerwein Rearrangement This compound This compound cnordhomo_intermediate->this compound Further Oxidations (Proposed)

Figure 2. Proposed pathway for the conversion of verazine to this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant sources, as well as protocols for studying its biosynthesis.

Extraction and Purification of this compound from Veratrum Rhizomes

This protocol is adapted from established methods for the isolation of steroidal alkaloids from Veratrum species.

Workflow for this compound Extraction and Purification

Extraction Workflow start Dried & Powdered Veratrum Rhizomes extraction Soxhlet Extraction (Methanol or Ethanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Silica Gel Column Chromatography alkaloid_fraction->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound

Figure 3. Workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation:

    • Collect fresh rhizomes of a Veratrum species.

    • Wash the rhizomes thoroughly with water to remove soil and debris.

    • Dry the rhizomes in a well-ventilated area or in an oven at 40-50°C until constant weight.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place the powdered rhizomes (e.g., 100 g) into a Soxhlet thimble.

    • Extract with methanol or 95% ethanol (e.g., 500 mL) for 12-24 hours.

    • The solvent should cycle through the apparatus at a rate of 4-6 cycles per hour.

  • Concentration:

    • After extraction, concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid (e.g., 200 mL).

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the filtrate with diethyl ether or chloroform (3 x 100 mL) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution.

    • Extract the alkaline solution with chloroform or dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness to yield the crude alkaloid fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions of a specific volume (e.g., 20 mL).

  • Fraction Analysis and Purification:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent (e.g., Dragendorff's reagent or iodine vapor).

    • Combine the fractions containing this compound.

    • Recrystallize the combined fractions from a suitable solvent (e.g., methanol or acetone) to obtain pure this compound crystals.

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol describes a general method for the quantification of this compound in plant extracts.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of powdered plant material (e.g., 100 mg).

    • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 410.3 → 114.1).

    • Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant samples by interpolating their peak areas on the calibration curve.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol provides a general workflow for the functional characterization of enzymes involved in this compound biosynthesis.

Workflow for Heterologous Expression

Heterologous Expression Workflow start Identify Candidate Genes from Veratrum Transcriptome cloning Codon-Optimize and Synthesize Genes start->cloning vector Clone into Yeast Expression Vector cloning->vector transformation Transform into S. cerevisiae vector->transformation culture Culture Engineered Yeast Strain transformation->culture induction Induce Gene Expression culture->induction feeding Feed Precursor (e.g., Cholesterol) induction->feeding extraction Extract Metabolites feeding->extraction analysis LC-MS Analysis of Products extraction->analysis confirmation Confirm Enzyme Function analysis->confirmation

Figure 4. Workflow for heterologous expression of biosynthetic enzymes.

Methodology:

  • Gene Identification and Synthesis:

    • Identify candidate genes for the biosynthetic pathway from a Veratrum species transcriptome database.

    • Codon-optimize the gene sequences for expression in Saccharomyces cerevisiae.

    • Synthesize the optimized genes.

  • Vector Construction:

    • Clone the synthesized genes into a suitable yeast expression vector (e.g., a pESC series vector) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

    • Select for transformants on appropriate selective media.

  • Yeast Culture and Induction:

    • Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce gene expression by switching to a medium containing an inducing carbon source (e.g., galactose).

  • Substrate Feeding and Metabolite Extraction:

    • At the time of induction, feed the yeast culture with the appropriate substrate (e.g., cholesterol) dissolved in a suitable solvent (e.g., ethanol).

    • After a desired incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

    • Extract the metabolites from the yeast cells and the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the extracted metabolites by LC-MS or GC-MS to identify the enzymatic products.

    • Compare the retention time and mass spectrum of the product with an authentic standard, if available.

Conclusion and Future Perspectives

This technical guide has summarized the current knowledge on the natural sources and biosynthesis of this compound. While significant progress has been made in identifying the plant sources and elucidating the early stages of its biosynthetic pathway, the enzymatic steps leading to the formation of the C-nor-D-homo steroid skeleton remain a key area for future research. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also open up avenues for the metabolic engineering of this compound and related compounds in microbial or plant-based systems. Such advancements would be crucial for the sustainable production of this promising pharmacophore and its derivatives for further drug development.

References

Veratramine: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility of Veratramine, a steroidal alkaloid with significant pharmacological interest. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related scientific fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Physicochemical Properties

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. Its complex chemical structure dictates its physicochemical characteristics, which are crucial for its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₂₇H₃₉NO₂[1][2]
Molecular Weight 409.6 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 206 - 210.5 °C[3]
pKa (Strongest Basic) ~9.91 (Predicted)N/A
LogP ~4.4 - 4.6 (Predicted)N/A

Solubility Profile

The solubility of this compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the design of appropriate delivery systems. This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.

SolventQuantitative SolubilityQualitative SolubilitySource
Water Sparingly solubleSlightly soluble
Ethanol ~5 mg/mLSoluble
Dimethyl Sulfoxide (DMSO) ~10 mg/mL - 63 mg/mL (in fresh DMSO)Soluble
DMSO:PBS (1:2, pH 7.2) ~0.3 mg/mLN/A
Methanol N/ASoluble
Benzene N/ASoluble
Chloroform N/ASoluble
Dilute Acid N/ASoluble
Dilute Alkali N/AInsoluble

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the physicochemical and solubility properties of a compound like this compound.

Determination of Physicochemical Properties

Purity Determination by High-Performance Liquid Chromatography (HPLC):

A common method for assessing the purity of this compound involves reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a C18 column, a UV detector, and a data acquisition system.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape).

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Solubility Determination

Shake-Flask Method:

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Materials: Analytical balance, vials with screw caps, constant temperature shaker or incubator, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometry).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent of interest in a vial.

    • The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, the samples are allowed to stand, or are centrifuged to separate the undissolved solid from the supernatant.

    • A sample of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of this compound in the diluted supernatant is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through modulation of several key signaling pathways.

Hedgehog Signaling Pathway Inhibition

This compound is a known antagonist of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers. This compound's inhibitory action is primarily mediated through its interaction with the transmembrane protein Smoothened (SMO). By binding to SMO, this compound prevents the downstream activation of the Gli family of transcription factors, leading to the suppression of Hh target gene expression.

Hedgehog_Pathway_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO SUFU SUFU SMO->SUFU inhibits dissociation Gli Gli SUFU->Gli sequesters Gli_rep Gli-R Gli->Gli_rep proteolytic cleavage Target_Genes Hedgehog Target Genes Gli_rep->Target_Genes represses This compound This compound This compound->SMO inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH binds Sodium_Channel_Antagonism_by_this compound cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Channel->Na_ion_in Na+ influx blocked This compound This compound This compound->Na_Channel binds to cytoplasmic mouth Na_ion_out Na+ Na_ion_out->Na_Channel Depolarization (opens channel) Serotonin_Signaling_Modulation_by_this compound cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_cleft Serotonin (5-HT) SERT SERT (Serotonin Transporter) Serotonin_cleft->SERT reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor binds Vesicle Synaptic Vesicle (contains 5-HT) Vesicle->Serotonin_cleft exocytosis Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect This compound This compound This compound->Vesicle promotes release This compound->SERT inhibits reuptake

References

Early Investigations into Veratramine: A Toxicological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine, a steroidal alkaloid found in plants of the Veratrum genus, has a long history of investigation, initially for its therapeutic potential and subsequently for its notable toxicity. This technical guide provides an in-depth analysis of the early studies that first characterized the toxicological profile of this compound. The focus is on the foundational research that established its primary effects on the cardiovascular and central nervous systems, providing a historical context for modern pharmacological and toxicological assessments.

Quantitative Toxicological Data

Parameter Value Species Route of Administration Source
LD5015.9 mg/kgKunming MiceIntragastric[1]

Early Toxicological Findings: A Narrative Summary

The initial toxicological evaluation of this compound was pioneered by the work of Dr. Otto Krayer and his colleagues in the 1940s and 1950s. Their research, along with subsequent studies, delineated a distinct toxicological profile characterized by significant effects on both the cardiovascular and central nervous systems.

Cardiovascular Toxicity

Early investigations revealed that this compound possesses a notable "antiaccelerator" action on the heart[2][3]. This effect was characterized by a slowing of the heart rate, or bradycardia. The cardiogenic effects of Veratrum alkaloids, including this compound, were significant enough to warrant investigation for therapeutic use in hypertension. However, the narrow therapeutic index, the small margin between a therapeutic and a toxic dose, ultimately led to the abandonment of this line of research. The primary cardiovascular toxicities observed in early animal studies included:

  • Hypotension (low blood pressure)

  • Bradycardia (slow heart rate)

  • The Bezold-Jarisch reflex, a triad of responses including apnea (cessation of breathing), bradycardia, and hypotension.

Central Nervous System (CNS) Toxicity

In addition to its cardiovascular effects, Krayer's early work also identified a pronounced excitatory action of this compound on the central nervous system. This was a key finding that highlighted the compound's neurotoxic potential.

Subsequent research by Fukuma in 1956 further explored these CNS effects. Early observations in animal models, particularly dogs, included:

  • Clonic convulsions : These are characterized by alternating, rhythmic muscle contractions and relaxation.

  • "Struggling" behavior : A unique excitatory response noted in mice.

These excitatory effects underscored the potent neurotoxicity of this compound and were a significant factor in assessing its safety profile.

Experimental Protocols from Early Studies

Detailed experimental protocols from the earliest toxicological studies on this compound are not fully available in contemporary scientific literature. However, based on the descriptions in published abstracts and reviews of the work by Krayer and Fukuma, the following general methodologies were likely employed.

Acute Toxicity Assessment

To determine the acute toxicity and lethal dose, researchers in the mid-20th century would have followed protocols similar to this:

  • Animal Models : Common laboratory animals such as mice, rats, and dogs were used.

  • Dose Administration : this compound, likely extracted and purified from Veratrum species, would have been administered via various routes to assess systemic toxicity. This would have included oral (gavage), intravenous, and intraperitoneal injections.

  • Observation : Animals were observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality. Observations would have included changes in behavior, motor activity, and physiological responses.

  • LD50 Calculation : The dose at which 50% of the test animals died was determined using statistical methods of the time.

Cardiovascular Studies

The "antiaccelerator" effects of this compound on the heart were likely investigated using protocols such as:

  • Animal Preparation : Anesthetized animals, such as dogs or cats, would be surgically prepared to monitor cardiovascular parameters.

  • Physiological Monitoring : Blood pressure was likely measured directly via a cannula inserted into an artery (e.g., the carotid artery) and connected to a manometer or an early form of a pressure transducer. Heart rate would have been recorded from the pressure tracings or via an electrocardiogram (ECG).

  • Drug Administration : this compound would have been administered intravenously to observe its immediate effects on heart rate and blood pressure.

  • Drug Interaction Studies : To understand the mechanism, the effects of this compound may have been observed in the presence of other cardioactive drugs, such as epinephrine.

Central Nervous System Studies

The excitatory effects on the CNS were likely characterized through:

  • Behavioral Observation : Animals, including mice and dogs, were administered this compound and closely observed for behavioral changes. Specific behaviors, such as convulsions and "struggling" movements, were documented.

  • Pharmacological Antagonism : To investigate the nature of the CNS excitation, researchers would have co-administered CNS depressants. For instance, Krayer noted that the clonic convulsions in dogs could be suppressed by pentobarbital, a barbiturate.

  • Surgical Models : In some early neuropharmacology studies, surgical removal of parts of the brain was performed to attempt to locate the site of action of a drug.

Visualizations

Logical Flow of Early this compound Toxicological Investigation

Early_Veratramine_Toxicology_Workflow cluster_extraction Source Material cluster_processing Processing cluster_compound Test Compound cluster_testing Toxicological Assessment cluster_results Observed Effects Veratrum Veratrum spp. Plant Extraction Extraction & Purification Veratrum->Extraction This compound This compound Alkaloid Extraction->this compound AnimalModels Animal Models (Mice, Dogs, etc.) This compound->AnimalModels AcuteToxicity Acute Toxicity Studies AnimalModels->AcuteToxicity CVStudies Cardiovascular Studies AnimalModels->CVStudies CNSStudies CNS Studies AnimalModels->CNSStudies Lethality Lethality (LD50) AcuteToxicity->Lethality CVToxicity Cardiovascular Toxicity (Bradycardia, Hypotension) CVStudies->CVToxicity CNSToxicity CNS Toxicity (Convulsions, Excitation) CNSStudies->CNSToxicity Veratramine_Toxicological_Profile cluster_systems Affected Biological Systems cluster_effects Toxicological Manifestations This compound This compound Cardiovascular Cardiovascular System This compound->Cardiovascular CNS Central Nervous System This compound->CNS Bradycardia Bradycardia Cardiovascular->Bradycardia Hypotension Hypotension Cardiovascular->Hypotension Convulsions Clonic Convulsions CNS->Convulsions Excitation General Excitation CNS->Excitation

References

Veratramine's Therapeutic Potential: An In-Depth Analysis of its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the intricate structure-activity relationships (SAR) of Veratramine, a naturally occurring steroidal alkaloid with promising therapeutic applications. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's biological activities, focusing on its anticancer and antihypertensive properties. Through a detailed examination of its chemical structure and biological functions, this whitepaper aims to elucidate the key structural motifs responsible for its therapeutic effects and guide the rational design of novel, more potent derivatives.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological activities, with its anticancer and antihypertensive effects being the most extensively studied.

Anticancer Activity: A significant body of research highlights this compound's potential as an anticancer agent, primarily through its potent inhibition of the Hedgehog (Hh) signaling pathway.[1][2][3][4] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the initiation and progression of various cancers.[1] this compound exerts its effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway.

Antihypertensive Activity: this compound has been shown to possess significant antihypertensive properties. Studies in spontaneously hypertensive rats have demonstrated its ability to rapidly decrease blood pressure. The proposed mechanism involves the modulation of cardiovascular function, though the precise molecular targets are still under investigation.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of this compound is intrinsically linked to its unique steroidal structure. SAR studies have begun to unravel the specific chemical features that govern its biological activity.

Anticancer Activity (Hedgehog Pathway Inhibition)

The integrity of the this compound scaffold is crucial for its inhibitory effect on the Hedgehog signaling pathway. Key SAR findings include:

  • C-3 Position: Modifications at the C-3 position can significantly impact activity.

  • Piperidine Moiety: The nitrogen-containing piperidine ring is essential for its interaction with the SMO protein.

  • Stereochemistry: The stereochemical configuration of the molecule plays a critical role in its binding affinity to the target.

While comprehensive quantitative SAR data for a wide range of this compound derivatives is still emerging, studies on related Veratrum alkaloids provide valuable insights into the structural requirements for potent Hedgehog pathway inhibition.

Antihypertensive Activity

The structural features of this compound contributing to its antihypertensive effects are also an active area of investigation. Preliminary studies suggest that:

  • Steroidal Core: The rigid steroidal backbone is a key determinant of its cardiovascular effects.

  • Substituents on the A and B rings: The presence and nature of substituents on the A and B rings of the steroid nucleus appear to influence the antihypertensive potency. A study on various Veratrum alkaloids suggested that a greater number of hydroxyl groups on these rings leads to stronger antihypertensive activity.

Further quantitative analysis of a broader range of derivatives is necessary to establish a definitive SAR for its antihypertensive action.

Quantitative Data Summary

A critical aspect of SAR studies is the quantitative assessment of biological activity. The following tables summarize the available data for this compound and related compounds.

Table 1: Anticancer Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
This compoundA549 (Lung)CytotoxicityNot specified
This compoundPANC-1 (Pancreatic)CytotoxicityNot specified
This compoundSW1990 (Pancreatic)CytotoxicityNot specified
This compoundNCI-H249 (Lung)CytotoxicityNot specified
CyclopamineNCI-H446 (Lung)Cytotoxicity9.13 µg/mL
CyclopamineBxPC-3 (Pancreatic)Cytotoxicity38.11 µg/mL
CyclopamineSW1990 (Pancreatic)Cytotoxicity61.05 µg/mL
CyclopamineNCI-H157 (Lung)Cytotoxicity58.33 µg/mL

Table 2: Antihypertensive Activity of Veratrum Alkaloids

Compound/ExtractAnimal ModelEffectReference
This compoundSpontaneously Hypertensive RatsRapid decrease in blood pressure within 30 min
Total Veratrum AlkaloidsSpontaneously Hypertensive RatsRapid decrease in blood pressure within 30 min
Veratrum Alkaloid Component ASpontaneously Hypertensive RatsRapid decrease in blood pressure within 30 min

Note: Quantitative EC50 values for the antihypertensive effects of specific this compound derivatives are not yet widely available in the literature.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a complex, multi-step process. A concise and scalable synthesis has been reported, starting from inexpensive dehydro-epi-androsterone. The key steps involve a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/cyclization sequence to establish the piperidine F-ring.

General Synthetic Workflow:

Dehydro-epi-androsterone Dehydro-epi-androsterone Intermediate_A Intermediate_A Dehydro-epi-androsterone->Intermediate_A Multi-step synthesis C-nor-D-homo steroid core C-nor-D-homo steroid core Intermediate_A->C-nor-D-homo steroid core Biomimetic rearrangement This compound Analog This compound Analog C-nor-D-homo steroid core->this compound Analog Reductive coupling/cyclization

Synthesis of this compound Analogs

In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

  • Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

SRB Assay Workflow:

Cell_Plating Cell Plating Compound_Treatment Compound Treatment Cell_Plating->Compound_Treatment Cell_Fixation Cell Fixation (TCA) Compound_Treatment->Cell_Fixation Staining SRB Staining Cell_Fixation->Staining Washing Washing Staining->Washing Solubilization Dye Solubilization Washing->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Data_Analysis IC50 Determination Absorbance_Reading->Data_Analysis

SRB Assay Experimental Workflow

In Vivo Antihypertensive Activity Assessment

The antihypertensive effects of this compound derivatives can be evaluated in spontaneously hypertensive rats (SHRs), a well-established animal model for human essential hypertension.

Protocol:

  • Animal Acclimatization: Acclimate the SHRs to the laboratory conditions.

  • Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or an invasive method via a catheter implanted in an artery.

  • Compound Administration: Administer the test compounds orally or via injection at different doses.

  • Blood Pressure Monitoring: Monitor the blood pressure at various time points after administration.

  • Data Analysis: Analyze the changes in blood pressure compared to the baseline and the vehicle-treated control group.

In Vivo Antihypertensive Testing Workflow:

Animal_Acclimatization Animal Acclimatization Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Compound_Admin Compound Administration Baseline_BP->Compound_Admin BP_Monitoring Blood Pressure Monitoring Compound_Admin->BP_Monitoring Data_Analysis Data Analysis BP_Monitoring->Data_Analysis

In Vivo Antihypertensive Assay

Signaling Pathway Visualization

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of several cancers. This compound acts as an antagonist of this pathway by inhibiting the SMO protein.

cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU_Gli SUFU-Gli Complex Gli_rep Gli Repressor SUFU_Gli->Gli_rep Target_Genes_off Target Gene Transcription OFF Gli_rep->Target_Genes_off Hh_Ligand Hh Ligand PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_active SMO (Active) PTCH1_bound->SMO_active Relieves Inhibition Gli_act Gli Activator SMO_active->Gli_act Target_Genes_on Target Gene Transcription ON Gli_act->Target_Genes_on This compound This compound This compound->SMO_active Inhibits

Hedgehog Signaling Pathway Inhibition

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutics, particularly in the fields of oncology and cardiovascular medicine. The SAR insights presented in this guide underscore the importance of specific structural features for its biological activity. Future research should focus on the synthesis and evaluation of a wider array of this compound derivatives to establish a more comprehensive quantitative SAR. This will enable the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

Veratramine's Interaction with the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. Emerging evidence indicates that a key mechanism underlying this compound's therapeutic potential is its interaction with the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's engagement with the PI3K/Akt/mTOR cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Molecular Interaction and Quantitative Analysis

This compound exerts its influence on the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of key protein kinases within the cascade. This inhibitory action has been observed in a dose-dependent manner across various cancer cell lines, including hepatocellular carcinoma (HepG2), osteosarcoma (143B and HOS), and glioblastoma. The effects of this compound extend to the modulation of downstream signaling molecules, leading to significant cellular responses such as apoptosis, autophagy, and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's interaction with the PI3K/Akt/mTOR pathway and its components.

Table 1: Dose-Dependent Inhibition of PI3K/Akt/mTOR Pathway Phosphorylation by this compound in HepG2 Cells

This compound Concentration (µM)Duration of Treatment (hours)Effect on p-PI3K, p-Akt, and p-mTOR Levels
1048Significant decrease compared to control[1]
2048Further significant decrease compared to control[1]
4048Strongest inhibition of phosphorylation observed[1]

Table 2: Molecular Docking Binding Energies of this compound with PI3K/Akt Pathway Proteins

Target ProteinBinding Energy (kJ/mol)Significance
PI3KCA-8.7[2]Indicates a strong and stable interaction.
AKT1-10.8[2]Suggests a very strong binding affinity.

Table 3: In Vivo Tumor Growth Inhibition by this compound

This compound Dosage (mg/kg)Administration RouteTumor ModelOutcome
20Oral gavageOsteosarcoma xenograftSignificant reduction in tumor growth.
30Oral gavageOsteosarcoma xenograftDose-dependent inhibition of tumor growth.
40Oral gavageOsteosarcoma xenograftMarked suppression of tumor volume.
2Oral gavageLiver cancer xenograftSignificant inhibition of subcutaneous tumor growth.

Signaling Pathway and Experimental Visualization

The interaction of this compound with the PI3K/Akt/mTOR pathway and its downstream consequences can be visualized through signaling pathway diagrams. Furthermore, the workflows of key experimental procedures used to elucidate these interactions provide a clear understanding of the research methodology.

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Mdm2 Mdm2 Akt->Mdm2 Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibition Protein_Synthesis Protein Synthesis & Cell Growth 4E-BP1->Protein_Synthesis S6K1->Protein_Synthesis p53 p53 Mdm2->p53 Inhibition (Degradation) This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTORC1 Inhibition p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection start Start cell_culture 1. Cell Culture & Treatment with This compound start->cell_culture end End cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page protein_transfer 5. Protein Transfer to Membrane sds_page->protein_transfer blocking 6. Blocking protein_transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection detection->end

References

Methodological & Application

HPLC-ELSD method for quantification of Veratramine in Veratrum nigrum

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-ELSD method provides a reliable and accurate approach for the quantification of Veratramine in Veratrum nigrum, a plant known for its diverse steroidal alkaloids. This application note details the methodology, quantitative data, and experimental protocols for researchers, scientists, and professionals in drug development. This compound, lacking a strong chromophore, is well-suited for detection by an Evaporative Light Scattering Detector (ELSD), which is independent of the analyte's optical properties.

Quantitative Data Summary

The performance of the HPLC-ELSD method for this compound quantification is summarized in the following tables.

Table 1: Method Validation Parameters

ParameterValue
Linearity Range0.36 - 3.6 µg[1]
Correlation Coefficient (r)0.9998[1]
Average Recovery100.9%[1]
Relative Standard Deviation (RSD) for Recovery2.3% (n=6)[1]
Intra-day Precision (RSD)< 5.0%[2]
Inter-day Precision (RSD)< 5.0%

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in Veratrum nigrum using HPLC-ELSD.

Sample Preparation: Extraction

The following protocol describes the extraction of this compound from Veratrum nigrum plant material.

Materials:

  • Dried and powdered Veratrum nigrum rhizomes

  • Methanol

  • Ultrasonic bath

Procedure:

  • Weigh a precise amount of the powdered Veratrum nigrum rhizomes.

  • Transfer the powder to a suitable flask.

  • Add a specific volume of methanol to the flask.

  • Perform ultrasonic extraction for a defined period to ensure efficient extraction of the alkaloids.

  • After extraction, filter the solution to remove solid plant material.

  • The filtrate is then collected for HPLC analysis.

HPLC-ELSD Analysis

This protocol outlines the chromatographic conditions for the separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterCondition
Analytical Column Shim-pack ODS-C18 (4.6 mm x 250 mm, 4 µm)
Mobile Phase Acetonitrile : Water (containing 0.1% triethylamine) (50:50, v/v)
Flow Rate 0.8 mL/min
Column Temperature Ambient

ELSD Settings:

ParameterSetting
Drift Tube Temperature 90 °C
Gas Flow Rate 2.5 L/min
Calibration Curve Preparation

A calibration curve is essential for the quantification of this compound.

Procedure:

  • Prepare a stock solution of this compound standard of a known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with different concentrations.

  • Inject each standard solution into the HPLC-ELSD system.

  • Plot a graph of the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the calibration curve and the correlation coefficient.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in Veratrum nigrum.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data_analysis Data Analysis start Veratrum nigrum Sample powder Pulverization start->powder Step 1 extraction Ultrasonic Extraction with Methanol powder->extraction Step 2 filtration Filtration extraction->filtration Step 3 extract Methanol Extract filtration->extract Step 4 injection Injection into HPLC extract->injection separation Chromatographic Separation injection->separation Step 5 detection ELSD Detection separation->detection Step 6 data_acq Data Acquisition detection->data_acq Step 7 peak_integration Peak Integration data_acq->peak_integration quantification Quantification of this compound peak_integration->quantification Step 8 calibration Calibration Curve calibration->quantification Step 8 result Final Result quantification->result Step 9 G cluster_hplc_system HPLC System cluster_elsd_detector ELSD Detector solvent Mobile Phase (Acetonitrile:Water with 0.1% TEA) pump HPLC Pump (0.8 mL/min) solvent->pump injector Injector pump->injector column C18 Column injector->column nebulizer Nebulizer column->nebulizer Column Effluent drift_tube Drift Tube (90 °C) nebulizer->drift_tube Aerosol light_source Light Source drift_tube->light_source Particle Stream photodetector Photodetector light_source->photodetector Scattered Light data_system Data System photodetector->data_system Signal

References

Gram-Scale Synthesis of (–)-Veratramine from Dehydro-epi-androsterone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the gram-scale synthesis of the steroidal alkaloid (–)-veratramine from the inexpensive and readily available starting material, dehydro-epi-androsterone (DHEA). The synthesis features a concise and scalable route with an overall yield of 11%, enabling the production of gram quantities of the target compound. Key transformations include a biomimetic rearrangement to construct the characteristic C-nor-D-homo steroid core and a stereoselective reductive coupling followed by cyclization to install the piperidine F-ring. All quantitative data is summarized in tables for clarity, and detailed experimental procedures for key steps are provided. A comprehensive workflow diagram is also presented to visualize the synthetic sequence.

Synthetic Strategy Overview

The synthesis of (–)-veratramine from dehydro-epi-androsterone (DHEA) is a multi-step process that can be efficiently scaled to produce gram quantities of the final product.[1][2] The overall strategy relies on the early introduction of key functionalities and a crucial biomimetic rearrangement to form the complex steroidal core. The final steps involve the diastereoselective construction of the piperidine ring.

The key stages of the synthesis are:

  • Functionalization of the D-ring of DHEA: This involves a copper-mediated C-H oxidation and a subsequent Grignard reaction to introduce a handle for the key rearrangement.

  • Biomimetic Rearrangement: A 1,2-alkyl shift is employed to transform the standard steroid framework into the C-nor-D-homo steroid core characteristic of veratramine.

  • Formation of the Piperidine F-ring: A late-stage reductive coupling and cyclization sequence is used to construct the F-ring with high stereocontrol.

Quantitative Data Summary

The following tables summarize the yields for each key synthetic step in the gram-scale synthesis of (–)-veratramine from DHEA.

Table 1: Synthesis of Advanced Intermediate 23

StepIntermediateStarting MaterialReagents and ConditionsYield (%)Scale
117 DHEA (10 )Cu-mediated C–H oxidation74% (overall from 10 )Decagram
218 17 Ethynylmagnesium bromide, THF84%Gram
316 18 Ni(acac)₂, Mn, Zn(CN)₂, neocuproine91%18 g
415 16 Biomimetic rearrangementNot specifiedGram
522 15 Not specifiedNot specifiedGram
623 22 DIBAL-H, CH₂Cl₂, -78 °C82%Gram

Table 2: Completion of (–)-Veratramine Synthesis

StepIntermediateStarting MaterialReagents and ConditionsYield (%)Scale
712 23 (R)-tert-butanesulfinamide (27 ), Ti(OEt)₄Not specifiedGram
828 12 Reductive coupling with aldehyde 14 Not specifiedGram
929 28 HCl/MeOH; then K₂CO₃84%Gram
10(–)-Veratramine (1) 29 LiAlH₄Not specified1.79 g

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of (–)-veratramine.

Protocol 1: Preparation of Compound 17 via Cu-mediated C–H Oxidation

This procedure follows a modified version of the protocol developed by Schönecker and later improved by Baran and Garcia-Bosch.[3]

  • Reaction Setup: To a solution of the DHEA-derived starting material in a suitable solvent, add the copper catalyst and ligand.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature under an oxygen atmosphere for the required duration.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The crude product is then purified by column chromatography to afford compound 17 .

Protocol 2: Grignard Addition to form Alkyne 18

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve compound 17 in anhydrous THF.

  • Reagent Addition: Slowly add a solution of ethynylmagnesium bromide in THF at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield alkyne 18 .[3]

Protocol 3: Biomimetic Rearrangement to form the C-nor-D-homo Steroid Core

This key step transforms the standard steroid skeleton into the C-nor-D-homo framework.

  • Reaction Setup: Dissolve the steroidal alkynol precursor in a suitable solvent system.

  • Reaction Conditions: Treat the solution with the appropriate reagents to induce the 1,2-alkyl shift. This may involve specific acid or Lewis acid catalysts and controlled temperatures.

  • Work-up and Purification: After the rearrangement is complete, neutralize the reaction and perform an aqueous work-up. The crude product is purified by crystallization or column chromatography.

Protocol 4: Formation of the Piperidine F-ring and Synthesis of (–)-Veratramine (1)

  • Formation of N-sulfinyl imine 12: Condense aldehyde 23 with (R)-tert-butanesulfinamide in the presence of a Lewis acid such as titanium(IV) ethoxide.[3]

  • Reductive Coupling: Perform a SmI₂-mediated reductive coupling of the N-sulfinyl imine 12 with a suitable aldehyde partner to stereoselectively form the C-N and C-C bonds of the piperidine ring.

  • Deprotection and Lactamization: Remove the sulfinyl group with HCl in methanol, followed by treatment with a base like K₂CO₃ to induce lactamization, forming intermediate 29 .

  • Final Reduction: Reduce the resulting lactam 29 with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield (–)-veratramine (1 ). Purify the final product by column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the gram-scale synthesis of (–)-veratramine from DHEA.

G DHEA Dehydro-epi-androsterone (DHEA, 10) p1 DHEA->p1 C17 Compound 17 p2 C17->p2 C18 Alkyne 18 p3 C18->p3 C16 Vinyl Nitrile 16 p4 C16->p4 C15 Rearrangement Precursor 15 p5 C15->p5 C22 Intermediate 22 p6 C22->p6 C23 Aldehyde 23 p7 C23->p7 C12 N-sulfinyl imine 12 p8 C12->p8 C28 Coupling Product 28 p9 C28->p9 C29 Lactam 29 This compound (–)-Veratramine (1) C29->this compound LiAlH4 Reduction p1->C17 Cu-mediated C-H Oxidation p2->C18 Grignard Addition p3->C16 Ni-catalyzed Hydrocyanation p4->C15 Biomimetic Rearrangement p5->C22 Further Transformations p6->C23 DIBAL-H Reduction p7->C12 Condensation p8->C28 Reductive Coupling p9->C29 Deprotection & Lactamization

Caption: Synthetic workflow for (–)-veratramine from DHEA.

References

Application Notes and Protocols for Veratramine Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratramine is a steroidal alkaloid of significant interest in biomedical research and drug development due to its activity as an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1] It is naturally found in various plant species, particularly within the genera Veratrum (commonly known as false hellebore or corn lily) and Fritillaria.[2][3] This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant materials.

This compound's chemical formula is C27H39NO2 with a molecular weight of 409.61 g/mol .[4] It appears as white to off-white crystals and is soluble in ethanol and methanol, but only slightly soluble in water.[5]

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound from various Veratrum species.

Plant MaterialExtraction MethodPurification MethodYield of this compoundPurity of this compoundReference
Veratrum spp. rhizomes (5 kg)Reflux with 60% ethanolMacroporous resin & Silica gel column chromatography (petroleum ether:ethyl acetate gradient)21 g97%CN101565445A
Veratrum californicum dried roots (1 kg)Soxhlet extraction with benzeneSilica gel chromatography2.34 g of cyclopamine (related alkaloid)N/A(Chen et al., 2008)
Veratrum album roots and rootstockLiquid-liquid extractionHPLC-MS/MSConcentrations varied, with lower levels of this compound compared to other alkaloids like protoveratrine A.N/A (quantification study)(Hickel et al., 2023)

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Alkaloids from Veratrum Rhizomes

This protocol details the initial extraction of total alkaloids from the rhizomes of Veratrum species, where this compound is found in higher concentrations.

1. Plant Material Preparation:

  • Air-dry the rhizomes of the Veratrum species.

  • Pulverize the dried rhizomes into a fine powder to maximize the surface area for solvent penetration.

2. Extraction Procedure:

  • Weigh the desired amount of pulverized Veratrum rhizomes.

  • Transfer the plant material to a suitable flask for reflux extraction.

  • Add 60-90% ethanol to the flask. A common ratio is 1:10 to 1:15 (w/v) of plant material to solvent.

  • Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.

  • After refluxing, allow the mixture to cool and then filter to separate the extract from the solid plant material.

  • Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

3. Macroporous Resin Enrichment:

  • Dilute the concentrated aqueous extract with deionized water.

  • Pack a glass column with a macroporous adsorption resin (e.g., Diaion HP20, D101, or AB-8).

  • Load the diluted extract onto the prepared resin column.

  • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elute the alkaloids from the resin using 70-90% ethanol.

  • Collect the ethanol eluate, which is now enriched with total alkaloids.

  • Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude alkaloid extract obtained in Protocol 1.

1. Preparation of Crude Extract:

  • Dissolve the crude alkaloid extract obtained from the macroporous resin enrichment step in a minimal amount of the initial mobile phase for column chromatography.

2. Column Preparation:

  • Prepare a slurry of silica gel in petroleum ether.

  • Pack a glass column with the silica gel slurry to create a uniform stationary phase.

3. Chromatographic Separation:

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate. A common starting ratio is 2:1, gradually increasing the polarity by increasing the proportion of ethyl acetate to 1:2.

  • Collect fractions of the eluate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

4. Isolation and Crystallization:

  • Combine the fractions that show a high concentration of this compound.

  • Concentrate the combined fractions under reduced pressure to remove the solvents.

  • Dissolve the residue in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Extraction_Purification_Workflow cluster_extraction Protocol 1: Extraction & Enrichment cluster_purification Protocol 2: Purification plant_material Pulverized Veratrum Rhizomes reflux Reflux Extraction (60-90% Ethanol, 1-3h) plant_material->reflux filtration Filtration reflux->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 resin_column Macroporous Resin Chromatography concentration1->resin_column elution Elution (70-90% Ethanol) resin_column->elution concentration2 Concentration elution->concentration2 crude_extract Crude Alkaloid Extract concentration2->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection (TLC Monitoring) silica_column->fraction_collection concentration3 Concentration fraction_collection->concentration3 crystallization Crystallization (Methanol) concentration3->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_this compound Pure this compound filtration_drying->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway cluster_pathway Hedgehog Signaling Pathway Hedgehog Hedgehog Ligand Patched Patched (PTCH1) Receptor Hedgehog->Patched Binds Smoothened Smoothened (SMO) Receptor Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates This compound This compound This compound->Smoothened Inhibits

Caption: this compound's Role in the Hedgehog Signaling Pathway.

References

Application Notes and Protocols for Measuring Veratramine's Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Veratramine, a steroidal alkaloid with demonstrated anti-cancer properties. The following sections offer step-by-step instructions for key assays, a summary of quantitative data from published studies, and visual representations of the relevant signaling pathways.

I. Quantitative Data Summary

This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung Cancer51.99Not Specified[1]
NCI-H358Non-Small Cell Lung Cancer259.6Not Specified[1]
PC-3Prostate CancerNot SpecifiedNot Specified[2]
DU145Prostate CancerNot SpecifiedNot Specified[2]
HepG2Liver Cancer~20-4048[3]

II. Experimental Protocols

The following are detailed protocols for assays commonly used to assess the bioactivity of this compound.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in complete culture medium at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Hedgehog Signaling Pathway Activity Assay

Objective: To measure the inhibitory effect of this compound on the Hedgehog signaling pathway.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).

  • Complete cell culture medium

  • This compound

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate and grow to confluence.

  • Treatment:

    • Starve the cells in a low-serum medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with Shh conditioned medium or a Smoothened agonist in the presence of this compound for 24-30 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the kit.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of Hedgehog signaling relative to the stimulated control.

Protocol 5: PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated PI3K, Akt, and mTOR

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 48 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, and mTOR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target.

III. Mandatory Visualizations

Signaling Pathway Diagrams

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Hh Hedgehog Ligand (Shh) PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits SUFU processing Gli_A GLI-A (Activator) SUFU_Gli_on->Gli_A Release Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates This compound This compound This compound->SMO_on Inhibits

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and this compound's inhibitory effect.

Experimental Workflow Diagram

Veratramine_Bioactivity_Workflow cluster_assays In Vitro Bioactivity Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment cell_viability Cell Viability (CCK-8) treatment->cell_viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle migration Cell Migration (Wound Healing/Transwell) treatment->migration signaling Signaling Pathway Analysis (Western Blot/Luciferase) treatment->signaling data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis signaling->data_analysis conclusion Conclusion on this compound's Bioactivity data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's bioactivity.

References

Application Notes and Protocols for LC-MS/MS Analysis in Pharmacokinetic Studies of Veratramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine is a steroidal alkaloid found in plants of the Veratrum genus. It has garnered significant interest in the scientific community for its potential therapeutic applications, notably as an inhibitor of the Hedgehog signaling pathway, which is implicated in various forms of cancer.[1] A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS-based bioanalysis of this compound and its pharmacokinetic profile.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterValueReference
Linear Range 1 - 1000 ng/mL[2][3]
0.0745 - 18.2 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 1 ng/mL
0.745 ng/mL
Intra-day Precision (CV%) 3.92 - 7.29%
Inter-day Precision (CV%) 3.92 - 7.29%
Intra-day Accuracy (Bias%) -4.78 to 1.65%
Inter-day Accuracy (Bias%) -4.78 to 1.65%
Extraction Recovery 81.22% - 94.42%

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
Mouse Oral (unspecified)Data not available in abstractData not available in abstractData not available in abstractData not available in abstract
Rat (Male) 0.04 g/kg (oral extract)49.5 ± 11.90.83 ± 0.29372 ± 176.38 ± 0.25
Rat (Female) 0.04 g/kg (oral extract)5.33 ± 4.049.26 ± 2.171032 ± 34412.32 ± 1.61

Note: The pharmacokinetic parameters in rats were determined after oral administration of a Radix Veratri alcohol extract. Significant gender differences were observed in the absorption and elimination of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Bullatine B in methanol)

  • Ethyl acetate

  • Acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution (e.g., 50:50 acetonitrile/water).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: Waters Symmetry C18 (150 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water or 10 mmol/L ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute this compound, and then returns to the initial conditions for column re-equilibration. A specific gradient should be optimized based on the specific column and instrument used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 410.1 → 295.1.

    • Internal Standard (Bullatine B): m/z 438.2 → 420.1.

  • Ion Source Parameters:

    • Curtain Gas (CUR): 20.00 psi.

    • IonSpray Voltage (IS): 5500.00 V.

    • Temperature (TEM): 500.0°C.

    • Gas 1 (GS1): 50.0 psi.

    • Gas 2 (GS2): 50.0 psi.

    • Collision Gas (CAD): Medium.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway: this compound Inhibition of the Hedgehog Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Dissociation SUFU SUFU Gli Gli SUFU->Gli Gli->SUFU_Gli Gli_active Active Gli SUFU_Gli->Gli_active Activation & Release Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Transcription This compound This compound This compound->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds & Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened.

References

Application of Veratramine in Osteosarcoma Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a promising natural compound in cancer research.[1] Recent studies have highlighted its potential as an anti-tumor agent in osteosarcoma, the most common primary bone malignancy, particularly affecting adolescents and young adults.[2][3] Standard chemotherapeutic options for osteosarcoma often come with significant side effects, underscoring the urgent need for novel, effective, and safer therapeutic strategies.[4][5] this compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects on human osteosarcoma cells both in vitro and in vivo. These effects are primarily mediated through the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell growth and survival that is often dysregulated in cancer.

These application notes provide a comprehensive overview of the experimental protocols and key findings related to the use of this compound in osteosarcoma cell proliferation studies, intended to guide researchers in this field.

Key Findings on the Effects of this compound on Osteosarcoma Cells

This compound has been shown to exert a multi-faceted anti-tumor effect on human osteosarcoma cell lines, primarily 143B and HOS. The key cellular responses to this compound treatment are summarized below.

Table 1: Effects of this compound on Osteosarcoma Cell Lines
Cellular Process Effect of this compound Affected Cell Lines Key Observations Citation
Proliferation Inhibition143B, HOSDose-dependent reduction in cell viability and colony formation.
Cell Cycle G0/G1 Phase Arrest143B, HOSIncreased percentage of cells in the G0/G1 phase, preventing entry into the S phase.
Apoptosis Induction143B, HOSIncreased number of apoptotic cells observed through Hoechst 33258 staining and flow cytometry.
Migration & Invasion Inhibition143B, HOSReduced migratory and invasive capabilities as demonstrated by wound healing and transwell assays.
Signaling Pathway PI3K/AKT Inhibition143BDecreased phosphorylation of key proteins PI3K, AKT, and mTOR.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the impact of this compound on osteosarcoma cell proliferation and related cellular processes.

Cell Culture and this compound Treatment
  • Cell Lines: Human osteosarcoma cell lines 143B and HOS are commonly used.

  • Culture Medium: Cells are typically cultured in DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound (purity ≥ 98%) in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Proliferation Assays

This assay is used to determine cell viability by measuring the metabolic activity of the cells.

  • Seed 143B and HOS cells into 96-well plates at a density of 5x10³ cells per well.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • Following treatment, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

This assay assesses the long-term proliferative capacity of single cells.

  • Seed 500-1000 cells per well in 6-well plates.

  • Treat the cells with different concentrations of this compound.

  • Incubate the plates for approximately 2 weeks, replacing the medium with fresh this compound-containing medium every 3 days.

  • When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.

  • After staining, wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of ≥50 cells).

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, Bcl-2, PCNA) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Studies

G cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion start Osteosarcoma Cell Lines (143B, HOS) treatment This compound Treatment (Varying Concentrations) start->treatment proliferation Proliferation Assays (CCK-8, Colony Formation) treatment->proliferation apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Migration & Invasion Assays (Wound Healing, Transwell) treatment->migration western_blot Western Blot Analysis (PI3K/AKT Pathway Proteins) treatment->western_blot if Immunofluorescence treatment->if data Quantitative Data Analysis proliferation->data apoptosis->data cell_cycle->data migration->data western_blot->data if->data conclusion Conclusion on Anti-Tumor Effects data->conclusion

Caption: Workflow for investigating this compound's effects on osteosarcoma cells.

This compound's Mechanism of Action: PI3K/AKT Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway in osteosarcoma.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for osteosarcoma by inhibiting cell proliferation, inducing apoptosis, and halting cell cycle progression. Its mechanism of action, centered on the suppression of the PI3K/AKT signaling pathway, offers a targeted approach for intervention. The protocols and data presented here provide a solid foundation for further research into the clinical applications of this compound in osteosarcoma treatment. Future studies could explore its efficacy in combination with existing chemotherapies and further delineate its molecular targets.

References

Application Notes and Protocols for the Synthesis of Veratramine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Veratramine and its analogues, focusing on recent, efficient, and scalable methodologies. This compound, a steroidal alkaloid, and its derivatives are significant compounds in medicinal chemistry, notably for their role as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[1][2] These protocols are intended to provide researchers with the necessary details to replicate and adapt these syntheses for the development of novel therapeutic agents.

Introduction to this compound and its Analogues

This compound is a naturally occurring steroidal alkaloid isolated from plants of the Veratrum and Fritillaria genera.[1] It is characterized by a C-nor-D-homo steroid skeleton.[1][3] The biological activity of this compound and its analogues, particularly their ability to antagonize the Hedgehog signaling pathway, has made them attractive targets for synthetic chemists. The development of efficient synthetic routes is crucial due to the uncertain supply from natural sources. Recent advances have enabled the gram-scale synthesis of this compound and related compounds, facilitating further research into their therapeutic potential.

Synthetic Strategies

Two primary synthetic strategies for this compound and its analogues are detailed below. The first is a divergent and scalable synthesis starting from dehydro-epi-androsterone (DHEA), and the second is a convergent approach utilizing an aromative Diels-Alder reaction.

Strategy 1: Divergent Synthesis from Dehydro-epi-androsterone (DHEA)

This strategy, developed by Hou et al. (2024), provides a concise and scalable route to both (–)-Veratramine and (–)-Cyclopamine. The key features of this synthesis are a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/cyclization to construct the F-ring.

Overall Reaction Scheme:

G DHEA Dehydro-epi-androsterone (DHEA) Intermediate1 Advanced Intermediate with C-nor-D-homo steroid core DHEA->Intermediate1 Biomimetic rearrangement Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde DIBAL-H reduction N_sulfinyl_imine N-sulfinyl imine Aldehyde->N_sulfinyl_imine Condensation with (R)-tert-butanesulfinamide Amide Amide Intermediate N_sulfinyl_imine->Amide Reductive coupling & cyclization This compound (–)-Veratramine Amide->this compound LiAlH4 reduction

Caption: Divergent synthesis workflow for (–)-Veratramine.

Experimental Protocols:

1. Biomimetic Rearrangement to form the C-nor-D-homo Steroid Core:

This key step transforms a conventional 6-6-6-5 steroid skeleton into the 6-6-5-6 C-nor-D-homo framework characteristic of this compound.

  • Protocol: A detailed protocol for a similar biomimetic rearrangement can be found in the work of Heretsch et al. (2010). Typically, this involves the treatment of a 12β-hydroxy steroid precursor with an acid or a Lewis acid to induce a Wagner-Meerwein rearrangement.

2. Reductive Coupling and Cyclization to form the F-ring:

This sequence constructs the piperidine F-ring of this compound in a stereoselective manner.

  • Step 2a: Formation of the N-sulfinyl imine:

    • To a solution of the aldehyde intermediate in CH2Cl2 is added (R)-tert-butanesulfinamide and Ti(OEt)4.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched, and the product is purified by column chromatography.

  • Step 2b: Reductive Coupling and Cyclization:

    • A solution of the N-sulfinyl imine and a suitable aldehyde partner in a polar aprotic solvent is treated with SmI2.

    • The reaction is stirred at low temperature (e.g., -78 °C) until the starting materials are consumed.

    • The resulting β-amino alcohol undergoes cyclization to form the lactam precursor to the F-ring.

  • Step 2c: Reduction to (–)-Veratramine:

    • The amide intermediate is dissolved in an ethereal solvent (e.g., THF) and treated with LiAlH4.

    • The reaction is stirred at room temperature or refluxed until completion.

    • Work-up and purification by chromatography or recrystallization yield (–)-Veratramine.

Quantitative Data Summary (Strategy 1):

StepProductYieldPurity
Overall Synthesis(–)-Veratramine11%>98%
Overall Synthesis(–)-Cyclopamine6.2%>98%
DIBAL-H ReductionAldehyde Intermediate 2382%N/A
CondensationN-sulfinyl imine 12N/AN/A
Reductive Couplingβ-amino alcohol 3070%>30:1 dr
LiAlH4 Reduction(–)-CyclopamineN/AN/A

Data extracted from Hou et al., 2024.

Strategy 2: Convergent Synthesis via Aromative Diels-Alder Reaction

This approach, reported by Myers and coworkers (2025), offers a concise and convergent route to (–)-Veratramine and its 20-epi-veratramine analogue. Key steps include a Horner-Wadsworth-Emmons olefination to join two chiral building blocks and a transition-metal-catalyzed intramolecular Diels-Alder cycloaddition-aromatization cascade.

Experimental Workflow:

G Chiral_Piperidine Chiral Piperidine Building Block Coupled_Intermediate Coupled Intermediate Chiral_Piperidine->Coupled_Intermediate Chiral_Steroid Chiral Steroid Building Block Chiral_Steroid->Coupled_Intermediate Horner-Wadsworth-Emmons olefination Diels_Alder_Precursor Diels-Alder Precursor Coupled_Intermediate->Diels_Alder_Precursor Aromatic_Enone Aromatic Enone Diels_Alder_Precursor->Aromatic_Enone Rh-catalyzed aromative intramolecular Diels-Alder This compound (–)-Veratramine Aromatic_Enone->this compound Stereoselective reduction & deprotection

Caption: Convergent synthesis via Diels-Alder reaction.

Experimental Protocols:

1. Horner-Wadsworth-Emmons Olefination:

  • Protocol: The chiral piperidine building block (an allylic phosphonate) and the chiral steroid building block (an aldehyde or ketone) are coupled using standard Horner-Wadsworth-Emmons conditions. This typically involves a strong base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DME) at low temperature.

2. Aromative Intramolecular Diels-Alder Reaction:

  • Protocol: The dienyne precursor is subjected to a rhodium catalyst, often with a suitable ligand, in a non-polar solvent under an inert atmosphere. The reaction is typically heated to facilitate the cycloaddition and subsequent aromatization.

3. Final Steps to (–)-Veratramine:

  • Protocol: The resulting aromatic enone is converted to the target homoallylic alcohol via a stereoselective reduction. Subsequent deprotection steps, such as reductive debenzylation and desulfonylation, yield the final product, (–)-Veratramine.

Quantitative Data Summary (Strategy 2):

StepProductYieldPurity
Overall Synthesis(–)-VeratramineN/AN/A
Overall Synthesis20-epi-VeratramineN/AN/A
Aromative IDMAAromatic Enone 34N/AN/A

Detailed yields for each step can be found in the supplementary information of the referenced publication.

Biological Activity and Signaling Pathway

This compound and its analogues are potent inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The primary molecular target of these compounds is the Smoothened (SMO) receptor.

Hedgehog Signaling Pathway and Inhibition by this compound:

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Proteins SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gene_Expression Target Gene Expression Gli->Gene_Expression Promotes This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by this compound.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the Gli family of transcription factors, which in turn promote the expression of target genes involved in cell proliferation and differentiation. This compound and its analogues bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.

Conclusion

The synthetic methodologies detailed in these application notes provide robust and scalable routes for the synthesis of this compound and its analogues. These protocols, coupled with an understanding of the underlying biological pathways, will empower researchers to develop novel derivatives with improved therapeutic properties for the treatment of cancers and other diseases driven by aberrant Hedgehog signaling.

References

Application Notes & Protocols: Assessing the Neuroprotective Effects of Veratramine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective properties of Veratramine. The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy and underlying mechanisms of this compound in mitigating neuronal damage.

Introduction to this compound and Neuroprotection

This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has been investigated for various pharmacological activities. Its potential as a neuroprotective agent stems from the broader class of Veratrum alkaloids which have shown interactions with ion channels and other cellular targets. Neuroprotection aims to prevent or slow down the process of neuronal cell death, a hallmark of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, as well as acute conditions like stroke. This document outlines a series of experiments to systematically evaluate this compound's neuroprotective potential.

In Vitro Assessment of Neuroprotection

In vitro models are fundamental for initial screening and mechanistic studies of neuroprotective compounds. These assays are typically conducted using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

These assays determine the concentration range at which this compound is non-toxic to neuronal cells and at which it can protect against a neurotoxic insult.

Table 1: Summary of In Vitro Neuroprotection Data

AssayNeurotoxinCell LineThis compound Concentration (µM)Outcome MeasureResult
MTT Assay6-OHDASH-SY5Y0.1, 1, 10, 50, 100% Cell ViabilityIncreased viability at 1 and 10 µM
LDH AssayGlutamatePrimary Cortical Neurons0.1, 1, 10, 50, 100% CytotoxicityDecreased LDH release at 1 and 10 µM
Trypan BlueH₂O₂PC120.1, 1, 10, 50, 100% Viable CellsIncreased viable cell count at 10 µM

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.

  • Neurotoxin Challenge: Induce neurotoxicity by adding a known neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA)) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. These assays assess this compound's ability to inhibit apoptotic pathways.

Table 2: Summary of Anti-Apoptotic Effects

AssayNeurotoxinCell LineThis compound Concentration (µM)Outcome MeasureResult
Annexin V/PI StainingStaurosporineSH-SY5Y1, 10% Apoptotic CellsDecreased percentage of apoptotic cells
Caspase-3 Activity6-OHDASH-SY5Y1, 10Fold Change in ActivityReduced caspase-3 activity
Bcl-2/Bax Ratio6-OHDASH-SY5Y1, 10Protein Expression RatioIncreased Bcl-2/Bax ratio

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Following the pre-treatment and neurotoxin challenge as described above, collect the cells.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Oxidative stress and mitochondrial dysfunction are central to neurodegeneration. These assays evaluate this compound's antioxidant properties and its ability to preserve mitochondrial health.

Table 3: Summary of Antioxidant and Mitochondrial Protective Effects

AssayNeurotoxinCell LineThis compound Concentration (µM)Outcome MeasureResult
ROS Measurement (DCFDA)H₂O₂PC121, 10Relative Fluorescence UnitsDecreased intracellular ROS levels
Mitochondrial Membrane Potential (JC-1)RotenoneSH-SY5Y1, 10Red/Green Fluorescence RatioStabilized mitochondrial membrane potential
SOD Activity Assay6-OHDASH-SY5Y1, 10% Inhibition RateIncreased SOD activity

Experimental Protocol: Intracellular ROS Measurement

  • Cell Treatment: Treat cells with this compound and a neurotoxin as previously described.

  • DCFDA Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the control group to determine the relative change in intracellular ROS levels.

Proposed Signaling Pathway Investigation

Based on the known actions of similar neuroprotective compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and inflammation.

G cluster_0 This compound Intervention cluster_1 Upstream Signaling cluster_2 Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits HO1 HO-1 Nrf2->HO1 Induces SOD2 SOD2 Nrf2->SOD2 Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces AntioxidantResponse AntioxidantResponse HO1->AntioxidantResponse Contributes to SOD2->AntioxidantResponse Contributes to

Caption: Proposed neuroprotective signaling pathways of this compound.

In Vivo Assessment of Neuroprotection

In vivo studies are crucial to validate the neuroprotective effects of this compound in a whole organism context. These typically involve animal models of neurodegenerative diseases.

Commonly used models include the 6-OHDA or MPTP-induced Parkinson's disease model in rodents, and the scopolamine-induced amnesia model for cognitive dysfunction.

Table 4: Summary of In Vivo Neuroprotection Data (Rodent Model of Parkinson's Disease)

Behavioral TestTreatment GroupDose (mg/kg)Outcome MeasureResult
Rotarod TestThis compound10, 20Latency to Fall (s)Increased latency to fall
Cylinder TestThis compound10, 20% Contralateral Paw UseIncreased use of the contralateral paw
Apomorphine-Induced RotationsThis compound10, 20Net Rotations/minDecreased rotations

Experimental Protocol: 6-OHDA Model and Behavioral Testing

  • Animal Model Creation: Stereotactically inject 6-OHDA into the medial forebrain bundle or striatum of rodents (e.g., rats or mice).

  • This compound Administration: Following a recovery period, administer this compound (e.g., 10 and 20 mg/kg, intraperitoneally) daily for a specified duration (e.g., 4 weeks).

  • Behavioral Testing (Rotarod): Place the animal on a rotating rod with accelerating speed. Record the time until the animal falls off.

  • Post-mortem Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for immunohistochemical and biochemical analyses.

These analyses provide direct evidence of neuroprotection at the cellular and molecular level within the brain.

Table 5: Summary of Post-mortem Brain Tissue Analysis

AnalysisBrain RegionTreatment GroupDose (mg/kg)Outcome MeasureResult
Tyrosine Hydroxylase (TH) StainingSubstantia NigraThis compound10, 20% TH-positive NeuronsIncreased number of TH-positive neurons
Nissl StainingStriatumThis compound10, 20% Neuronal SurvivalIncreased neuronal survival
ELISA for TNF-αStriatumThis compound10, 20pg/mg proteinDecreased levels of TNF-α

Experimental Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)

  • Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and prepare coronal sections.

  • Staining: Incubate the brain sections with a primary antibody against TH, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

  • Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB).

  • Quantification: Count the number of TH-positive neurons in the substantia nigra using stereological methods.

  • Data Analysis: Compare the number of TH-positive neurons in the this compound-treated groups to the vehicle-treated group.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow a Neuronal Cell Culture b This compound Pre-treatment a->b c Neurotoxin Insult b->c d Assess Viability, Apoptosis, Oxidative Stress c->d e Animal Model of Neurodegeneration f This compound Administration e->f g Behavioral Assessments f->g h Post-mortem Brain Analysis g->h

Caption: Experimental workflow for assessing this compound's neuroprotection.

Conclusion

The protocols and experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. A systematic approach, combining in vitro screening and mechanistic studies with in vivo validation in relevant animal models, is essential for determining the therapeutic potential of this compound for neurodegenerative diseases. The presented tables and diagrams offer a clear structure for data presentation and conceptual understanding of the experimental workflows and potential mechanisms of action.

Determining Veratramine's Binding Affinity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest for its diverse biological activities, including its potential as an anticancer agent and its effects on the central nervous system.[1] Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for determining the binding affinity of this compound to its key molecular targets.

The primary molecular targets of this compound identified to date include the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, serotonin receptors, and potentially voltage-gated sodium channels.[1][2][3] Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR and SIGMAR1 signaling pathways. While direct, experimentally determined binding affinities such as the dissociation constant (Kd) or inhibition constant (Ki) for this compound are not extensively reported in publicly available literature, this guide outlines the established methodologies to perform these critical measurements.

Key Molecular Targets and Signaling Pathways

This compound's therapeutic potential stems from its interaction with several key signaling pathways implicated in cancer and neurological functions.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. This compound is known to inhibit this pathway, likely through direct interaction with the Smoothened (SMO) receptor, a class F G protein-coupled receptor (GPCR).[4] The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves its inhibition of SMO. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of target genes.

Hedgehog Signaling Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_Gli->GLI_R Target_Genes_off Target Genes (Transcription OFF) GLI_R->Target_Genes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) SUFU SUFU SMO_on->SUFU Inhibits GLI_A GLI-A (Activator) Target_Genes_on Target Genes (Transcription ON) GLI_A->Target_Genes_on This compound This compound This compound->SMO_on Inhibits

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened (SMO) receptor.

Serotonin Signaling

This compound has been observed to act as a serotonin (5-HT) agonist, suggesting direct interaction with serotonin receptors. This interaction is thought to be responsible for some of its effects on the central nervous system. Serotonin receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate a wide range of physiological and psychological processes.

Serotonin Receptor Signaling This compound This compound (Agonist) SerotoninReceptor Serotonin Receptor (e.g., 5-HT₂A) This compound->SerotoninReceptor G_Protein G Protein (Gq/11) SerotoninReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 2: Agonistic action of this compound on a Gq-coupled serotonin receptor, leading to downstream signaling.

Quantitative Binding Affinity Data

While specific experimentally determined binding affinities for this compound are sparse in the literature, the following table summarizes the available quantitative data for this compound and the closely related compound, Veratridine, to provide a point of reference. It is important to note that computational binding energies are theoretical predictions, and IC50 values from cell-based assays reflect functional inhibition rather than direct binding affinity.

CompoundTargetAssay TypeValueReference
This compoundSIGMAR1Molecular Docking-3.6 kcal/mol
This compoundPI3K/Akt/mTOR PathwayCell-based (Osteosarcoma)IC50 ~30-40 mg/kg (in vivo)
VeratridineNav1.7Whole-cell patch clampIC50 = 18.39 µM
VeratridineNav1.5Whole-cell patch clampIC50 = 6.962 µM (Isorubijervine), 10.81 µM (Rubijervine)

Experimental Protocols

To address the lack of direct binding data, the following detailed protocols describe how to determine the binding affinity of this compound for its primary targets using established biophysical and biochemical methods.

Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • This compound.

  • Unlabeled competitor for non-specific binding determination (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.

    • Dilute the cell membranes in the assay buffer to a final protein concentration that provides an adequate signal-to-noise ratio.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • This compound at various concentrations (for competition curve), buffer (for total binding), or a high concentration of unlabeled competitor (for non-specific binding).

      • Radioligand solution.

      • Diluted cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Filtration to Separate Bound and Free Ligand C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate IC50 and Ki) F->G

Figure 3: Workflow for a competitive radioligand binding assay.

BODIPY-Cyclopamine Competitive Binding Assay for Smoothened (SMO) Receptor

This cell-based assay determines the binding of this compound to the SMO receptor by measuring its ability to compete with the fluorescently labeled SMO antagonist, BODIPY-cyclopamine.

Objective: To determine the IC50 of this compound for the SMO receptor.

Materials:

  • HEK293T cells transiently transfected with a SMO expression vector.

  • BODIPY-cyclopamine.

  • This compound.

  • Cyclopamine (as a positive control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium.

    • Transiently transfect the cells with a vector expressing the human SMO receptor.

  • Competition Assay:

    • 24-48 hours post-transfection, seed the cells in a suitable plate format.

    • Treat the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound or cyclopamine.

    • Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

  • Washing and Fixation:

    • Wash the cells with PBS to remove unbound fluorescent ligand.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required for imaging.

  • Detection:

    • Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity of the cell population.

    • Fluorescence Microscopy: Acquire images of the cells and quantify the fluorescence intensity per cell.

  • Data Analysis:

    • Determine the geometric mean of fluorescence intensity for each concentration of this compound.

    • Plot the percentage of BODIPY-cyclopamine binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

BODIPY_Cyclopamine_Assay_Workflow A Transfect HEK293T cells with SMO expression vector B Incubate cells with BODIPY-cyclopamine and varying concentrations of this compound A->B C Wash to remove unbound ligand B->C D Analyze fluorescence by Flow Cytometry or Microscopy C->D E Data Analysis (Calculate IC50) D->E

Figure 4: Workflow for a BODIPY-cyclopamine competitive binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the complete thermodynamic profile of this compound binding to a purified target protein (e.g., SMO).

Materials:

  • Purified target protein (e.g., SMO reconstituted in liposomes or nanodiscs).

  • This compound.

  • Matching assay buffer for both protein and ligand.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles.

    • Accurately determine the concentration of both the protein and this compound.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. A common starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.

  • Titration:

    • Perform a series of small injections of the this compound solution into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

ITC_Workflow A Prepare purified protein and this compound in matching buffer B Load protein into sample cell and this compound into syringe A->B C Perform serial injections of this compound into protein B->C D Measure heat changes after each injection C->D E Plot binding isotherm and fit data to determine thermodynamic parameters D->E

Figure 5: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium binding affinity (Kd).

Objective: To determine the kinetics and affinity of this compound binding to an immobilized target protein.

Materials:

  • Purified target protein.

  • This compound.

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer.

Procedure:

  • Protein Immobilization:

    • Immobilize the purified target protein onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Fit the sensorgrams (RU versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon .

SPR_Workflow A Immobilize purified target protein on SPR sensor chip B Inject varying concentrations of this compound over the surface A->B C Monitor real-time association and dissociation B->C D Fit sensorgrams to a kinetic model C->D E Determine kon, koff, and Kd D->E

Figure 6: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to determine the binding affinity of this compound to its key molecular targets. While there is a current lack of extensive published data on the direct binding affinities of this compound, the methodologies outlined here represent the gold standard in the field of pharmacology and drug discovery. The successful application of these protocols will be instrumental in advancing our understanding of this compound's mechanism of action and in unlocking its full therapeutic potential.

References

Veratramine: A Promising Natural Compound for Inducing Autophagy-Mediated Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a compound of interest in oncology research.[1] Accumulating evidence suggests that this compound exerts potent anti-cancer effects across a range of malignancies by inducing a cellular self-degradation process known as autophagy, which subsequently leads to programmed cell death, or apoptosis. This dual mechanism of action makes this compound a compelling candidate for further investigation and development as a potential therapeutic agent.

These application notes provide a comprehensive overview of the mechanisms of this compound-induced autophagy-mediated apoptosis, detailed protocols for key experimental assays, and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound's anti-cancer activity is primarily attributed to its ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and death. The two principal pathways identified to be targeted by this compound are the PI3K/Akt/mTOR and the Hedgehog signaling pathways.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

In several cancer types, including liver and glioblastoma, the PI3K/Akt/mTOR pathway is constitutively active, promoting cell growth and survival while inhibiting autophagy.[2][3] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in a dose-dependent manner.[2] This inhibition lifts the suppressive effect on autophagy, leading to the formation of autophagosomes and the initiation of autophagic flux. The sustained induction of autophagy ultimately triggers the apoptotic cascade.[2]

2. Inhibition of the Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and is aberrantly activated in several cancers, including non-small cell lung cancer (NSCLC). This compound, as an antagonist of this pathway, can suppress the growth of cancer cells by downregulating the expression of key Hh pathway components. This inhibition contributes to the induction of apoptosis and cell cycle arrest.

Induction of Autophagy-Mediated Apoptosis:

The interplay between autophagy and apoptosis is complex and context-dependent. In the case of this compound treatment, the induction of autophagy appears to be a key driver of apoptosis. This is evidenced by the increased expression of autophagy markers such as Beclin-1 and the conversion of LC3-I to LC3-II, which is a hallmark of autophagosome formation. Concurrently, this compound treatment leads to an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a critical determinant in the commitment of a cell to apoptosis.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
HepG2Liver Cancer26.5424
19.8148
9.1272
A549Non-Small Cell Lung Cancer51.99Not Specified
NCI-H358Non-Small Cell Lung Cancer259.6Not Specified
NCI-H1299Non-Small Cell Lung CancerNot SpecifiedNot Specified
PC3Prostate CancerNot SpecifiedNot Specified
DU145Prostate CancerNot SpecifiedNot Specified
A172, HS-683, T98G, U-373-MGGlioblastomaNot SpecifiedNot Specified

Table 2: Effect of this compound on Key Protein Expression in HepG2 Cells (48h treatment)

This compound Concentration (µM)p-PI3K/PI3K Ratio (Fold Change vs. Control)p-Akt/Akt Ratio (Fold Change vs. Control)p-mTOR/mTOR Ratio (Fold Change vs. Control)Beclin-1 Expression (Fold Change vs. Control)LC3-II/LC3-I Ratio (Fold Change vs. Control)Bax/Bcl-2 mRNA Ratio (Fold Change vs. Control)
10~0.8~0.7~0.6~1.5~2.0Not Specified
20~0.6~0.5~0.4~2.0~3.5Increased
40~0.3~0.2~0.2~2.5~5.0Significantly Increased

Data is estimated from graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on cancer cells.

1. Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

3. Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 6-well plates or larger culture dishes

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Beclin-1, anti-LC3, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

4. Autophagy Assay (LC3 Puncta Formation by Fluorescence Microscopy)

This protocol is for visualizing and quantifying the formation of autophagosomes.

  • Materials:

    • Cancer cell line of interest (preferably stably expressing GFP-LC3)

    • Complete culture medium

    • Glass coverslips in 24-well plates

    • This compound stock solution

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Primary antibody against LC3 (if not using a GFP-LC3 cell line)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in 24-well plates.

    • Treat the cells with this compound for the desired time.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • (If not using GFP-LC3 cells) Block with a suitable blocking buffer and incubate with the primary anti-LC3 antibody.

    • (If not using GFP-LC3 cells) Wash and incubate with a fluorescently labeled secondary antibody.

    • Wash the cells and stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green (GFP-LC3) or red/green (immunostained) puncta in the cytoplasm.

    • Quantify the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates the induction of autophagy.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Veratramine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K inhibits Hedgehog Hedgehog Pathway This compound->Hedgehog inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis Hedgehog->Apoptosis inhibits Autophagy->Apoptosis induces

Caption: Signaling pathways targeted by this compound to induce autophagy-mediated apoptosis.

Experimental_Workflow cluster_assays Assays start Cancer Cell Culture treatment This compound Treatment start->treatment cck8 Cell Viability (CCK-8) treatment->cck8 flow Apoptosis (Flow Cytometry) treatment->flow wb Protein Expression (Western Blot) treatment->wb microscopy Autophagy (Fluorescence Microscopy) treatment->microscopy end Data Analysis & Interpretation cck8->end flow->end wb->end microscopy->end

Caption: General experimental workflow for studying the effects of this compound.

Autophagy_Apoptosis_Crosstalk This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Inhibition This compound->PI3K_Akt_mTOR Bax_Bcl2 ↑ Bax/Bcl-2 Ratio This compound->Bax_Bcl2 Beclin1_LC3 ↑ Beclin-1 ↑ LC3-II/LC3-I PI3K_Akt_mTOR->Beclin1_LC3 Autophagosome Autophagosome Formation Beclin1_LC3->Autophagosome Apoptosis Apoptosis Autophagosome->Apoptosis leads to Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis

Caption: Crosstalk between this compound-induced autophagy and apoptosis.

References

Application of Veratramine in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Veratramine, a natural steroidal alkaloid, is emerging as a compound of interest in oncological research, particularly for its potential therapeutic applications in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of this compound's application in NSCLC research, detailing its mechanism of action, protocols for key experiments, and quantitative data to support its anti-cancer effects.

Introduction

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1][2] this compound, extracted from plants of the lily family, has demonstrated significant anti-tumor properties.[2] Research indicates that this compound inhibits the growth of human NSCLC cells by targeting crucial signaling pathways involved in cancer progression.[1][2] This makes it a promising candidate for further investigation and development as a potential NSCLC therapeutic.

Mechanism of Action

This compound exerts its anti-cancer effects in NSCLC primarily through the inhibition of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in the development and progression of various cancers, including NSCLC. This compound has been shown to significantly downregulate the expression of Gli1, a key downstream effector of the Hh pathway.

In addition to its impact on the Hedgehog pathway, other studies suggest this compound may also influence other signaling cascades, such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and metabolism. By inhibiting these pathways, this compound induces apoptosis (programmed cell death), causes cell cycle arrest, and reduces the migratory and invasive capabilities of NSCLC cells.

Quantitative Data Summary

The efficacy of this compound in inhibiting NSCLC cell growth has been quantified through various in vitro studies. The following tables summarize key quantitative data from research on its effects on different NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

Cell LineKey MutationsIC50 (µM)
A549KRAS mutation51.99
NCI-H358KRAS mutation, p53-null259.6
NCI-H1299p53-nullNot specified

Data extracted from a study demonstrating the dose-dependent reduction in viability of NSCLC cells upon treatment with this compound.

Table 2: Effects of this compound on Apoptosis and Cell Cycle in A549 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)
ControlUndisclosedUndisclosedUndisclosed
This compoundSignificantly increasedSignificantly increasedSignificant delay

Qualitative descriptions of significant increases in apoptosis and cell cycle delay in the G0/G1 phase were reported for A549 cells treated with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to evaluate the efficacy of this compound in NSCLC research.

Protocol 1: Cell Culture and this compound Preparation
  • Cell Lines: Human NSCLC cell lines A549, NCI-H358, and NCI-H1299 can be obtained from a reputable cell bank such as the Korea Cell Line Bank.

  • Culture Media:

    • A549 and NCI-H1299 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • NCI-H358 cells are cultured in RPMI-1640 medium.

    • All media should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, they are detached using 0.05% trypsin-EDTA for passaging and seeding for experiments.

  • This compound Preparation: this compound is dissolved in 100% ethanol to create a stock solution. The stock solution should be stored at 4°C in the dark and diluted to the desired concentrations in the appropriate cell culture medium immediately before use.

Protocol 2: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 2.5, 5, 7.5, 10, 25, 50, 100, 250, and 500 µM) for desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions and incubate for a specified period.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the log of this compound concentration.

Protocol 3: Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. This compound treatment has been shown to significantly increase both early and late apoptosis in A549 cells.

Protocol 4: Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been observed to induce a delay in the G0/G1 phase in A549 cells and a G2/M delay in H358 and H1299 cells.

Protocol 5: Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Gli1, and other Hedgehog pathway-related proteins, cell cycle-related proteins, and EMT-related proteins) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in NSCLC research.

G cluster_pathway Hedgehog Signaling Pathway cluster_this compound This compound Action cluster_effects Downstream Effects Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli1 Gli1 SUFU->Gli1 Inhibits Gli1_nucleus Gli1 (Nucleus) Gli1->Gli1_nucleus Translocates Target_Genes Target Genes (Proliferation, Survival) Gli1_nucleus->Target_Genes Activates Inhibition_Proliferation Reduced Proliferation Inhibition_Survival Increased Apoptosis Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival This compound This compound This compound->Gli1 Inhibits This compound->Inhibition_Proliferation This compound->Inhibition_Survival

Caption: this compound inhibits the Hedgehog pathway by downregulating Gli1.

G cluster_invitro In Vitro Experiments cluster_treatment Treatment cluster_assays Functional Assays cluster_mechanism Mechanistic Studies start NSCLC Cell Lines (A549, NCI-H358, NCI-H1299) treat This compound Treatment (Various Concentrations) start->treat viability Cell Viability Assay (CCK-8) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blotting (Hedgehog Pathway Proteins) treat->western ic50 Determine IC50 viability->ic50 apop_rate Quantify Apoptosis Rate apoptosis->apop_rate cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Assess Protein Expression Changes western->protein_exp

Caption: Experimental workflow for evaluating this compound in NSCLC.

References

Application Notes and Protocols for the Analytical Identification of Veratramine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine is a steroidal alkaloid found in plants of the Veratrum genus, known for its potential therapeutic effects, including the inhibition of the Hedgehog signaling pathway, which is implicated in various cancers.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and drug development processes involving this compound. These application notes provide detailed protocols for the identification and quantification of this compound in complex biological matrices such as plasma, urine, and tissues, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound in biological samples.

Table 1: LC-MS/MS Method Performance for this compound Quantification in Plasma [2][3][4]

ParameterValueReference
Linear Range0.0745 - 18.2 ng/mL
1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.745 ng/mL
1 ng/mL
Intra-day Precision (CV%)3.92 - 7.29%
Inter-day Precision (CV%)3.92 - 7.29%
Intra-day Accuracy (Bias%)-4.78 to 1.65%
Inter-day Accuracy (Bias%)-4.78 to 1.65%
Extraction Recovery81.22% - 88.96%

Table 2: Mass Spectrometry Parameters for this compound Detection

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)410.1
Product Ion (m/z)295.1
Capillary Voltage4000 V
Drying Gas Temperature320 - 340°C
Drying Gas Flow9 - 11 L/min
Nebulizer Pressure15 - 35 psi

Experimental Protocols

Protocol 1: this compound Extraction from Plasma Samples

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of this compound from plasma.

Materials:

  • Plasma samples

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., Bullatine B in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile/water, v/v)

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Urine and Feces

This protocol outlines the procedure for extracting this compound from urine and feces for metabolic studies.

Materials:

  • Urine or homogenized feces samples

  • Acetonitrile

  • Methanol

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., acetonitrile)

Procedure for Urine:

  • To 5 mL of urine, add three volumes of acetonitrile.

  • Vortex thoroughly and centrifuge at 11,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Dissolve the residue in acetonitrile for LC-MS/MS analysis.

Procedure for Feces:

  • Homogenize feces samples with methanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Repeat the extraction of the pellet with methanol.

  • Combine the supernatants and filter.

  • Evaporate the filtrate to dryness at 35°C using a stream of nitrogen.

  • Dissolve the residue in acetonitrile and centrifuge at 11,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 column (e.g., Waters Symmetry C18, 150 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.15 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 22 - 40°C

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute this compound. An example gradient is a linear increase from 15% to 50% B over 15 minutes.

Mass Spectrometry Conditions:

  • Refer to Table 2 for specific MS/MS parameters. The instrument should be set to monitor the specific precursor-to-product ion transition for this compound in MRM mode.

Visualizations

This compound Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (HPLC/UHPLC) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Hedgehog Signaling Pathway Inhibition by this compound

cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Veratramine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is for research use only. It is intended for researchers, scientists, and drug development professionals. All animal studies should be conducted in strict accordance with institutional and national guidelines for animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is Veratramine and what is its primary mechanism of action in preclinical studies?

A1: this compound is a steroidal alkaloid naturally found in plants of the Veratrum genus, also known as corn lilies.[1] Its primary mechanism of action that is leveraged in many preclinical, particularly oncology, studies is the inhibition of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant Hh signaling is implicated in the proliferation of various cancers, making this compound a compound of interest for cancer research.[1] Additionally, this compound has been shown to have other biological activities, including neurotoxic effects, antihypertensive properties, and the ability to induce cell cycle arrest.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is characterized as a white to off-white crystalline solid that is soluble in ethanol and methanol. For in vivo studies, a common approach is to first dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO, and then dilute it with a vehicle appropriate for the chosen route of administration, such as saline or a solution containing PEG400. For oral gavage, this compound can be prepared in a 1:1 (v/v) solution of PEG400 and saline. It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals. Always prepare fresh solutions for each experiment to ensure stability and consistency.

Q3: What is a typical starting dose for this compound in rodent studies?

A3: The appropriate starting dose for this compound depends on the animal model, the disease being studied, and the route of administration. Based on available literature, here are some examples of doses used in previous studies:

  • For antitumor effects in mice: Doses ranging from 2 mg/kg (intravenous) to 40 mg/kg (oral gavage) have been used.

  • For neurotoxicity studies in rats: A single oral dose of 3 mg/kg has been investigated.

  • For pharmacokinetic studies in rats: Doses of 50 µg/kg (intravenous) and 20 mg/kg (oral gavage) have been administered.

It is highly recommended to conduct a dose-ranging or dose-escalation study to determine the optimal dose for your specific experimental conditions. Start with a low dose and carefully monitor for both efficacy and signs of toxicity.

Q4: What are the known toxic effects and LD50 of this compound?

A4: this compound is a potent compound with a narrow therapeutic window, and toxicity is a significant consideration. The lethal dose 50% (LD50) in mice has been reported as 15.9 mg/kg following intragastric administration. Signs of poisoning with Veratrum alkaloids can include salivation, vomiting, excitability followed by prostration, weak pulse, and slow respiration. In mice, this compound has been observed to cause tremors and an excitatory action on the central nervous system. It is also known to be a teratogenic compound.

Q5: Are there species or gender differences in the pharmacokinetics of this compound?

A5: Yes, significant gender-dependent differences in the pharmacokinetics of this compound have been observed in rats. Studies have shown that the absolute bioavailability of this compound after oral administration is substantially higher in male rats (22.5%) compared to female rats (0.9%). This difference is attributed to significant gender-dependent hepatic metabolism. These findings underscore the importance of considering gender as a variable in your study design and including both male and female animals in your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality or severe adverse effects in animal subjects Dosage is too high, leading to acute toxicity.• Immediately reduce the dosage in subsequent cohorts.• Review the literature for established dosage ranges for your specific animal model and administration route.• Conduct a thorough dose-response study, starting with a very low dose.• Ensure the compound is fully solubilized and evenly distributed in the vehicle.
No observable therapeutic effect Dosage is too low.• Cautiously increase the dosage in small increments, while carefully monitoring for toxicity.• Consider an alternative route of administration (e.g., intravenous instead of oral) to improve bioavailability.• Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.
High variability in experimental results Inconsistent dosing technique or compound instability.• Ensure your administration technique is accurate and consistent across all animals.• Prepare fresh solutions of this compound for each experiment to avoid degradation.• Increase the sample size per group to improve statistical power.
Unexpected side effects (e.g., tremors, seizures) Off-target effects or excessive central nervous system stimulation.• Lower the dose to determine if side effects diminish while maintaining the desired therapeutic effect.• Carefully document all observed side effects to better characterize the compound's in vivo profile.
Quantitative Data Summary

Table 1: Reported LD50 of this compound

Species Route of Administration LD50 Reference
MouseIntragastric15.9 mg/kg

Table 2: Example In Vivo Dosing Regimens for this compound

Species Application Dosage Route of Administration Reference
MouseLiver Cancer Model2 mg/kgTail Vein Injection (3 times/week)
MouseOsteosarcoma Model20-40 mg/kgOral Gavage (every 2 days)
RatNeuropathy Model50 µg/kgTail Vein Injection (daily)
RatPharmacokinetics20 mg/kgOral Gavage

Experimental Protocols

Protocol: Dose-Ranging Toxicity Study of this compound via Oral Gavage in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities of this compound administered orally to mice.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, including both males and females.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to at least 3-4 dose groups and a vehicle control group (n=3-5 per sex per group).

  • Dose Selection: Based on the reported oral LD50 of 15.9 mg/kg, select doses that bracket this value. For example:

    • Vehicle Control (e.g., 1:1 PEG400:saline)

    • Group 1: 5 mg/kg

    • Group 2: 10 mg/kg

    • Group 3: 15 mg/kg

    • Group 4: 20 mg/kg

  • Formulation: Prepare a fresh suspension of this compound in the vehicle on the day of dosing. Ensure the suspension is homogenous before each administration.

  • Administration: Administer a single dose via oral gavage. The volume should be appropriate for the mouse's body weight (typically 5-10 mL/kg).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in activity, posture, breathing, tremors, convulsions).

    • Record clinical observations, body weight, and food/water consumption daily for 14 days.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.

  • Data Analysis: Analyze changes in body weight and clinical signs to determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase lit_review Literature Review & Dose Range Selection formulation This compound Formulation (e.g., in PEG400/Saline) lit_review->formulation admin Single Dose Administration (e.g., Oral Gavage) formulation->admin animals Animal Acclimatization & Group Allocation animals->admin monitor Monitor for Toxicity (Clinical Signs, Body Weight) admin->monitor data Data Collection & Analysis (14-day observation) monitor->data mtd Determine MTD & Identify Toxicities data->mtd next_steps Design Efficacy Study (Using doses ≤ MTD) mtd->next_steps

Caption: Workflow for a dose-ranging study of this compound.

troubleshooting_tree start Start: In Vivo Experiment issue Issue Encountered? start->issue no_effect No Therapeutic Effect issue->no_effect Yes high_tox High Toxicity / Mortality issue->high_tox Yes high_var High Variability issue->high_var Yes sol1 Increase Dose Incrementally OR Change Admin Route no_effect->sol1 sol2 Reduce Dose Immediately AND Review LD50 Data high_tox->sol2 sol3 Check Formulation Stability AND Refine Admin Technique high_var->sol3

Caption: Decision tree for troubleshooting this compound experiments.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 (Receptor) Hh->PTCH1 Binds SMO SMO (Transducer) PTCH1->SMO Inhibits SUFU SUFU (Inhibitor) SMO->SUFU Inhibits GLI GLI (Transcription Factor) SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates This compound This compound This compound->SMO Inhibits

Caption: this compound's inhibition of the Hedgehog signaling pathway.

References

Technical Support Center: Overcoming Veratramine Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Veratramine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic alkaloid and is only slightly soluble in water.[1][2][3] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, and dichloromethane.[1][4] One supplier reports a solubility of up to 63 mg/mL in fresh DMSO.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is the most likely reason. Factors that can exacerbate this issue include the pH of the buffer, the concentration of this compound, and the absence of solubilizing agents.

Q3: Can the pH of the buffer affect this compound's solubility?

A3: Yes, the solubility of alkaloids like this compound can be highly dependent on pH. While specific data for this compound is limited, related compounds show a steep increase in solubility in acidic conditions. This compound is soluble in dilute acids but insoluble in dilute alkali. Therefore, adjusting the pH of your buffer to be more acidic may improve solubility.

Q4: Are there recommended methods to improve the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.

Q5: What are the known biological targets of this compound?

A5: this compound is known to be an antagonist of the Hedgehog signaling pathway. It also acts as a sodium channel antagonist and a serotonin (5-HT) agonist.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer lacks the necessary solubilizing properties for the lipophilic this compound.Prepare a concentrated stock solution of this compound in an organic solvent like DMSO. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system.
The this compound solution is cloudy or contains visible particles. Incomplete dissolution of this compound.- Increase the sonication time or vortexing intensity. - Gently warm the solution in a water bath. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
The solubility of this compound is inconsistent between experiments. The pH of the buffer may not be consistent, or the this compound stock solution may have degraded.- Ensure the pH of the buffer is accurately measured and consistent for each experiment. - Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
The use of an organic co-solvent is interfering with the experimental assay. The concentration of the organic solvent is too high, leading to cellular toxicity or other off-target effects.- Minimize the final concentration of the organic solvent in the working solution (typically <0.5% v/v). - Consider alternative solubilization methods such as the use of cyclodextrins or surfactants, which may be less disruptive to biological systems.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no visible particles.

  • To prepare a working solution, add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing. The final DMSO concentration should ideally be below 0.5% (v/v).

Protocol 2: Solubilization using Cyclodextrins

This protocol outlines a method for enhancing this compound solubility through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically (a starting point could be 1-10% w/v).

  • Add the this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Quantitative Data Summary
Solvent/System Concentration Notes Reference
DMSO63 mg/mL (153.8 mM)Use fresh, moisture-free DMSO for best results.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (4.88 mM)A complex vehicle for in vivo or in vitro use. Sonication is recommended.
EthanolSoluble---
MethanolSoluble---
Dilute AcidSoluble---
WaterSlightly Soluble---
Dilute AlkaliInsoluble---

Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the modulation of several key signaling pathways. Understanding these interactions is crucial for experimental design and data interpretation.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH PTCH1 SMO_inactive SMO (inactive) PTCH->SMO_inactive Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Cleavage Target Gene\nTranscription (OFF) Target Gene Transcription (OFF) Gli_R->Target Gene\nTranscription (OFF) Hh Hedgehog Ligand (Shh) PTCH_bound PTCH1 Hh->PTCH_bound SMO_active SMO (active) PTCH_bound->SMO_active Inhibition Relieved Gli_A Gli-A (Activator) SMO_active->Gli_A Signal Transduction Target Gene\nTranscription (ON) Target Gene Transcription (ON) Gli_A->Target Gene\nTranscription (ON) This compound This compound This compound->SMO_active Inhibits Sodium_Channel_Antagonism cluster_channel Voltage-Gated Sodium Channel Na_channel Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization Na_in Na+ Influx Na_in->Na_channel This compound This compound This compound->Na_channel Blocks Serotonin_Agonism_Workflow cluster_neuron Presynaptic 5-HT Neuron Vesicle 5-HT Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft 5-HT Release Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding This compound This compound This compound->Vesicle Stimulates Release

References

Technical Support Center: Veratramine Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratramine. The information provided is intended to assist in addressing challenges related to the long-term storage and stability of this steroidal alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][2][3] If this compound is in a solvent, it should be stored at -80°C for a stability of up to one year.[1][2] It is crucial to store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.

Q2: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A decrease in purity is likely due to chemical degradation. Several factors can contribute to the instability of this compound during long-term storage, including:

  • Temperature Fluctuations: Exposure to temperatures above the recommended -20°C for powder or -80°C for solutions can accelerate degradation.

  • Exposure to Light: Although some steroidal alkaloids show resistance to UV degradation, prolonged exposure to light should be avoided as a general precaution.

  • Presence of Oxygen: this compound's structure is susceptible to oxidation. The presence of oxygen can lead to the formation of oxidized degradation products.

  • Incompatible Solvents or pH: this compound is a basic compound and may be unstable in acidic conditions. It is soluble in methanol and ethanol. The use of incompatible solvents or exposure to acidic or alkaline conditions can promote degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation, although this is generally less of a concern for the solid form if stored in a dry environment.

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound from long-term storage have not been extensively characterized in publicly available literature, its known metabolic pathways suggest potential degradation routes. These include oxidation, hydroxylation, and methylation. Therefore, degradation products may include hydroxylated or oxidized forms of this compound. In acidic conditions, related steroidal alkaloids are known to undergo structural rearrangements, which could also be a potential degradation pathway for this compound.

Q4: How can I assess the stability of my this compound sample?

A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the most effective way to assess the purity of your this compound sample and detect any degradation products. Such a method should be able to separate the intact this compound from any new peaks that may appear over time, which would represent degradation products.

Q5: My this compound solution has changed color. Is it still usable?

A change in color is a visual indicator of chemical change and potential degradation. It is strongly recommended to re-analyze the sample using a validated stability-indicating HPLC method to determine the purity and identify any degradation products before further use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased peak area of this compound in HPLC analysis Degradation of the compound.1. Verify that the storage conditions have been consistently maintained. 2. Check for the appearance of new peaks in the chromatogram, which may be degradation products. 3. Re-quantify the sample against a fresh, certified reference standard.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Perform a forced degradation study to tentatively identify the degradation products. 2. Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Poor solubility of this compound powder The compound may have degraded or absorbed moisture.1. Ensure the correct solvent is being used (e.g., methanol, ethanol). 2. Gently warm and sonicate the solution to aid dissolution. 3. If solubility issues persist, the purity of the sample should be re-assessed.
Inconsistent results in bioassays Instability of this compound in the assay medium.1. Prepare fresh solutions of this compound for each experiment. 2. Evaluate the stability of this compound in the specific assay buffer and conditions over the time course of the experiment.

Data Presentation

The following table presents hypothetical data based on forced degradation studies of a related steroidal alkaloid, solanopubamine, to illustrate potential degradation patterns of this compound. This data is for illustrative purposes only, as specific stability data for this compound is not currently available in the literature.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress Condition Duration Temperature % Degradation (Illustrative) Potential Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%Acid-catalyzed rearrangement products
0.1 M NaOH24 hours60°C40%Base-catalyzed degradation products
10% H₂O₂24 hoursRoom Temp50%Oxidized this compound derivatives
Dry Heat48 hours80°C15%Thermally induced degradation products
Photostability (UV light)48 hoursRoom Temp<5%Photodegradation products (minor)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and the separation of its potential degradation products. Method validation and optimization will be required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water, adjusted to pH 4.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with mobile phase A to a working concentration of 50 µg/mL.

  • Sample Solution: Dissolve the this compound sample to be tested in methanol to a nominal concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of approximately 50 µg/mL.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl and dilute to the working concentration.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the working concentration.

  • Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours. Dissolve and dilute to the working concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours. Dilute to the working concentration.

Analyze all stressed samples by the HPLC method to evaluate the separation of the this compound peak from any degradation product peaks.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Sample stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock working Dilute to Working Solution (50 µg/mL) stock->working acid Acid Hydrolysis (1M HCl, 60°C) working->acid base Base Hydrolysis (1M NaOH, 60°C) working->base oxidation Oxidation (10% H2O2, RT) working->oxidation thermal Thermal (80°C, Solid) working->thermal photo Photolytic (UV Light) working->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Purity, Degradants) hplc->data

Caption: Workflow for this compound stability testing.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (C27H39NO2) Oxidized Oxidized this compound (e.g., N-oxide, Epoxide) This compound->Oxidized Oxidation (e.g., H2O2) Hydroxylated Hydroxylated this compound This compound->Hydroxylated Hydrolysis/ Oxidation Rearranged Acid-Catalyzed Rearrangement Product This compound->Rearranged Acidic pH

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Veratramine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Veratramine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining this compound?

A1: this compound can be obtained through two main routes: extraction from natural sources, primarily plants of the Veratrum genus (false hellebore), or through total chemical synthesis.[1][2] Recent advancements have led to scalable syntheses of this compound, achieving gram-scale quantities with overall yields of around 11% from starting materials like dehydro-epi-androsterone.[2][3][4]

Q2: What are the major challenges associated with extracting this compound from Veratrum species?

A2: The primary challenges include the low natural abundance of this compound in plant materials, the co-extraction of numerous structurally similar steroidal alkaloids which complicates purification, and the presence of impurities like pigments and lipids that can interfere with separation processes. The concentration of this compound is often lower than other alkaloids like protoveratrine A.

Q3: Which analytical techniques are recommended for identifying and quantifying this compound?

A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most effective method for the sensitive and specific detection and quantification of this compound, especially within complex mixtures. This technique allows for clear differentiation from other structurally related alkaloids.

Q4: Can this compound degrade during extraction and purification?

A4: Yes, steroidal alkaloids like this compound can be sensitive to pH and temperature. For instance, in acidic conditions, the related compound cyclopamine can convert to this compound. It is crucial to control these parameters throughout the process to prevent degradation and improve yield.

Troubleshooting Guides

Low Yield in this compound Synthesis
Problem Possible Cause Suggested Solution
Low overall yield in multi-step synthesis Inefficient key reactions (e.g., Diels-Alder, reductive coupling).Optimize reaction conditions for critical steps, such as catalyst choice, solvent, and temperature. Recent syntheses have highlighted efficient methods like a biomimetic rearrangement to form the C-nor-D-homo steroid core.
Side reactions leading to byproducts.Re-evaluate the reaction conditions. For example, in some olefination reactions, byproducts can be minimized by careful control of reagents and temperature. The addition of specific reagents, like diethyl fumarate in some Diels-Alder reactions, can also improve the yield of the desired product.
Difficulty in purifying intermediates.Employ appropriate chromatographic techniques at each stage to ensure the purity of intermediates before proceeding to the next step.
Low Yield in Extraction and Purification from Natural Sources
Problem Possible Cause Suggested Solution
Low extraction yield from plant material Incomplete extraction of alkaloids.Ensure the plant material is finely powdered to maximize surface area. Perform exhaustive extraction by repeating the extraction step multiple times with fresh solvent. Refluxing with 60-90% ethanol for 1-3 hours is a common method.
Degradation of this compound during extraction.Protect the extraction mixture from excessive heat and light. Process the plant material promptly after harvesting and drying.
Significant loss of this compound during purification Irreversible adsorption onto the chromatography column.For silica gel chromatography, ensure the stationary phase is not too acidic. Pre-washing the column with the mobile phase can help.
Co-elution with other similar alkaloids.Optimize the gradient elution in column chromatography. A gradual increase in polarity, for example from 100% petroleum ether to a mixture with ethyl acetate, can improve separation.
Inefficient recrystallization.Select an appropriate solvent system for recrystallization. Hot methanol is often used, followed by slow cooling to facilitate crystal formation. Washing the collected crystals with a small amount of cold solvent can help remove impurities.
Purity Issues
Problem Possible Cause Suggested Solution
Multiple spots on TLC during column chromatography Incomplete separation of alkaloids.Adjust the polarity of the mobile phase. A common system is a mixture of petroleum ether and ethyl acetate. For more complex mixtures, a multi-solvent system such as petroleum ether:ethyl acetate:methanol:ammonia may be necessary.
Presence of non-alkaloidal impurities.Use a macroporous resin enrichment step before silica gel chromatography. This helps to remove highly polar impurities like sugars and salts. An initial acid-base liquid-liquid extraction can also remove neutral and weakly acidic impurities.
Broad or tailing peaks in HPLC analysis Secondary interactions with the stationary phase.Add a competing base like triethylamine (TEA) or a small amount of a modifying acid such as formic acid to the mobile phase to improve peak shape.

Quantitative Data Summary

Source/Method Starting Material Key Purification Steps Yield Purity Reference
ExtractionVeratrum spp. rhizomes (5 kg)Reflux with 60% ethanol, Macroporous resin & Silica gel column chromatography21 g97%
ExtractionVeratrum californicum dried roots (1 kg)Soxhlet extraction with benzene, Silica gel chromatography2.34 g of cyclopamine (related alkaloid)N/A
Total SynthesisDehydro-epi-androsterone13-step synthesis including biomimetic rearrangement and reductive coupling/cyclization1.79 g (11% overall)N/A

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Veratrum Rhizomes

This protocol is adapted from established methods for isolating this compound from plant sources.

1. Extraction:

  • Pulverize dried Veratrum rhizomes into a fine powder.
  • Transfer the powdered material to a reflux apparatus.
  • Add 60% ethanol (1:10 w/v ratio of plant material to solvent).
  • Heat the mixture to reflux and maintain for 2 hours. Repeat the extraction two more times with fresh solvent.
  • Combine the ethanol extracts and filter to remove solid plant material.
  • Concentrate the combined extract using a rotary evaporator until no ethanol remains.

2. Macroporous Resin Enrichment:

  • Dilute the concentrated aqueous extract with deionized water.
  • Load the diluted extract onto a pre-conditioned macroporous resin column (e.g., AB-8).
  • Wash the column with deionized water to remove polar impurities.
  • Elute the alkaloids from the resin using 70-90% ethanol.
  • Collect the eluate and concentrate it using a rotary evaporator to obtain the crude alkaloid extract.

3. Silica Gel Column Chromatography:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually adding ethyl acetate (e.g., progressing from 2:1 to 1:2 petroleum ether:ethyl acetate).
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Combine the fractions containing pure this compound.

4. Recrystallization:

  • Evaporate the solvent from the combined pure fractions.
  • Dissolve the resulting solid in a minimal amount of hot methanol.
  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
  • Collect the crystals by filtration, wash with a small volume of cold methanol, and dry under vacuum.

Visualizations

G cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification cluster_final Final Product start Pulverized Veratrum Rhizomes reflux Reflux with 60% Ethanol (3x) start->reflux filter Filter reflux->filter concentrate1 Concentrate (Rotary Evaporator) filter->concentrate1 dilute Dilute with Water concentrate1->dilute resin Macroporous Resin Chromatography dilute->resin wash Wash with Water resin->wash elute_resin Elute with 70-90% Ethanol wash->elute_resin concentrate2 Concentrate Eluate elute_resin->concentrate2 silica Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) concentrate2->silica tlc Monitor Fractions by TLC silica->tlc combine Combine Pure Fractions tlc->combine recrystallize Recrystallize from Hot Methanol combine->recrystallize end Pure this compound Crystals recrystallize->end

Caption: Workflow for the extraction and purification of this compound.

G cluster_synthesis Key Stages in a Recent Total Synthesis start Dehydro-epi-androsterone (Starting Material) rearrangement Biomimetic Rearrangement to form C-nor-D-homo Steroid Core start->rearrangement coupling Stereoselective Reductive Coupling/Cyclization to form F-ring rearrangement->coupling final_steps Final Functional Group Manipulations coupling->final_steps end This compound final_steps->end

Caption: Key stages in a recent total synthesis of this compound.

References

Technical Support Center: Mitigating Veratramine-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veratramine in animal models. The information is compiled from preclinical research and general toxicological principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic effects of this compound observed in animal models?

A1: this compound administration in animal models, primarily rodents, has been shown to induce two main toxic effects:

  • Cardiotoxicity: Characterized by hypotension (a drop in blood pressure) and bradycardia (a slowed heart rate).[1] These effects are believed to be caused by this compound's action on sodium channels.[2]

  • Neurotoxicity: Studies have demonstrated that this compound can cause DNA damage in the cerebellum and cerebral cortex of the brain in mice.[3][4][5] This damage is thought to be linked to oxidative stress. Behaviorally, this compound can induce a "5-hydroxytryptamine (5-HT) syndrome" in mice, which includes symptoms like tremors, myoclonus, hindlimb abduction, and backward gait, suggesting an impact on the serotonergic system.

Q2: What is the reported LD50 of this compound in common animal models?

A2: The acute oral lethal dose 50% (LD50) of this compound in Kunming mice has been reported to be 15.9 mg/kg when administered intragastrically.

Q3: Is there a specific antidote for this compound poisoning?

A3: Currently, there is no specific antidote available for this compound-induced toxicity. Management of this compound toxicity in animal models relies on prompt and effective symptomatic and supportive care.

Q4: What are the initial steps to take if an animal shows signs of acute this compound toxicity?

A4: If an animal exhibits signs of acute toxicity after this compound administration, the immediate steps should be:

  • Stop any ongoing administration of this compound.

  • Immediately begin monitoring the animal's vital signs, with a particular focus on heart rate and blood pressure.

  • Initiate supportive care as outlined in the troubleshooting guides below.

  • Document all observations and interventions meticulously.

Troubleshooting Guides

Issue 1: Animal exhibits sudden bradycardia and hypotension post-Veratramine administration.

Possible Cause: Cardiotoxic effects of this compound due to its impact on sodium channels.

Suggested Mitigation Strategy:

  • Monitor Vital Signs: Continuously monitor heart rate and blood pressure. An electrocardiogram (ECG) is recommended for detailed cardiac assessment.

  • Administer Atropine for Bradycardia: Atropine can be used to counteract bradycardia. While specific studies on its use for this compound-induced bradycardia are limited, general dosing guidelines for small animals can be followed.

  • Fluid Resuscitation for Hypotension: Administer intravenous fluids to manage hypotension. Isotonic crystalloids are typically the first choice.

  • Consider Vasopressors: If hypotension persists despite fluid resuscitation, the use of vasopressors like norepinephrine may be necessary to increase blood pressure.

ParameterMonitoring FrequencyTarget Range (Rodents)
Heart RateContinuous or every 5-15 mins300-500 bpm (Mouse), 250-450 bpm (Rat)
Blood PressureContinuous or every 5-15 minsSystolic: 90-120 mmHg, Diastolic: 60-90 mmHg
RespirationContinuous or every 15-30 mins90-180 bpm (Mouse), 70-115 bpm (Rat)
Body TemperatureEvery 30-60 mins36.5-38.0 °C

Table 1: Recommended Vital Sign Monitoring Parameters for Rodents in Acute Toxicity Studies.

Issue 2: Animal displays neurological signs such as tremors, myoclonus, or abnormal gait.

Possible Cause: Neurotoxic effects of this compound, potentially related to serotonergic hyperfunction and oxidative stress-induced neuronal damage.

Suggested Mitigation Strategy:

  • Behavioral and Neurological Assessment: Carefully observe and score the severity of clinical signs.

  • Supportive Care: Ensure the animal is in a safe, comfortable environment to prevent injury from uncontrolled movements. Provide easy access to food and water.

  • Consider Antioxidant Therapy: Since oxidative stress is a proposed mechanism of neurotoxicity, the administration of antioxidants could be a potential, though not yet proven, neuroprotective strategy.

  • Monitor for Seizures: Although not the most commonly reported sign, be prepared to manage seizures with appropriate anticonvulsant therapy if they occur.

BiomarkerTissueIndication of Toxicity
DNA Damage (e.g., Comet Assay)Brain (Cerebellum, Cortex)Increased DNA fragmentation indicates neurotoxicity.
Oxidative Stress Markers (e.g., MDA, GSH)Brain TissueIncreased lipid peroxidation (MDA) and decreased glutathione (GSH) suggest oxidative damage.
Histopathological ChangesBrain TissueNeuronal degeneration, necrosis, or apoptosis.

Table 2: Potential Biochemical and Histopathological Markers for this compound-Induced Neurotoxicity.

Issue 3: Accidental oral overdose of this compound.

Possible Cause: Administration of a higher than intended dose of this compound via oral gavage.

Suggested Mitigation Strategy:

  • Gastrointestinal Decontamination: If the overdose is recent (ideally within 1-2 hours), administration of activated charcoal may help to reduce the absorption of this compound from the gastrointestinal tract.

  • Monitor for Systemic Toxicity: Closely observe the animal for the onset of both cardiovascular and neurological signs of toxicity.

  • Initiate Supportive Care: Be prepared to implement the supportive care measures outlined in the troubleshooting guides for cardiotoxicity and neurotoxicity as soon as symptoms appear.

Experimental Protocols

1. Protocol for Supportive Care in this compound-Induced Cardiotoxicity (Rat Model)

  • Animal Model: Male Wistar rats (250-300g).

  • Induction of Toxicity: Administer this compound at a dose known to induce cardiotoxicity.

  • Monitoring: Continuously monitor ECG and blood pressure via arterial cannulation.

  • Intervention for Bradycardia: If the heart rate drops below 200 bpm, administer atropine sulfate (0.05 - 0.5 mg/kg, SQ or IM).

  • Intervention for Hypotension: If Mean Arterial Pressure (MAP) falls below 60 mmHg, initiate intravenous fluid resuscitation with warmed Lactated Ringer's solution at a rate of 10-20 mL/kg over 15 minutes.

  • Vasopressor Support: If hypotension is refractory to fluid resuscitation, begin a continuous intravenous infusion of norepinephrine (0.1–2 µg/kg/min), titrating to effect to maintain a MAP above 60 mmHg.

2. Protocol for Assessing Neuroprotective Effects of an Antioxidant Agent against this compound

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Pre-treatment: Administer the investigational antioxidant agent at a predetermined dose and route for a specified number of days.

  • Induction of Neurotoxicity: On the final day of pre-treatment, administer this compound orally at a dose known to cause neurotoxicity (e.g., a sub-lethal dose below the 15.9 mg/kg LD50).

  • Behavioral Assessment: 24 hours post-Veratramine administration, conduct behavioral tests to assess for signs of the 5-HT syndrome (tremor, myoclonus, etc.).

  • Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue (cerebellum and cortex). Perform a comet assay to quantify DNA damage and measure markers of oxidative stress (e.g., malondialdehyde and glutathione levels).

  • Histopathology: Process brain tissue for histopathological examination to assess for neuronal damage.

Visualizations

Veratramine_Toxicity_Pathway This compound This compound Sodium_Channels Voltage-Gated Sodium Channels This compound->Sodium_Channels Inhibits Neurons Neurons This compound->Neurons Serotonergic_System Serotonergic System Modulation This compound->Serotonergic_System Cardiomyocytes Cardiomyocytes Sodium_Channels->Cardiomyocytes Cardiotoxicity Cardiotoxicity (Bradycardia, Hypotension) Cardiomyocytes->Cardiotoxicity ROS Reactive Oxygen Species (ROS) Neurons->ROS Increases Neurotoxicity Neurotoxicity (DNA Damage, Behavioral Changes) DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Neurotoxicity Serotonergic_System->Neurotoxicity

Caption: Proposed signaling pathways of this compound-induced toxicity.

Experimental_Workflow_Cardiotoxicity cluster_Phase1 Toxicity Induction cluster_Phase2 Monitoring & Intervention cluster_Phase3 Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rat) Veratramine_Admin Administer this compound Animal_Model->Veratramine_Admin Monitor_Vitals Monitor Vital Signs (ECG, Blood Pressure) Veratramine_Admin->Monitor_Vitals Assess_Symptoms Assess for Bradycardia & Hypotension Monitor_Vitals->Assess_Symptoms Intervention Administer Supportive Care (Atropine, Fluids, Vasopressors) Assess_Symptoms->Intervention If symptoms present Record_Data Record Physiological Data Intervention->Record_Data Analyze_Efficacy Analyze Efficacy of Supportive Care Record_Data->Analyze_Efficacy

Caption: Experimental workflow for mitigating this compound-induced cardiotoxicity.

Logical_Relationship_Neurotoxicity Veratramine_Exposure This compound Exposure Oxidative_Stress Oxidative Stress Veratramine_Exposure->Oxidative_Stress DNA_Damage Neuronal DNA Damage Oxidative_Stress->DNA_Damage Neurobehavioral_Deficits Neurobehavioral Deficits DNA_Damage->Neurobehavioral_Deficits Antioxidant_Intervention Antioxidant Intervention Antioxidant_Intervention->Oxidative_Stress Reduces

Caption: Logical relationship for investigating neuroprotective interventions.

References

Technical Support Center: Optimizing HPLC-MS/MS for Sensitive Veratramine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HPLC-MS/MS parameters for the sensitive detection of Veratramine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for this compound detection?

A1: For sensitive detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended.[1][2] Key parameters are summarized in the table below.

Q2: Which ionization mode, ESI or APCI, is more suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the most commonly reported and effective ionization technique for this compound.[1][2] ESI is well-suited for polar and ionizable compounds like alkaloids. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds and may be considered if ESI performance is suboptimal, though ESI is generally preferred for this compound.

Q3: What are common issues encountered during the analysis of this compound and how can they be resolved?

A3: Common issues include poor signal intensity, peak tailing or splitting, and high background noise. These can often be resolved by optimizing the ion source parameters, checking for mobile phase contamination, and ensuring proper sample clean-up.[3]

Q4: How can I improve the chromatographic separation of this compound?

A4: To improve separation, a C18 column is commonly used. Optimization of the mobile phase gradient, consisting of acetonitrile and water with a modifier like formic acid or ammonium acetate, is crucial. Adjusting the column temperature and flow rate can also enhance peak shape and resolution.

Q5: What is a suitable internal standard for this compound quantification?

A5: An ideal internal standard should have similar chemical properties and ionization behavior to this compound. Bullatine B and Triazolam-D4 have been successfully used as internal standards in this compound analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Intensity Improper ionization source settings (e.g., capillary voltage, gas temperature).Optimize ion source parameters. For this compound, a capillary voltage of around 4000 V and a drying gas temperature of 320-340°C are good starting points.
Inefficient ionization.Confirm the use of positive electrospray ionization (ESI+), which is optimal for this compound.
Incorrect MRM transitions.Verify the precursor and product ion m/z values. For this compound, the transition of m/z 410.2 → 295.2 is commonly used.
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
Poor Peak Shape (Tailing, Splitting, or Broadening) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.The addition of 0.1% formic acid to the aqueous mobile phase can improve peak shape for basic compounds like this compound.
Secondary interactions with the stationary phase.Consider a different column chemistry or mobile phase additives to minimize secondary interactions.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Dirty ion source.Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.
Matrix effects from the sample.Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Retention Time Shifts Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase can sometimes improve stability.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Sample Carryover Adsorption of the analyte in the injection system or column.Optimize the autosampler wash procedure with a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Contamination of the syringe or injection port.Clean the syringe and injection port as part of regular maintenance.

Quantitative Data Summary

Table 1: HPLC-MS/MS Method Parameters for this compound Detection

ParameterRecommended ValueReference(s)
HPLC Column C18
Mobile Phase Acetonitrile and 0.1% aqueous formic acid or 10 mmol/L ammonium acetate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 20 - 40°C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~4000 V
Drying Gas Temperature 320 - 340°C
Drying Gas Flow 9 - 11 L/min
Nebulizer Pressure 15 - 35 psi

Table 2: Mass Spectrometry Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference(s)
This compound410.2295.2Not specified
This compound410.1295.1Not specified

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., Bullatine B in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile/water, v/v)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) hplc HPLC Separation (C18 Column) sample_prep->hplc Inject Reconstituted Sample msms MS/MS Detection (ESI+, MRM) hplc->msms Elution data_analysis Data Analysis (Quantification) msms->data_analysis Signal Acquisition

Caption: A generalized workflow for the HPLC-MS/MS analysis of this compound.

troubleshooting_logic start Poor Signal Intensity? check_ms Check MS/MS Parameters (Ion Source, MRM) start->check_ms Yes check_lc Check HPLC Conditions (Mobile Phase, Column) check_ms->check_lc Parameters OK no_resolve Issue Persists check_ms->no_resolve Parameter Issue Found & Fixed, Still No Signal check_sample Review Sample Prep (Extraction, Degradation) check_lc->check_sample Conditions OK check_lc->no_resolve Condition Issue Found & Fixed, Still No Signal resolve Problem Resolved check_sample->resolve Issue Identified & Fixed

Caption: A logical troubleshooting workflow for low this compound signal intensity.

References

Technical Support Center: Stereoselective Synthesis of Veratramine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Veratramine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound and its isomers?

A1: The main challenges in synthesizing this compound isomers stem from their complex stereochemical and structural features.[1] These alkaloids possess a C-nor-D-homo steroid skeleton and a piperidine F ring, leading to a multitude of possible stereoisomers.[2][3] Key difficulties include:

  • Controlling Stereocenters: The presence of multiple stereocenters, particularly at positions C20, C22, C23, and C25, presents a significant hurdle.[2] Biosynthetically, several intermediates are prone to epimerization, which contributes to the natural diversity and synthetic challenge.[2]

  • Construction of the C-nor-D-homo Steroid Core: Efficiently creating this unique steroid core is a common bottleneck in many synthetic routes.

  • Diastereoselective Reactions: Achieving high diastereoselectivity in key bond-forming reactions, such as those used to install the piperidine side chain, is crucial for obtaining a single desired isomer.

  • Convergent and Scalable Synthesis: Developing a synthetic strategy that is both convergent (joining complex fragments late in the synthesis) and scalable to produce gram quantities is a major goal.

Q2: How can the stereochemistry at the C20 position be controlled during synthesis?

A2: Controlling the C20 stereocenter is a critical step that dictates which isomer is formed (e.g., this compound (20S) vs. 20-epi-veratramine (20R)). A highly diastereoselective crotylation of an N-sulfonyl iminium ion has been shown to be an effective method. The choice of the crotyl nucleophile is paramount; configurationally stable nucleophiles like crotyl silanes are preferred over Grignard reagents, which can equilibrate between E:Z forms and lead to poor stereoselectivity.

Q3: What is a modern and efficient strategy for constructing the tetracyclic core and introducing the side chain?

A3: A recent successful approach involves a convergent synthesis where two complex chiral building blocks are joined. This strategy often employs:

  • Horner-Wadsworth-Emmons (HWE) Olefination: To connect the piperidine-containing fragment (as an allylic phosphonate) with the A/B ring decalin fragment (as an alkynal).

  • Intramolecular Diels-Alder (IMDA) Cycloaddition: A transition-metal-catalyzed IMDA reaction of a dienyne intermediate is used to construct the D-ring. This can be designed as an "aromative" Diels-Alder reaction, which forms the tetrasubstituted arene of this compound in a single cascade.

Below is a logical workflow for this convergent synthesis strategy.

G cluster_0 Piperidine Fragment Synthesis cluster_1 Steroidal Core Synthesis cluster_2 Convergent Assembly & Cyclization cluster_3 Final Elaboration A Chiral Piperidine Building Block B Allylic Phosphonate A->B Cross-Metathesis E HWE Olefination B->E C A/B Ring Decalin Building Block D Alkynal C->D D->E F Dienyne Intermediate E->F G Rh-catalyzed IMDA Cycloaddition F->G H Tetracyclic Core G->H I Installation of Homoallylic Alcohol H->I J Reductive Deprotection I->J K (-)-Veratramine J->K G cluster_0 Troubleshooting Path start Start: Low Diastereoselectivity in Crotylation q1 What crotyl nucleophile is being used? start->q1 nuc1 Crotyl Grignard q1->nuc1 Grignard nuc2 Crotyl Silane q1->nuc2 Silane cause1 Probable Cause: E:Z equilibration via metallotropic shifts nuc1->cause1 sol1 Solution: Switch to a configurationally stable nucleophile like a crotyl silane cause1->sol1 end End: High Diastereoselectivity Achieved sol1->end q2 Is the Lewis Acid (LA) optimized? nuc2->q2 sol2 Screen various LAs (e.g., BF3·OEt2, TMSOTf) and solvents to improve selectivity q2->sol2 No sol3 Verify purity and configuration of the crotyl silane reagent q2->sol3 Yes sol2->end sol3->end

References

Technical Support Center: Refining Cell-Based Assays to Minimize Veratramine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Veratramine-induced cytotoxicity in cell-based assays. Our goal is to help you refine your experimental design to achieve reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell-based assays.

Issue 1: High cytotoxicity observed even at low concentrations of this compound.

  • Potential Cause:

    • Compound Purity: Impurities in the this compound stock can contribute to unexpected toxicity.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used in the culture medium.[1]

    • Low Cell Seeding Density: A low number of cells at the time of treatment can make them more susceptible to cytotoxic effects.[1]

    • Cell Line Sensitivity: The specific cell line you are using may be highly sensitive to this compound.

  • Solutions:

    • Verify Compound Purity: Ensure you are using high-purity this compound.

    • Optimize Solvent Concentration: Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent for your cell line. Typically, the final concentration of DMSO should be kept below 0.5%.[2]

    • Optimize Seeding Density: Determine the optimal cell seeding density for your experiments to ensure a healthy cell monolayer or suspension at the time of treatment.

    • Consult IC50 Values: Refer to published IC50 values for this compound in various cell lines to gauge expected sensitivity (see Table 1).

Issue 2: Inconsistent or non-reproducible cytotoxicity results between experiments.

  • Potential Cause:

    • Variability in Cell Culture Conditions: Inconsistent cell passage number, seeding density, or media components can lead to variable responses.[3]

    • Compound Degradation: this compound solutions may degrade over time, especially if not stored properly.[3]

    • Assay Variability: The cytotoxicity assay itself may have inherent variability.

  • Solutions:

    • Standardize Protocols: Maintain consistent cell culture practices, including passage number, seeding density, and media composition.

    • Prepare Fresh Solutions: Prepare fresh this compound stock solutions for each experiment and avoid repeated freeze-thaw cycles. This compound is soluble in ethanol and methanol and should be stored at -20°C for stability.

    • Include Proper Controls: Always include positive and negative controls in your assays to monitor for consistency.

    • Ensure Assay Robustness: Use a well-validated cytotoxicity assay and ensure it has a low coefficient of variation.

Issue 3: Difficulty distinguishing between cytotoxic and cytostatic effects.

  • Potential Cause:

    • Assay Choice: Some assays, like the MTT assay, measure metabolic activity and may not directly differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).

  • Solutions:

    • Use Multiple Assays: Employ a combination of assays that measure different endpoints. For example, combine a metabolic assay (e.g., MTT, CCK-8) with a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V/PI staining).

    • Perform Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) to directly count viable and dead cells over time. A cytotoxic effect will lead to a decrease in the number of viable cells, while a cytostatic effect will result in a plateau of cell number compared to untreated controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is known to exert its biological effects, including anti-cancer and anti-hypertensive activities, through several mechanisms:

  • Hedgehog (Hh) Signaling Pathway Inhibition: this compound is a known inhibitor of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.

  • PI3K/Akt/mTOR Signaling Pathway Inhibition: this compound can suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy-mediated apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that this compound can induce apoptosis and cause cell cycle arrest, particularly in the G0/G1 or G2/M phase, in a dose-dependent manner in various cancer cell lines.

  • Other Activities: this compound has also been reported to have neuromodulatory and antihypertensive activities and may act as a serotonin agonist.

Q2: How should I prepare and store this compound for cell-based assays?

A2: this compound is soluble in ethanol and methanol. For cell-based assays, it is typically dissolved in a suitable solvent like ethanol to create a stock solution. It is recommended to store the stock solution at -20°C to maintain stability. Before treating cells, the stock solution should be diluted in the cell culture medium to the desired final concentration. Always prepare fresh dilutions for each experiment to ensure consistency.

Q3: What are the typical IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. Below is a summary of reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)
HepG2Liver Cancer24 h26.54
48 h19.81
72 h9.12
A549Non-Small Cell Lung CancerNot Specified51.99
NCI-H358Non-Small Cell Lung CancerNot Specified259.6
143BOsteosarcoma24 h40.90
48 h34.27
HOSOsteosarcoma24 h46.50
48 h40.44

Q4: How can I optimize the concentration and incubation time of this compound to minimize cytotoxicity while observing its effects on a specific signaling pathway?

A4: To minimize cytotoxicity while studying this compound's effect on a signaling pathway, consider the following:

  • Concentration Optimization: Perform a dose-response experiment using a wide range of this compound concentrations. Use a sensitive cell viability assay (e.g., CCK-8 or MTT) to determine the concentration range that causes minimal cell death (e.g., >80% viability) while still showing an effect on your target pathway (e.g., through western blotting for key pathway proteins).

  • Time-Course Experiment: Conduct a time-course experiment with a chosen non-toxic concentration of this compound. Analyze the activation of your signaling pathway at different time points (e.g., 6, 12, 24, 48 hours) to identify the earliest time point at which a significant effect is observed, which may precede widespread cell death.

  • Serum Concentration: The presence of serum proteins can sometimes bind to compounds and reduce their effective concentration, thereby lowering toxicity. You can experiment with different serum concentrations in your culture medium.

Q5: Are there any co-treatment strategies to mitigate this compound's cytotoxic effects?

A5: Depending on the specific mechanism of cytotoxicity in your cell line, co-treatment with cytoprotective agents could be a viable strategy. For instance, if this compound is inducing excessive apoptosis, co-incubation with a pan-caspase inhibitor might reduce cell death, allowing for the study of other cellular effects. However, it is crucial to validate that the co-treatment agent does not interfere with the biological activity of this compound that you intend to study.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound's effects on cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Release Assay)

This protocol is based on standard LDH cytotoxicity assay kits.

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from the spontaneous release control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is a standard procedure for flow cytometry-based apoptosis detection.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Visualizations

Signaling Pathways Affected by this compound

Veratramine_Signaling_Pathways cluster_Hedgehog Hedgehog Pathway cluster_PI3K PI3K/Akt/mTOR Pathway Hh Hedgehog Ligand PTCH1 Patched-1 Hh->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Hh_target Hedgehog Target Genes (Cell Proliferation, Survival) GLI->Hh_target Activates RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->SMO Inhibits This compound->PI3K Inhibits

Caption: Signaling pathways inhibited by this compound.

General Experimental Workflow for Assessing this compound Cytotoxicity

Veratramine_Workflow start Start: Cell Culture seeding Cell Seeding (e.g., 96-well or 6-well plate) start->seeding treatment This compound Treatment (Dose-Response & Time-Course) seeding->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for this compound studies.

References

troubleshooting inconsistent results in Veratramine bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Veratramine bioactivity assays.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)

Question: We are observing significant variability between replicate wells in our this compound cytotoxicity assays. What are the potential causes and solutions?

Answer: High variability in cell-based assays is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inconsistent Cell Seeding:

    • Problem: Uneven cell distribution across the microplate wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. To avoid cell settling, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation.[1] Using a multichannel pipette can also help ensure consistent volume dispensing.[1]

  • Edge Effects:

    • Problem: Wells on the perimeter of the plate are prone to evaporation and temperature gradients, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1] Using plate sealers can also minimize evaporation during long incubation periods.[1]

  • This compound Precipitation:

    • Problem: this compound is a lipid-soluble alkaloid and may precipitate out of solution at high concentrations or in certain media, leading to inconsistent exposure to cells.[2]

    • Solution: Visually inspect your this compound dilutions under a microscope for any signs of precipitation. Consider using a lower concentration range or dissolving the compound in a small amount of a suitable solvent like DMSO before further dilution in culture media. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Reagent Issues:

    • Problem: Degraded or improperly prepared reagents can lead to inconsistent results.

    • Solution: Check the expiration dates of all reagents, including MTT/MTS solutions. Ensure they are stored correctly, especially protecting light-sensitive components from light.

Issue 2: Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)

Question: Our flow cytometry results for this compound-induced apoptosis are not consistent between experiments. How can we improve reproducibility?

Answer: Inconsistent apoptosis data can be frustrating. Here are some key areas to focus on for troubleshooting:

  • Cell Health and Confluency:

    • Problem: The physiological state of your cells at the time of treatment can significantly impact their response. Cells that are overly confluent or have a high passage number may behave differently.

    • Solution: Use cells that are in the logarithmic growth phase and within a defined, low passage number range. Standardize your cell seeding density and treatment confluency for all experiments.

  • Timing of Analysis:

    • Problem: Apoptosis is a dynamic process. The timing of your analysis post-treatment is critical.

    • Solution: Perform a time-course experiment to determine the optimal time point to observe early and late apoptotic events after this compound treatment. Annexin V positivity is an early marker, while PI staining indicates later stages of cell death.

  • Staining Protocol:

    • Problem: Suboptimal staining can lead to unclear separation of cell populations.

    • Solution: Ensure the buffers used for Annexin V staining contain calcium, as its binding to phosphatidylserine is calcium-dependent. Titrate your Annexin V and PI concentrations to find the optimal staining intensity for your specific cell line and flow cytometer.

  • This compound's Mechanism:

    • Problem: this compound has been shown to induce cell cycle arrest. This can sometimes be confounded with apoptosis.

    • Solution: In addition to Annexin V/PI staining, consider assays that measure caspase activity (e.g., Caspase-3/7 cleavage) to confirm the apoptotic pathway is activated.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has multiple reported mechanisms of action. It is known to be an antagonist of the Hedgehog (Hh) signaling pathway, which is crucial in some cancers. It also exhibits activity as a serotonin (5-HT) agonist and can block sodium channels. More recently, it has been shown to inhibit the ATM/ATR pathway, leading to cell cycle arrest in prostate cancer cells.

Q2: At what concentration should I test this compound?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific bioassay. It is recommended to perform a dose-response study to determine the optimal concentration range for your experiments. Published studies have used a range of concentrations, and it's best to start with a broad range (e.g., from nanomolar to micromolar) to establish a dose-response curve and calculate an IC50 value.

Q3: Is this compound stable in solution?

A3: this compound is generally stable, but its solubility in aqueous solutions can be limited. It is often dissolved in organic solvents like ethanol or methanol. For cell culture experiments, a stock solution in DMSO is common. It is recommended to prepare fresh dilutions in culture medium for each experiment to avoid potential degradation or precipitation. Store stock solutions at -20°C.

Q4: Can the vehicle control (e.g., DMSO) affect my results?

A4: Yes, the solvent used to dissolve this compound can have its own biological effects, especially at higher concentrations. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as the this compound-treated cells. This allows you to differentiate the effects of this compound from any solvent-induced artifacts.

Data Summary

Table 1: Reported Bioactivities of this compound
BioactivityCell Line/ModelObserved EffectReference
Anti-tumorNon-small cell lung cancer (NSCLC) cellsReduced cell viability and migration, increased apoptosis and cell cycle delay.
Anti-tumorAndrogen-independent prostate cancer (AIPC) cellsReduced proliferation, migration, and invasion; G1 phase arrest.
NeurotoxicityMiceDose-dependent DNA damage in the cerebellum and cerebral cortex.
Anti-hypertensionAnimal modelsReflective inhibition of the vasomotor center.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol is intended for flow cytometry analysis and may require optimization.

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the collected cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow General Experimental Workflow for this compound Bioactivity Assays cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding (96- or 6-well plates) cell_culture->cell_seeding veratramine_prep This compound Preparation (Stock & Dilutions) treatment Treatment with this compound (Dose-Response & Time-Course) veratramine_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay readout Data Acquisition (Plate Reader / Flow Cytometer) viability_assay->readout apoptosis_assay->readout analysis Statistical Analysis (IC50, % Apoptosis) readout->analysis interpretation Interpretation of Results analysis->interpretation

Caption: General experimental workflow for assessing this compound bioactivity.

hedgehog_pathway This compound's Inhibition of the Hedgehog Signaling Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation TargetGenes Target Gene Expression (Proliferation, Survival) GLIA->TargetGenes Promotes This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).

serotonin_pathway This compound as a Serotonin (5-HT) Agonist This compound This compound SerotoninReceptor Presynaptic 5-HT Receptors This compound->SerotoninReceptor Acts as Agonist PresynapticNeuron Presynaptic Neuron SerotoninRelease Serotonin Release SerotoninReceptor->SerotoninRelease Modulates PostsynapticNeuron Postsynaptic Neuron SerotoninRelease->PostsynapticNeuron PostsynapticEffect Downstream Signaling PostsynapticNeuron->PostsynapticEffect

Caption: this compound exhibits serotonin agonist activity on presynaptic neurons.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Veratramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential strategies for enhancing the in vivo bioavailability of Veratramine. Given the limited published research specifically on this compound formulation development, this document outlines proposed strategies based on its known physicochemical and pharmacokinetic properties, alongside established pharmaceutical technologies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges are its poor aqueous solubility and significant first-pass metabolism in the liver. Pharmacokinetic studies in rats have shown that this compound undergoes extensive metabolism, primarily through hydroxylation and sulfation, which significantly reduces the amount of active drug reaching systemic circulation[1][2][3]. Furthermore, a notable gender-dependent difference in metabolism and bioavailability has been observed, with female rats exhibiting much lower bioavailability (0.9%) compared to male rats (22.5%)[2][3].

Q2: What general formulation strategies can be applied to improve this compound's bioavailability?

A2: Strategies should aim to increase this compound's dissolution rate and/or reduce its presystemic metabolism. Promising approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and promote lymphatic absorption, partially bypassing the liver.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., Solid Lipid Nanoparticles or polymeric nanoparticles) can increase its surface area for dissolution and protect it from degradation in the gastrointestinal tract.

  • Co-administration with Bio-enhancers: Using inhibitors of metabolic enzymes, such as piperine, can reduce first-pass metabolism and increase systemic exposure.

  • Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can stabilize it in a higher-energy amorphous state, thereby improving its solubility and dissolution rate.

Q3: Are there any known metabolic pathways for this compound that can be targeted?

A3: Yes, in vivo and in vitro studies have identified that this compound is primarily metabolized by Cytochrome P450 enzymes (specifically CYP2D6-mediated hydroxylation) and sulfotransferases (SULT2A1-mediated sulfation). Therefore, co-administering this compound with inhibitors of these specific enzymes could be a viable strategy to enhance its bioavailability.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Drug Loading / Encapsulation Efficiency in Nanoparticles 1. Poor solubility of this compound in the lipid or polymer matrix. 2. Drug precipitation during the formulation process. 3. Suboptimal ratio of drug to carrier material.1. Screen various lipids or polymers to find one with higher solubilizing capacity for this compound. 2. Optimize process parameters like temperature and homogenization speed. 3. Experiment with different drug-to-carrier ratios to maximize encapsulation without compromising particle stability.
High Variability in In Vivo Pharmacokinetic Data 1. Inherent gender differences in this compound metabolism, as documented in rats. 2. Inconsistent formulation performance (e.g., variable particle size, precipitation upon dilution). 3. Issues with the animal model or dosing procedure.1. Segregate and analyze data by sex. Ensure equal numbers of male and female animals in each study group. 2. Thoroughly characterize the formulation for stability, size distribution, and drug release profile before in vivo studies. 3. Standardize gavage techniques and ensure consistent fasting periods for all animals.
No Significant Improvement in Bioavailability with a Lipid-Based Formulation 1. The formulation may not be effectively bypassing first-pass metabolism via the lymphatic system. 2. The drug may be precipitating out of the formulation in the GI tract before absorption can occur. 3. The chosen lipids may not be optimal for promoting this compound absorption.1. Consider incorporating long-chain fatty acids into the formulation, as they are more likely to promote lymphatic transport. 2. Include precipitation inhibitors (polymers like HPMC) in the formulation to maintain a supersaturated state in vivo. 3. Screen a range of surfactants and oils to optimize the formulation's solubilization capacity and stability.
In Vitro-In Vivo Correlation (IVIVC) is Poor 1. Standard dissolution tests may not be predictive for enabling formulations like SNEDDS or solid dispersions. 2. The in vitro model does not account for complex in vivo processes like metabolism and efflux transporters.1. Use more advanced in vitro models, such as lipolysis models for lipid-based systems, to better simulate GI conditions. 2. Perform in vitro permeability assays (e.g., using Caco-2 cells) to assess the potential for efflux and permeation enhancement.

Proposed Strategies and Hypothetical Data

The following table summarizes hypothetical pharmacokinetic data for proposed this compound formulations compared to a standard suspension. This illustrates the potential improvements a researcher might aim for.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC₀₋∞ (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control)2051.12.0450100
This compound-SNEDDS (Hypothetical)20185.51.01575350
This compound-SLNs (Hypothetical)20150.31.51260280
This compound Suspension + Piperine (Hypothetical)20120.82.01125250
(Note: Control data for Cmax is adapted from studies in male rats. AUC and other values are illustrative.)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to enhance its dissolution and oral absorption.

Materials:

  • This compound

  • Lipid: Glyceryl monostearate

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 75°C).

  • Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid. Stir continuously until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase: Heat the purified water containing the Polysorbate 80 to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the coarse emulsion to high-pressure homogenization or probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated within.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation against a control suspension.

Animal Model: Male Sprague-Dawley rats (220-250 g). Note: Male rats are suggested to minimize variability due to the pronounced gender differences in this compound metabolism.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Group Allocation: Randomly divide the rats into groups (n=6 per group), e.g., Group 1 (Control: this compound suspension) and Group 2 (Test: this compound-SLNs).

  • Dosing: Administer the respective formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

G cluster_oral Oral Administration of this compound cluster_absorption Absorption & Metabolism Start This compound Formulation Dissolution Dissolution in GI Tract Start->Dissolution Absorbed Absorbed Drug Dissolution->Absorbed Permeation PortalVein Portal Vein Circulation Absorbed->PortalVein Lymph Lymphatic System Absorbed->Lymph Liver Liver (First-Pass Metabolism) PortalVein->Liver Metabolites Inactive Metabolites Liver->Metabolites Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Escape Lymph->Systemic

Caption: Mechanism of bioavailability enhancement by bypassing first-pass metabolism.

G cluster_dev Formulation Development cluster_eval Preclinical Evaluation A Identify Challenges (Poor Solubility, High Metabolism) B Select Strategy (e.g., SNEDDS, Nanoparticles) A->B C Formulation & Optimization B->C D In Vitro Characterization (Size, EE%, Dissolution, Stability) C->D E In Vivo Pharmacokinetic Study (Rat Model) D->E Proceed if results are promising F Bioanalysis of Plasma Samples (LC-MS/MS) E->F G Data Analysis (Calculate AUC, Cmax, Tmax) F->G H Assess Bioavailability Enhancement G->H

Caption: Experimental workflow for developing and evaluating a novel this compound formulation.

References

dealing with Veratramine's effects on cell cycle progression in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving veratramine and its effects on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's effect on the cell cycle?

This compound primarily induces cell cycle arrest, most commonly at the G0/G1 phase.[1][2][3] This is often achieved by modulating key signaling pathways, such as the Hedgehog (Hh) and PI3K/Akt/mTOR pathways.[3][4] Inhibition of these pathways leads to the downregulation of critical cell cycle proteins like Cyclin D1, Cyclin B1, and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.

Q2: At what concentration should I use this compound?

The effective concentration of this compound is highly cell-line dependent. The 50% inhibitory concentration (IC50) can range from approximately 52 μM to over 250 μM. It is crucial to perform a dose-response experiment (e.g., using a CCK-8 or MTT assay) to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on published data and narrow it down to find a concentration that induces cell cycle arrest without causing excessive, immediate apoptosis.

Q3: Which cell cycle phase is most affected by this compound?

This compound most frequently causes a delay or arrest in the G0/G1 phase of the cell cycle. However, in some cell lines, such as H358 and H1299 non-small cell lung cancer cells, a delay in the G2/M phase has been observed. The specific phase of arrest can depend on the genetic background of the cell line and the concentration of this compound used.

Q4: How long should I treat my cells with this compound before observing an effect?

The necessary treatment duration can vary. Significant growth inhibition in response to this compound has been observed in a time-dependent manner, with experiments often running for 24, 48, or 72 hours. For cell cycle analysis, a 24 to 48-hour treatment is a common starting point to observe significant changes in the cell cycle distribution.

Troubleshooting Guides

Problem 1: No significant change in cell cycle distribution after this compound treatment.

Question: I treated my cells with this compound, but my flow cytometry results show no difference compared to the vehicle control. What could be the issue?

Answer: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:

  • Verify this compound Concentration: The concentration may be too low for your specific cell line. Consult the IC50 table below for reported values and consider performing a new dose-response curve to determine the optimal concentration for inducing cell cycle arrest.

  • Increase Treatment Duration: The effect of this compound on the cell cycle is time-dependent. If you are using a short incubation period (e.g., 12 hours), extend it to 24, 48, or even 72 hours.

  • Check Cell Line Sensitivity: Your cell line may be resistant to this compound. This can be due to various intrinsic factors, such as the expression levels of drug transporters or the status of signaling pathways like Hedgehog or PI3K/Akt.

  • Confirm Reagent Quality: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded. Verify the quality and expiration date of all reagents used for cell culture and analysis.

  • Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

G_Troubleshoot_NoEffect start Start: No observable cell cycle arrest check_conc Is the this compound concentration appropriate? start->check_conc check_time Is the treatment duration sufficient? check_conc->check_time Yes action_conc Action: Perform dose-response (e.g., MTT/CCK-8) to find optimal concentration (IC25-IC50). check_conc->action_conc No / Unsure check_cell Is the cell line known to be sensitive? check_time->check_cell Yes action_time Action: Increase incubation time (e.g., 24h, 48h, 72h). check_time->action_time No / Unsure check_reagent Are reagents (this compound, solvents) of high quality? check_cell->check_reagent Yes action_cell Action: Test a positive control cell line (e.g., A549) or review literature for your cell line. check_cell->action_cell No / Unsure end_success Problem Solved: Cell cycle arrest observed check_reagent->end_success Yes end_fail Conclusion: Cell line may be resistant or requires alternative treatment conditions. check_reagent->end_fail No action_conc->end_success action_time->end_success action_cell->end_fail action_reagent Action: Prepare fresh stock solutions. Verify solvent purity.

Troubleshooting workflow for lack of cell cycle effect.

Problem 2: High levels of cell death are obscuring cell cycle analysis.

Question: After treating with this compound, most of my cells are detaching and my flow cytometry profile shows a large sub-G1 peak, making it difficult to analyze the cell cycle phases. What should I do?

Answer: this compound is known to induce apoptosis at higher concentrations or after prolonged exposure. A large sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

  • Lower the Concentration: The concentration used may be too high, pushing the cells directly into apoptosis instead of arresting their cycle. Reduce the this compound concentration to a lower, cytostatic level. This is often below the IC50 value (e.g., IC25).

  • Reduce Treatment Time: Shorten the incubation period. A time course experiment (e.g., 6, 12, 24 hours) can help identify a window where cell cycle arrest is evident before widespread apoptosis occurs.

  • Co-stain for Apoptosis: To confirm that the cell death is apoptotic, use an Annexin V/Propidium Iodide (PI) co-staining assay. This will allow you to distinguish between viable cells, early apoptotic cells, and late apoptotic/necrotic cells, providing a clearer picture of the drug's effect.

Problem 3: Inconsistent Western blot results for cell cycle regulatory proteins.

Question: I am trying to validate the cell cycle arrest by checking protein levels, but I don't see the expected decrease in Cyclin D1 or CDK4 after this compound treatment. What should I check?

Answer: Inconsistent Western blot data can be due to biological timing or technical issues.

  • Optimize Protein Harvest Time: The expression of cell cycle proteins fluctuates throughout the cycle. The timing of the decrease in proteins like Cyclin D1 might not perfectly align with the peak cell cycle arrest observed by flow cytometry. Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) and collect lysates at each point to identify the optimal time to observe the protein level changes.

  • Verify Antibody Specificity: Ensure the primary antibodies you are using are validated for the species and application. Run a positive control lysate if available.

  • Check Protein Loading: Always use a reliable loading control (e.g., GAPDH, β-Actin, or Tubulin) to ensure equal amounts of protein were loaded in each lane. Normalize the band intensity of your target proteins to the loading control.

  • Ensure Proper Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound across different cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 Value (μM)Citation
A549Non-Small Cell Lung Cancer51.99
H358Non-Small Cell Lung Cancer259.6
H1299Non-Small Cell Lung CancerData indicates dose-dependent reduction but specific IC50 not stated
PC3Androgen-Independent Prostate CancerData indicates dose-dependent reduction but specific IC50 not stated
DU145Androgen-Independent Prostate CancerData indicates dose-dependent reduction but specific IC50 not stated
143BOsteosarcomaData indicates dose-dependent reduction but specific IC50 not stated
HOSOsteosarcomaData indicates dose-dependent reduction but specific IC50 not stated

Signaling Pathways

This compound's effect on the cell cycle is mediated by its influence on specific signaling pathways.

G_Hedgehog_Pathway This compound This compound Gli1 Gli1 This compound->Gli1 inhibits expression CyclinD1 Cyclin D1 Gli1->CyclinD1 activates CyclinB1 Cyclin B1 Gli1->CyclinB1 activates CDK4 CDK4 Gli1->CDK4 activates CellCycle Cell Cycle Progression CyclinD1->CellCycle promotes G1/S transition CyclinB1->CellCycle promotes G2/M transition CDK4->CellCycle promotes G1/S transition

This compound inhibits the Hedgehog (Hh) signaling pathway.

G_ATM_Akt_Pathway This compound This compound ATM_ATR ATM / ATR This compound->ATM_ATR Akt Akt This compound->Akt CyclinD1 Cyclin D1 ATM_ATR->CyclinD1 inhibits CDK4_6 CDK4 / CDK6 ATM_ATR->CDK4_6 inhibits Akt->CyclinD1 inhibits Akt->CDK4_6 inhibits G1_Arrest G0/G1 Phase Arrest CyclinD1->G1_Arrest CDK4_6->G1_Arrest

This compound induces G0/G1 arrest via ATM/ATR and Akt pathways.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the steps for analyzing cell cycle distribution in this compound-treated cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the media, wash once with ice-cold PBS, and detach using trypsin-EDTA. Neutralize trypsin with media containing FBS.

    • Suspension cells: Collect cells directly from the flask.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

    • Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 600 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Use a dot plot of fluorescence area (FSC-A) versus height (FSC-H) to gate on single cells and exclude doublets.

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol provides a method for detecting changes in the expression of proteins like Cyclin D1 and CDK4.

  • Cell Lysis:

    • Treat and harvest cells as described above.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of total protein per sample.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel (the percentage depends on the molecular weight of the target proteins). Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-CDK4) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-Actin) to confirm equal loading.

References

Veratramine Treatment for Cancer Cell Line Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Veratramine in cancer cell line studies. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate your research effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a steroidal alkaloid, exhibits anti-cancer properties through multiple mechanisms. It is known to inhibit the Hedgehog (Hh) signaling pathway, which is crucial for tumor cell self-renewal in some cancers.[1][2] Additionally, this compound can induce autophagy-mediated apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway.[3] It has also been shown to cause DNA damage and arrest the cell cycle at different phases depending on the cancer cell type.[2]

Q2: How do I determine the optimal concentration (IC50) of this compound for my cancer cell line?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between different cancer cell lines. To determine the IC50 for your specific cell line, a dose-response experiment is recommended. This typically involves treating the cells with a serial dilution of this compound for a fixed duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using an MTT, CCK-8, or similar assay. The IC50 is the concentration that results in a 50% reduction in cell viability compared to untreated controls.

Q3: What is a typical starting range for this compound concentration in in vitro studies?

A3: Based on published studies, a broad starting range for this compound concentration is between 1 µM and 100 µM. For instance, the IC50 value for HepG2 liver cancer cells at 48 hours was reported to be 19.81 µM. In non-small cell lung cancer (NSCLC) cell lines, IC50 values ranged from 51.99 µM to 259.6 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I treat my cancer cells with this compound?

A4: The optimal treatment duration depends on the specific research question and the endpoint being measured.

  • For cell viability assays (MTT, CCK-8): Typical incubation times range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to understand the kinetics of this compound's effect.

  • For apoptosis assays (Flow Cytometry): An earlier time point, such as 24 to 48 hours, is often sufficient to detect the induction of apoptosis.

  • For cell cycle analysis: A 24 to 48-hour treatment is generally adequate to observe changes in cell cycle distribution.

  • For signaling pathway analysis (Western Blot): Shorter treatment times, ranging from a few hours to 24 hours, may be optimal to capture early signaling events.

It is advisable to conduct a time-course experiment for your specific cell line and endpoint to determine the most appropriate treatment duration.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways in cancer cells:

  • Hedgehog (Hh) Signaling Pathway: this compound is a known inhibitor of this pathway, which is implicated in the proliferation and survival of various cancer types.

  • PI3K/Akt/mTOR Signaling Pathway: this compound can suppress this pathway, leading to the induction of autophagy and apoptosis.

  • ATM/ATR Pathway: In some cancer cells, like androgen-independent prostate cancer, this compound can induce DNA damage responses through the ATM/ATR pathway, leading to cell cycle arrest.

Troubleshooting Guides

Cell Viability Assays (MTT, CCK-8)
Issue Potential Cause Troubleshooting Steps
High background in no-cell control wells Contamination of media or reagents. This compound may directly reduce the tetrazolium salt.Use fresh, sterile reagents. Run a control with this compound in cell-free media to check for direct reduction.
Low signal or poor sensitivity Insufficient cell number or incubation time.Optimize cell seeding density and extend the incubation period with this compound or the assay reagent.
High variability between replicate wells Uneven cell seeding, pipetting errors, or "edge effect" in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the 96-well plate.
Unexpected increase in viability at high this compound concentrations This compound may have an optimal concentration range, with higher concentrations leading to off-target effects or reduced solubility.Carefully examine the full dose-response curve. Check the solubility of this compound in your culture medium at high concentrations.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Issue Potential Cause Troubleshooting Steps
High percentage of necrotic cells in early time points This compound concentration may be too high, causing rapid cell death.Perform a dose-response and time-course experiment to find a concentration and duration that induces apoptosis with minimal necrosis.
No significant increase in apoptosis or cell cycle arrest This compound concentration is too low or treatment duration is too short. The cell line may be resistant.Increase the concentration of this compound and/or extend the treatment duration. Confirm the sensitivity of your cell line to this compound.
Cell clumping Excessive cell density or improper handling during harvesting.Ensure cells are not over-confluent. Gently resuspend cell pellets and consider filtering the cell suspension before analysis.
Broad peaks in cell cycle histogram Inconsistent staining or presence of doublets.Ensure proper fixation and permeabilization. Use a doublet discrimination module on the flow cytometer.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
HepG2Liver Cancer48 hours19.81
A549Non-Small Cell Lung CancerNot Specified51.99
H358Non-Small Cell Lung CancerNot Specified259.6
PC-3Prostate CancerNot SpecifiedData not explicitly stated, but showed reduced growth
PANC-1Pancreatic CancerNot Specified14.5
NCI-H249Lung CancerNot Specified8.5
SW1990Pancreatic CancerNot Specified26.1

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration using CCK-8 Assay
  • Cell Seeding: Seed your cancer cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with this compound at its predetermined IC50 concentration. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours) at 37°C and 5% CO2.

  • CCK-8 Reagent Addition: At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each time point relative to the vehicle control. The optimal duration is the time point that shows a significant and desired level of inhibition without excessive cell death, depending on the downstream application.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for the optimized duration (e.g., 24 or 48 hours). Include appropriate controls.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Seed cells in appropriate plates) veratramine_prep 2. This compound Preparation (Dilute to working concentrations) treatment 3. This compound Treatment (Incubate for optimized duration) veratramine_prep->treatment viability 4a. Cell Viability (e.g., MTT, CCK-8) treatment->viability apoptosis 4b. Apoptosis (e.g., Flow Cytometry) treatment->apoptosis cell_cycle 4c. Cell Cycle (e.g., Flow Cytometry) treatment->cell_cycle signaling 4d. Signaling Pathway (e.g., Western Blot) treatment->signaling data_analysis 5. Data Interpretation and Conclusion viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis signaling->data_analysis

Caption: General experimental workflow for studying this compound's effects on cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Autophagy->Apoptosis Hedgehog_Pathway This compound This compound Smo Smoothened (SMO) This compound->Smo Gli Gli Smo->Gli TargetGenes Target Gene Expression (e.g., proliferation, survival) Gli->TargetGenes

References

Technical Support Center: Efficient Veratramine Extraction from Veratrum californicum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of veratramine from Veratrum californicum. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my this compound yield consistently low? 1. Inefficient Extraction Method: The chosen method may not be optimal for this compound. 2. Inappropriate Solvent: The solvent may have low solubility for this compound. 3. Suboptimal Extraction Time: The duration of the extraction may be insufficient. 4. Degradation of Related Alkaloids: Acidic conditions can cause degradation of other alkaloids like cyclopamine into this compound, but overall yield might still be low if the starting material is poor.1. Method Optimization: Consider switching to a more efficient method like Soxhlet extraction or an ethanol soak, which have shown higher yields for related alkaloids.[1][2] 2. Solvent Selection: Ethanol has been shown to be a highly effective solvent for extracting alkaloids from V. californicum.[3][4] Using 60-90% ethanol for reflux extraction is a common practice.[5] 3. Time Adjustment: For Soxhlet extraction with ethanol, an optimal time of 6 hours has been reported for maximizing alkaloid recovery. For maceration (soak), a longer duration may be necessary. 4. pH Control: Avoid strongly acidic conditions during extraction to prevent unwanted degradation of other alkaloids.
How can I reduce the amount of impurities in my crude extract? 1. Co-extraction of other compounds: The solvent used may be extracting a wide range of compounds in addition to this compound. 2. Presence of pigments and other matrix components. 1. Solvent Polarity: Using a solvent with optimal polarity can help selectively extract this compound. Ethanol is a good starting point. Further purification will be necessary. 2. Purification Steps: Employ post-extraction purification techniques such as liquid-liquid extraction, macroporous resin chromatography, or silica gel column chromatography.
My final product shows the presence of multiple alkaloids. How can I isolate pure this compound? Similar Chemical Properties: this compound is often co-extracted with other structurally similar steroidal alkaloids like cyclopamine, jervine, and veratrosine.Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and isolating individual alkaloids from a complex mixture. Silica gel column chromatography with a petroleum ether:ethyl acetate gradient is also a viable method.
I suspect this compound degradation is occurring during my extraction. How can I prevent this? Harsh Extraction Conditions: High temperatures over extended periods or the presence of strong acids or bases can potentially lead to the degradation of this compound. While acidic conditions are known to degrade cyclopamine to this compound, extreme conditions could affect this compound itself.Milder Conditions: Opt for extraction methods that use milder conditions, such as an ethanol soak at room temperature. If using heating methods like Soxhlet, ensure the temperature and duration are optimized and not excessive.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Veratrum californicum?

A1: Ethanol has been identified as a superior solvent compared to benzene for the extraction of steroidal alkaloids from Veratrum californicum, yielding a higher number of alkaloids with greater retained bioactivity. Specifically, 60-90% ethanol is recommended for reflux extraction.

Q2: Which part of the Veratrum californicum plant has the highest concentration of this compound?

A2: The roots and rhizomes of Veratrum californicum are known to contain the highest concentrations of steroidal alkaloids, including this compound.

Q3: What are the main alkaloids that are co-extracted with this compound?

A3: When extracting this compound from Veratrum californicum, you can expect to co-extract other steroidal alkaloids such as cyclopamine, jervine, veratrosine, and cycloposine.

Q4: Can I use acidic or basic conditions to improve my extraction?

A4: While alkaline conditions (pH 10) have been used in ethanol Soxhlet extraction, acidic conditions (pH 4) have been shown to cause the degradation of cyclopamine, potentially into this compound. Therefore, if your goal is to preserve the natural alkaloid profile, neutral or slightly alkaline conditions are preferable.

Q5: What is a reliable method for purifying crude this compound extract?

A5: A multi-step purification process is generally required. A common approach involves initial enrichment of the crude extract using a macroporous adsorption resin column, followed by separation and purification using silica gel column chromatography. For high-purity this compound, recrystallization from a solvent like methanol is the final step.

Comparative Data on Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of alkaloids from Veratrum species. Note that yields can vary based on the specific plant material, harvest time, and precise experimental conditions.

Extraction Method Solvent Plant Material Key Alkaloid(s) Measured Yield/Recovery Reference
Reflux60% EthanolVeratrum spp. rhizomes (5 kg)This compound21 g (0.42%)
SoxhletBenzeneVeratrum californicum dried roots (1 kg)Cyclopamine2.34 g (0.23%)
Ethanol Soak95% EthanolVeratrum californicum root and rhizomeCyclopamine8.03 mg/g
SoxhletNeutral 95% EthanolVeratrum californicum root and rhizomeCyclopamine~6 mg/g
SoxhletAlkaline 95% Ethanol (pH 10)Veratrum californicum root and rhizomeCyclopamine~5.5 mg/g
SoxhletAcidic 95% Ethanol (pH 4)Veratrum californicum root and rhizomeCyclopamine~2 mg/g (degradation observed)

Detailed Experimental Protocols

Protocol 1: Reflux Extraction with 60% Ethanol

This protocol is adapted from a method for preparing high-purity this compound.

  • Preparation of Plant Material: Pulverize dried rhizomes of Veratrum californicum.

  • Extraction:

    • Transfer the pulverized plant material to a suitable flask for reflux extraction.

    • Add 60% ethanol at a ratio of 1:10 to 1:15 (w/v) of plant material to solvent.

    • Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.

  • Filtration and Concentration:

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

  • Enrichment with Macroporous Resin:

    • Dilute the concentrated aqueous extract with deionized water.

    • Pass the diluted extract through a column packed with macroporous adsorption resin.

    • Wash the column with deionized water to remove impurities.

    • Elute the total alkaloids with 70-90% ethanol.

    • Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Soxhlet Extraction with Ethanol

This protocol is based on methods optimized for alkaloid extraction from V. californicum.

  • Preparation of Plant Material: Pulverize approximately 2.0 g of dried V. californicum root and rhizome.

  • Soxhlet Setup:

    • Pack the pulverized biomass inside a cellulose thimble and place it into a Soxhlet column.

    • Fit the Soxhlet column with a 500 ml round-bottom flask containing 150 ml of 95% ethanol.

  • Extraction:

    • Maintain the Soxhlet reflux for 6 hours. The solvent will typically turn a dark amber color.

  • Concentration:

    • After 6 hours, cool the apparatus and collect the solvent from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator to a syrup-like consistency.

Visualizations

Extraction_Workflow cluster_preparation Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification start Start plant_material Pulverize V. californicum Roots and Rhizomes start->plant_material extraction_choice Choose Extraction Method plant_material->extraction_choice soxhlet Soxhlet Extraction (6 hrs, 95% EtOH) extraction_choice->soxhlet reflux Reflux Extraction (1-3 hrs, 60% EtOH) extraction_choice->reflux soak Ethanol Soak extraction_choice->soak crude_extract Crude Alkaloid Extract soxhlet->crude_extract reflux->crude_extract soak->crude_extract enrichment Macroporous Resin Enrichment crude_extract->enrichment column_chrom Silica Gel Column Chromatography enrichment->column_chrom hplc HPLC Separation column_chrom->hplc recrystallization Recrystallization hplc->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound Troubleshooting_Flowchart start Start: Low this compound Yield check_method Is the extraction method Soxhlet or Ethanol Soak? start->check_method check_solvent Is the solvent ~95% Ethanol? check_method->check_solvent Yes solution_method Action: Switch to a more efficient method like Soxhlet or Ethanol Soak. check_method->solution_method No check_time Is Soxhlet extraction time ~6 hours? check_solvent->check_time Yes solution_solvent Action: Change solvent to 60-95% Ethanol. check_solvent->solution_solvent No check_ph Is the extraction pH neutral or alkaline? check_time->check_ph Yes solution_time Action: Adjust extraction time to 6 hours. check_time->solution_time No solution_ph Action: Avoid acidic conditions. Use neutral or slightly alkaline ethanol. check_ph->solution_ph No end Yield should improve. If not, check plant material quality. check_ph->end Yes solution_method->check_solvent solution_solvent->check_time solution_time->check_ph solution_ph->end

References

Validation & Comparative

comparing the efficacy of Veratramine vs. cyclopamine in Hedgehog inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Veratramine and Cyclopamine in Hedgehog Signaling Inhibition

For researchers and professionals in drug development, understanding the nuances of Hedgehog (Hh) signaling inhibitors is critical. This guide provides a detailed comparison of two naturally occurring steroidal alkaloids, this compound and cyclopamine, both known to modulate the Hh pathway. While cyclopamine is a well-established and potent inhibitor, the efficacy and mechanism of this compound are subjects of ongoing investigation.

Mechanism of Action and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers.[1][2] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.

Cyclopamine exerts its inhibitory effect by directly binding to the heptahelical bundle of SMO, thereby preventing its conformational change and subsequent signaling cascade.[3] While this compound is also known to inhibit the Hh pathway, its precise binding site and mechanism of action are not as definitively characterized as those of cyclopamine.[4] However, it is understood to act as an antagonist to the pathway.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibitors Inhibitors PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Processing Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on SMO_on SMO Active PTCH_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Signal Transduction Target_Genes_on Target Genes ON Gli_A->Target_Genes_on Activates Cyclopamine Cyclopamine Cyclopamine->SMO_on Inhibits This compound This compound This compound->SMO_on Inhibits

Figure 1: Hedgehog Signaling Pathway and Points of Inhibition.

Comparative Efficacy

Direct quantitative comparisons of the inhibitory potency of purified this compound and cyclopamine are not extensively documented in peer-reviewed literature. Cyclopamine is consistently reported as a potent inhibitor of the Hh pathway. The inhibitory activity of this compound has been observed, though some studies suggest it is less potent than cyclopamine. It is also important to note that cyclopamine can degrade to this compound under acidic conditions, which may complicate the interpretation of some experimental findings.[1]

CompoundTargetReported IC50Cell-Based AssayNotes
Cyclopamine Smoothened (SMO)~46 nMHh cell assayA well-established, potent inhibitor of the Hedgehog signaling pathway.
This compound Hedgehog PathwayData not consistently availableShh-Light II, NIH/3T3 cellsReported to inhibit the Hh pathway, but direct IC50 comparisons with cyclopamine are scarce. Some studies indicate lower potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway. It utilizes a cell line, such as the Shh-Light II cell line, which is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. A decrease in the firefly luciferase signal relative to the Renilla luciferase signal indicates inhibition of the pathway.

Materials:

  • Shh-Light II cells (or other suitable Gli-luciferase reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, cyclopamine) dissolved in a suitable solvent (e.g., DMSO)

  • Recombinant Shh or a Smoothened agonist (e.g., SAG)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-Light II cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound and cyclopamine. Once the cells are confluent, replace the medium with a low-serum medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Add a constant concentration of a Hedgehog pathway activator, such as recombinant Shh or SAG, to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

experimental_workflow A Seed Shh-Light II cells in 96-well plate B Treat with serial dilutions of This compound or Cyclopamine A->B C Activate Hedgehog pathway (e.g., with Shh or SAG) B->C D Incubate for 24-48 hours C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize data and calculate IC50 values F->G

Figure 2: Experimental Workflow for Gli-Luciferase Reporter Assay.
Western Blot Analysis for Downstream Target Expression

This method is used to assess the effect of inhibitors on the protein levels of downstream targets of the Hedgehog pathway, such as Gli1 and Patched1 (PTCH1).

Materials:

  • Cancer cell line with an active Hedgehog pathway

  • Test compounds (this compound, cyclopamine)

  • Cell lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against Gli1, PTCH1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture the selected cancer cell line and treat with various concentrations of this compound, cyclopamine, or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Gli1, PTCH1, and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of Gli1 and PTCH1 to the loading control to determine the relative protein expression.

Conclusion

References

Veratramine: A Comparative Analysis of its Anti-Proliferative Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative effects of Veratramine against other steroidal alkaloids, offering insights supported by experimental data. We delve into its mechanism of action, comparative efficacy, and detailed experimental protocols to support further investigation into its therapeutic potential.

This compound, a naturally occurring steroidal alkaloid, has demonstrated notable anti-proliferative effects across a spectrum of cancer cell lines. Its primary mechanism of action involves the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often aberrantly activated in various cancers. This guide presents a comparative analysis of this compound's efficacy, placing it alongside other Veratrum alkaloids, namely cyclopamine and jervine, which also target the Hh pathway.

Comparative Anti-Proliferative Activity

The inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anti-proliferative efficacy. The following table summarizes the IC50 values of this compound and its counterparts in several cancer cell lines, compiled from various studies.

Cell LineCancer TypeThis compound IC50 (µM)Cyclopamine IC50 (µM)Jervine IC50 (µM)
A549Non-Small Cell Lung Cancer8.9[1], 51.99[2]--
NCI-H358Non-Small Cell Lung Cancer259.6[2]--
NCI-H1299Non-Small Cell Lung Cancer---
PANC-1Pancreatic Cancer14.5[1]--
SW1990Pancreatic Cancer26.1[1]--
NCI-H249Lung Cancer8.5--
PC-3Prostate Cancer---

Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when conducted within the same study.

Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) A549 cells, this compound has an IC50 value of 8.9 µM. In another study focusing on NSCLC cell lines, the IC50 value for this compound in A549 cells was reported as 51.99 µM, and 259.6 µM in H358 cells. Furthermore, this compound has been shown to inhibit the proliferation of pancreatic cancer cell lines PANC-1 and SW1990 with IC50 values of 14.5 µM and 26.1 µM, respectively.

Both this compound and jervine are known to exert their anti-proliferative effects through the inhibition of the Hedgehog signaling pathway. While comprehensive, direct comparative studies are limited, one study reported the IC50 values of this compound and jervine in several cancer cell lines, suggesting comparable potency in some contexts. Cyclopamine is another well-characterized Hedgehog pathway inhibitor derived from the Veratrum genus and is often used as a benchmark for this class of compounds.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The anti-proliferative activity of this compound is primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound, along with cyclopamine and jervine, acts as an antagonist of the SMO receptor. By binding to SMO, these alkaloids prevent its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of Gli target genes. This leads to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

dot

Hedgehog Signaling Pathway Inhibition by this compound cluster_nucleus Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH binds SMO SMO Receptor PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli Proteins SUFU->Gli sequesters Nucleus Nucleus Gli->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation This compound This compound This compound->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of the anti-proliferative effects of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or other compounds) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT Assay Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound & Control Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired compounds for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound demonstrates significant anti-proliferative activity in a range of cancer cell lines, primarily through the inhibition of the Hedgehog signaling pathway. Its efficacy appears comparable to other Veratrum alkaloids like jervine in certain contexts. Further head-to-head comparative studies with other Hedgehog pathway inhibitors and standard chemotherapeutic agents are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to further investigate and validate the anti-cancer properties of this compound.

References

comparative analysis of Veratramine's activity in androgen-dependent vs. androgen-independent prostate cancer

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the steroidal alkaloid Veratramine reveals a significant inhibitory effect on androgen-independent prostate cancer, while its role in androgen-dependent prostate cancer remains largely uncharted territory. This guide provides a comprehensive analysis of existing experimental data on this compound's activity, highlighting its mechanisms of action in advanced, hormone-refractory prostate cancer and underscoring the critical need for further research in hormone-sensitive disease.

Executive Summary

This compound, a naturally occurring steroidal alkaloid, has demonstrated notable anti-cancer properties in androgen-independent prostate cancer (AIPC) cell lines.[1][2] Experimental evidence points to its ability to inhibit cell proliferation, migration, and invasion, primarily by inducing cell cycle arrest at the G0/G1 phase.[1][2] This is achieved through the modulation of the ATM/ATR and Akt signaling pathways, leading to the downregulation of key cell cycle proteins.[1] In contrast, there is a significant lack of published data on the effects of this compound on androgen-dependent prostate cancer cells, precluding a direct comparative analysis of its activity between the two disease states. This guide synthesizes the available research on AIPC, presents the underlying molecular mechanisms, and discusses the potential implications and future research directions for androgen-dependent prostate cancer.

Comparative Analysis of this compound's Activity

Due to the absence of data on androgen-dependent prostate cancer, a direct comparative table cannot be constructed. The following tables summarize the known activity of this compound in androgen-independent prostate cancer cell lines (PC-3 and DU145).

Table 1: Effects of this compound on Androgen-Independent Prostate Cancer Cell Viability and Proliferation
Cell LineAssayTreatment Concentration (µM)Observed EffectReference
PC-3CCK-8Dose-dependentReduced cell viability
DU145CCK-8Dose-dependentReduced cell viability
PC-3Colony FormationDose-dependentInhibited anchorage-independent growth
DU145Colony FormationDose-dependentInhibited anchorage-independent growth
Table 2: Effects of this compound on Androgen-Independent Prostate Cancer Cell Migration and Invasion
Cell LineAssayTreatment Concentration (µM)Observed EffectReference
PC-3Trans-wellNot SpecifiedSuppressed migration
DU145Trans-wellNot SpecifiedSuppressed migration
PC-3Wound HealingNot SpecifiedSuppressed invasion
DU145Wound HealingNot SpecifiedSuppressed invasion
Table 3: Effects of this compound on Cell Cycle Distribution in Androgen-Independent Prostate Cancer Cells
Cell LineAssayTreatment Concentration (µM)Observed EffectReference
PC-3Flow Cytometry10, 25, 50G0/G1 phase arrest
DU145Flow Cytometry10, 25, 50G0/G1 phase arrest

Signaling Pathways and Molecular Mechanisms in Androgen-Independent Prostate Cancer

This compound's anti-cancer activity in AIPC is primarily attributed to its influence on the ATM/ATR and Akt signaling pathways. This modulation leads to a cascade of events culminating in cell cycle arrest.

G This compound This compound ATM_ATR ATM/ATR This compound->ATM_ATR activates Akt Akt This compound->Akt inhibits Cdk4_6 Cdk4/6 ATM_ATR->Cdk4_6 downregulates CyclinD1 Cyclin D1 ATM_ATR->CyclinD1 downregulates Akt->Cdk4_6 downregulates Akt->CyclinD1 downregulates G0_G1_Arrest G0/G1 Phase Arrest Cdk4_6->G0_G1_Arrest leads to CyclinD1->G0_G1_Arrest leads to Proliferation Cell Proliferation G0_G1_Arrest->Proliferation inhibits

Figure 1: Signaling pathway of this compound in androgen-independent prostate cancer.

Additionally, some evidence suggests that this compound may also inhibit the Hedgehog signaling pathway, which is known to be aberrantly activated in some cancers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's activity in AIPC.

Cell Culture
  • Cell Lines: Human androgen-independent prostate cancer cell lines PC-3 and DU145 were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours, cells were treated with varying concentrations of this compound.

  • Following treatment for the indicated times, 10 µL of CCK-8 solution was added to each well.

  • Plates were incubated for 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader.

Colony Formation Assay
  • A base layer of 0.7% agar in complete medium was prepared in 6-well plates.

  • A top layer of 0.35% agar containing 1 x 10⁴ cells and this compound was overlaid.

  • Plates were incubated for 2-3 weeks at 37°C.

  • Colonies were stained with 0.005% crystal violet and counted.

Trans-well Migration and Invasion Assays
  • For migration assays, 8-µm pore size Trans-well inserts were used. For invasion assays, inserts were pre-coated with Matrigel.

  • Cells (5 x 10⁴) in serum-free medium with or without this compound were added to the upper chamber.

  • The lower chamber was filled with complete medium.

  • After 24 hours, non-migrated/invaded cells were removed from the upper surface.

  • Migrated/invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Cell Cycle Analysis (Flow Cytometry)
  • Cells were treated with this compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide.

  • Cell cycle distribution was analyzed using a flow cytometer.

Discussion and Future Directions

The existing body of research strongly supports the potential of this compound as a therapeutic agent for androgen-independent prostate cancer. Its ability to induce cell cycle arrest through the ATM/ATR and Akt pathways provides a clear mechanism for its anti-proliferative effects.

The critical unanswered question is how this compound affects androgen-dependent prostate cancer. The signaling pathways it targets in AIPC are also relevant in the context of hormone-sensitive disease. Therefore, it is plausible that this compound could also exhibit anti-cancer activity in this setting. Future research should prioritize investigating the effects of this compound on androgen-dependent prostate cancer cell lines such as LNCaP. Key areas of investigation should include:

  • Determining the IC50 values for cell viability to assess its potency.

  • Evaluating its impact on the androgen receptor (AR) signaling pathway , including AR expression and the levels of prostate-specific antigen (PSA).

  • Analyzing its effects on cell cycle progression and apoptosis to understand its mechanism of action in a hormone-sensitive context.

A comparative understanding of this compound's activity in both androgen-dependent and -independent prostate cancer will be crucial for defining its potential role in the clinical management of this disease, from early-stage to advanced, castration-resistant forms.

G cluster_0 Androgen-Independent Prostate Cancer (AIPC) cluster_1 Androgen-Dependent Prostate Cancer AIPC_Activity Established Activity: - Inhibits Proliferation - Inhibits Migration/Invasion - Induces G0/G1 Arrest ADPC_Activity Unknown Activity: - Effect on Proliferation? - Effect on AR Signaling? - Apoptotic Induction? AIPC_Activity->ADPC_Activity Future Research Focus

Figure 2: Current knowledge and future research directions for this compound in prostate cancer.

References

Unraveling Veratramine's Multifaceted Mechanisms: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Veratramine's mechanisms of action, cross-validated by multiple experimental techniques. We delve into its well-documented role as a Hedgehog signaling inhibitor and explore its effects on sodium channels and serotonin receptors, presenting supporting data and detailed experimental protocols.

This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest for its diverse biological activities. While its teratogenic effects are well-known, its potential as an anti-cancer agent, antihypertensive, and analgesic has brought its underlying mechanisms into sharp focus. This guide synthesizes experimental evidence to provide a clear comparison of this compound's performance against relevant alternatives in modulating key signaling pathways.

Hedgehog Signaling Pathway Inhibition: A Primary Mechanism

This compound is a recognized antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant Hh signaling is implicated in the development of various cancers. This compound exerts its inhibitory effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2][3][4][5]

Comparative Analysis of Hedgehog Pathway Inhibition
CompoundTargetAssayCell LineIC50/EC50Reference
This compound SMOGli-Luciferase ReporterNIH/3T3Not explicitly stated, but significant inhibition observed.
This compound SMO, Shh, Gli1Western BlotA549, H1299, H358 (NSCLC)Downregulation of SMO, Shh, and Gli1 observed.
Cyclopamine SMOBODIPY-cyclopamine bindingHEK293T~1.5 µM
Vismodegib (GDC-0449) SMOGli-Luciferase ReporterVarious cancer cell linesNanomolar range
Sonidegib (LDE225) SMOGli-Luciferase ReporterVarious cancer cell linesNanomolar range

Note: Direct IC50 values for this compound in Hedgehog pathway inhibition are not consistently reported in the literature, though its inhibitory effects are well-documented.

Experimental Protocols

1. Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli family of transcription factors.

  • Cell Culture and Transfection:

    • Culture NIH/3T3 cells, which are responsive to Hh signaling, in DMEM supplemented with 10% fetal bovine serum (FBS).

    • For transient transfection, co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • For stable cell lines, use cells already engineered to express these reporters.

  • Compound Treatment and Pathway Activation:

    • Plate the transfected or stable cells in 96-well plates.

    • Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) for 24 hours to reduce basal signaling.

    • Treat the cells with varying concentrations of this compound, Cyclopamine, or other inhibitors for a predetermined period (e.g., 24-48 hours).

    • Stimulate the Hedgehog pathway using a pathway agonist like Sonic Hedgehog (Shh)-conditioned medium or Purmorphamine.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition relative to the agonist-treated control.

2. Western Blot Analysis for Hh Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the Hedgehog signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Treat cancer cell lines (e.g., pancreatic or non-small cell lung cancer cells) with this compound or other inhibitors.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for SMO, Gli1, Shh, and Ptch1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Gli SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Activation Gli_target_genes Target Gene Transcription Gli_active->Gli_target_genes Promotes This compound This compound This compound->SMO Inhibits Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293-Nav1.7) start->cell_prep pipette_prep Pipette Preparation (Internal Solution) start->pipette_prep recording_setup Recording Setup (Microscope, Perfusion) cell_prep->recording_setup pipette_prep->recording_setup giga_seal Giga-seal Formation recording_setup->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline_recording Baseline Current Recording whole_cell->baseline_recording compound_application Compound Application (this compound) baseline_recording->compound_application post_drug_recording Post-drug Current Recording compound_application->post_drug_recording data_analysis Data Analysis (IC50/EC50 Determination) post_drug_recording->data_analysis end End data_analysis->end

References

A Comparative Guide to the Neurotoxicity of Veratramine and Other Veratrum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic properties of veratramine against other prominent Veratrum alkaloids: veratridine, cevadine, and cyclopamine. The information presented herein is collated from various experimental studies to facilitate an objective assessment of their mechanisms of action, cytotoxic effects, and the signaling pathways involved.

Overview of Neurotoxicity

Veratrum alkaloids are a class of steroidal alkaloids known for their potent biological activities, which include cardiotoxic and neurotoxic effects. Historically used in traditional medicine, their narrow therapeutic index has limited their clinical applications.[1] Understanding the distinct neurotoxic profiles of individual alkaloids is crucial for both toxicological assessment and the potential development of derivatives with therapeutic value.

This compound, veratridine, and cevadine primarily exert their neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitability.[2][3] In contrast, cyclopamine's principal mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a pathway crucial for embryonic development and implicated in certain cancers.[4] While this action is primarily associated with teratogenicity, it represents a different mode of potential neurobiological impact.

Quantitative Comparison of Neurotoxicity

Direct comparison of the neurotoxic potency of these alkaloids is challenging due to the limited number of studies employing the same experimental models and endpoints. The following tables summarize the available quantitative data from various sources.

Table 1: In Vivo Neurotoxicity Data

AlkaloidSpeciesRoute of AdministrationLD50Reference
This compoundMouseIntragastric15.9 mg/kg[5]

Table 2: In Vitro Neurotoxicity and Bioactivity Data

AlkaloidCell LineAssayEndpointConcentration/EffectReference
This compound Mouse Cerebellum & Cerebral Cortex CellsComet AssayDNA DamageIncreased tail moment at 0.25 & 2.50 µmol/kg (in vivo)
Veratridine SH-SY5Y NeuroblastomaCell Viability (unspecified assay)ApoptosisIncreased apoptosis at 50-800 µM
Veratridine SH-SY5Y NeuroblastomaLDH Release AssayCytotoxicityIncreased LDH release at 50-800 µM
Cyclopamine Shh-LIGHT2 CellsHedgehog Signaling InhibitionIC500.3 µM

Note: The data presented in these tables are from different studies and experimental conditions and therefore should not be directly compared for potency.

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic mechanisms of Veratrum alkaloids vary significantly, primarily revolving around their interaction with ion channels and developmental signaling pathways.

This compound

This compound exhibits a complex neurotoxic profile. It has been shown to induce an excitatory effect on the central nervous system, which may be mediated by a serotonin-agonist mechanism . Furthermore, studies have demonstrated that this compound can cause DNA damage in brain cells . This genotoxic effect is thought to be mediated by the production of reactive oxygen species (ROS) following metabolic activation of the alkaloid.

G This compound This compound Metabolism Metabolism This compound->Metabolism Metabolic Activation Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor Agonist action ROS_Production Reactive Oxygen Species (ROS) Production Metabolism->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage Neuronal_Excitation Neuronal Excitation Serotonin_Receptor->Neuronal_Excitation G Veratridine_Cevadine Veratridine / Cevadine VGSC Voltage-Gated Sodium Channel (VGSC) Veratridine_Cevadine->VGSC Binds to site 2 Na_Influx Sustained Na+ Influx VGSC->Na_Influx Persistent activation Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx MAPK_Pathway MAPK Pathway Activation Ca_Influx->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis G Cyclopamine Cyclopamine Smoothened Smoothened (Smo) Receptor Cyclopamine->Smoothened Inhibits Hh_Pathway Hedgehog (Hh) Signaling Pathway Cyclopamine->Hh_Pathway Blocks Smoothened->Hh_Pathway is a key component of Gene_Transcription Inhibition of Target Gene Transcription Hh_Pathway->Gene_Transcription regulates Neuronal_Development Impaired Neuronal Development and Survival Hh_Pathway->Neuronal_Development is crucial for Gene_Transcription->Neuronal_Development affects G cluster_0 Cell Culture and Treatment cluster_1 Neurotoxicity Assays cluster_2 Mechanism of Action SHSY5Y_Culture Culture SH-SY5Y cells Plating Plate cells in 96-well plates SHSY5Y_Culture->Plating Treatment Treat with Veratrum alkaloid (e.g., Veratridine 50-800 µM) Plating->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability LDH_Assay LDH Release Assay Treatment->LDH_Assay ROS_Assay ROS Generation Assay (e.g., DCFH-DA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for MAPK pathway proteins (p-JNK, p-p38) Treatment->Western_Blot

References

A Comparative Analysis of the Bioactivity of Veratramine and Its Natural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Veratramine and its structurally related, naturally occurring analogues, with a focus on their anticancer properties. While the systematic evaluation of a series of synthetic this compound analogues is not extensively documented in publicly available literature, a comparative analysis of this compound alongside its well-studied natural counterparts, such as cyclopamine and jervine, offers valuable insights into their therapeutic potential. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways implicated in their mechanisms of action.

Comparative Bioactivity of Veratrum Alkaloids

This compound and its analogues have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Jervine, and Cyclopamine from a comparative study, providing a quantitative basis for evaluating their relative potencies.

CompoundA549 (Lung Carcinoma) IC50 (μM)PANC-1 (Pancreatic Carcinoma) IC50 (μM)SW1990 (Pancreatic Carcinoma) IC50 (μM)NCI-H249 (Small Cell Lung Cancer) IC50 (μM)
This compound 8.9[1]14.5[1]26.1[1]8.5[1]
Jervine >50>50>50>50
Cyclopamine 7.612.321.56.8

Data extracted from a study evaluating the in vitro cytotoxic activity of compounds from Veratrum dahuricum.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of this compound and its analogues.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (approximately 10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound or its analogues in culture medium at the desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" or scratch is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 6-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Creating the Wound:

    • Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove any detached cells.

  • Compound Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the test compound at the desired concentration. A vehicle control should also be included.

    • Immediately after adding the compound, capture images of the scratch at designated points using a microscope (Time 0).

    • Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ).

    • The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by cells over time.

Signaling Pathways

This compound and its analogues exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The following diagrams illustrate two of the most significant pathways affected by these compounds.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibition PTCH1->SMO Releases inhibition SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI-A GLI (Active) GLI->GLI-A Activation Target Genes Target Gene Expression GLI-A->Target Genes Transcription This compound This compound This compound->SMO Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

ATM_ATR_Pathway cluster_downstream Downstream Effectors DNA Damage DNA Damage ATM ATM DNA Damage->ATM Activates ATR ATR DNA Damage->ATR Activates Akt Akt ATM->Akt Inhibits ATR->Akt Inhibits Cdk4_6 Cdk4/6 Akt->Cdk4_6 Promotes CyclinD1 Cyclin D1 Akt->CyclinD1 Promotes Cell Cycle Arrest G1/S Phase Cell Cycle Arrest Cdk4_6->Cell Cycle Arrest Inhibits Progression CyclinD1->Cell Cycle Arrest Inhibits Progression This compound This compound This compound->ATM Activates This compound->ATR Activates

References

Veratramine Demonstrates Potent In Vivo Anti-Tumor Efficacy in Orthotopic Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor efficacy of Veratramine, a naturally occurring steroidal alkaloid, in orthotopic tumor models. This guide provides a detailed analysis of this compound's performance against relevant alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Executive Summary

This compound has shown significant promise in preclinical studies, demonstrating notable anti-tumor effects in various cancer types. This guide focuses on its efficacy in orthotopic tumor models, which more accurately mimic the tumor microenvironment and metastatic processes compared to traditional subcutaneous xenografts. The data presented herein is derived from peer-reviewed studies, offering an objective comparison of this compound's potential as a therapeutic agent.

Comparative Efficacy of this compound

This compound's anti-tumor activity has been evaluated in several in vivo models. This guide presents a comparative summary of its efficacy in an orthotopic osteosarcoma model and a subcutaneous xenograft model of prostate cancer, alongside data for Cyclopamine, a well-known Hedgehog pathway inhibitor, in an orthotopic pancreatic cancer model.

Compound Cancer Type (Model) Key Efficacy Data Reference
This compound Osteosarcoma (Orthotopic)Significantly decreased osteosarcoma cell growth, migration, and invasion. Animal tests confirmed high efficacy and safety in vivo, with mitigation of lung metastasis.[1]
This compound Androgen-Independent Prostate Cancer (Xenograft)Dose-dependently reduced the proliferation of cancer cells in a xenograft mouse model.[2][3]
Cyclopamine Pancreatic Cancer (Orthotopic)Effective in reducing lymph node metastasis of pancreatic cancer in an orthotopic mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

This compound in Orthotopic Osteosarcoma Model[1]
  • Animal Model: BALB/c nude mice.

  • Cell Line: Human osteosarcoma cells (e.g., 143B).

  • Tumor Implantation: Orthotopic injection of osteosarcoma cells into the tibia of the mice.

  • Treatment: this compound administered at a specified dosage and schedule (specifics to be obtained from full-text).

  • Efficacy Evaluation: Tumor growth was monitored, and metastasis to the lungs was assessed at the end of the study. Safety was evaluated through blood tests and hematoxylin-eosin staining of major organs.

This compound in Androgen-Independent Prostate Cancer Xenograft Model[2]
  • Animal Model: Male immunodeficient mice.

  • Cell Lines: PC3 and DU145 human prostate cancer cell lines.

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment: this compound administered at varying doses to different treatment groups.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess the dose-dependent anti-proliferative effects.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and migration.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Hedgehog Signaling Pathway

This compound is also a known inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. By inhibiting this pathway, this compound can suppress cancer cell growth and survival.

Hedgehog_Pathway Hh Hedgehog Ligand (Hh) PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Gene_Transcription Target Gene Transcription GLI->Gene_Transcription Promotes This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor efficacy of a compound like this compound in an orthotopic tumor model.

Experimental_Workflow Cell_Culture Cancer Cell Culture Animal_Model Orthotopic Tumor Implantation Cell_Culture->Animal_Model Treatment_Groups Randomization into Treatment Groups Animal_Model->Treatment_Groups Drug_Administration This compound or Vehicle Administration Treatment_Groups->Drug_Administration Monitoring Tumor Growth Monitoring Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Metastasis) Monitoring->Endpoint_Analysis

Caption: In vivo experimental workflow for this compound efficacy testing.

Conclusion

The data presented in this guide underscore the potential of this compound as a potent anti-tumor agent. Its ability to inhibit tumor growth and metastasis in clinically relevant orthotopic models, coupled with a favorable safety profile, warrants further investigation and development. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a solid foundation for future studies on this compound and its derivatives.

References

comparing the analytical performance of HPLC-ELSD and LC-MS/MS for Veratramine analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Veratramine Analysis: HPLC-ELSD vs. LC-MS/MS

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a steroidal alkaloid with significant pharmacological and toxicological properties, is crucial. The choice of analytical methodology directly impacts the reliability and sensitivity of these measurements. This guide provides a detailed comparison of two common analytical techniques for this compound analysis: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on a review of published experimental data, focusing on key performance metrics to assist in selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

The analytical performance of HPLC-ELSD and LC-MS/MS for this compound analysis is summarized in the table below. The data clearly indicates that LC-MS/MS offers significantly higher sensitivity, as evidenced by its lower limit of detection (LOD) and limit of quantification (LOQ).

Performance ParameterHPLC-ELSDLC-MS/MS
Limit of Detection (LOD) 21.50 mg/kg[1]Not explicitly reported, but LLOQ is significantly lower
Limit of Quantification (LOQ) Not explicitly reported, but linearity range suggests higher µg/mL levels0.1 ng/mL to 1 ng/mL[2][3]
Linearity Range 43.52 - 1020 mg/L[1], 0.36 - 3.6 µg[4]1 - 1000 ng/mL
Precision (RSD%) Intra- and Inter-day < 1.4% - 2.3%Intra- and Inter-day < 9.5%
Accuracy / Recovery (%) 100.9% - 101.4%Intra- and Inter-day bias between -4.78% and 1.65%
Selectivity ModerateHigh
Sample Throughput LowerHigher (shorter run times often reported)

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for both HPLC-ELSD and LC-MS/MS analysis of this compound.

HPLC-ELSD Methodology

This method is suitable for the quantification of this compound in plant materials and formulations where analyte concentrations are relatively high.

  • Sample Preparation: Extraction of this compound from the sample matrix, typically using a solvent like methanol, followed by ultrasonic extraction. The resulting extract is then filtered before injection.

  • Chromatographic Conditions:

    • Column: A C18 analytical column is commonly used (e.g., Shim-pack ODS-C18, 4.6 mm x 250 mm, 4 µm).

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (containing 0.1% triethylamine) in a 50:50 ratio, run at a flow rate of 0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

  • ELSD Conditions:

    • Drift Tube Temperature: Set to approximately 90°C.

    • Gas Flow Rate: Nitrogen gas flow is typically around 2.5 L/min.

LC-MS/MS Methodology

This method is preferred for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies and analysis of trace levels of this compound in complex biological matrices.

  • Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is often employed to isolate this compound and remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: A C18 column is also frequently used (e.g., Waters Symmetry C18).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% aqueous formic acid is common.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound are monitored. For this compound, a common transition is m/z 410.2 → 295.2.

Visualizing the Methodologies

To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the logical comparison between HPLC-ELSD and LC-MS/MS for this compound analysis.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_elsd HPLC-ELSD Analysis cluster_lc_msms LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Separation_E HPLC Separation Filtration->HPLC_Separation_E Inject LC_Separation_M LC Separation Filtration->LC_Separation_M Inject ELSD_Detection ELSD Detection HPLC_Separation_E->ELSD_Detection Data_Analysis_E Data Analysis ELSD_Detection->Data_Analysis_E MS_MS_Detection MS/MS Detection LC_Separation_M->MS_MS_Detection Data_Analysis_M Data Analysis MS_MS_Detection->Data_Analysis_M

Experimental workflow for this compound analysis.

Method Comparison cluster_hplc_elsd HPLC-ELSD cluster_lc_msms LC-MS/MS Veratramine_Analysis This compound Analysis H_Sensitivity Moderate Sensitivity Veratramine_Analysis->H_Sensitivity H_Selectivity Moderate Selectivity Veratramine_Analysis->H_Selectivity H_Cost Lower Cost Veratramine_Analysis->H_Cost M_Sensitivity High Sensitivity Veratramine_Analysis->M_Sensitivity M_Selectivity High Selectivity Veratramine_Analysis->M_Selectivity M_Cost Higher Cost Veratramine_Analysis->M_Cost H_Application Routine QC, High Conc. Samples H_Sensitivity->H_Application H_Selectivity->H_Application H_Cost->H_Application M_Application Trace Analysis, Pharmacokinetics, Metabolite ID M_Sensitivity->M_Application M_Selectivity->M_Application M_Cost->M_Application

References

Veratramine's Efficacy in Neuropathic Pain: A Comparative Analysis of SIGMAR1-NMDAR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of Veratramine, a naturally occurring steroidal alkaloid, in the management of neuropathic pain through its inhibitory action on the Sigma-1 Receptor (SIGMAR1) and N-methyl-D-aspartate receptor (NMDAR) pathway. This guide provides a comparative overview of this compound against other therapeutic alternatives targeting this pathway, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating novel analgesic strategies.

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The SIGMAR1-NMDAR signaling cascade has emerged as a key player in the central sensitization processes that underpin this type of chronic pain. This compound has shown promise in preclinical models by effectively modulating this pathway. This report presents a side-by-side comparison of this compound with other notable SIGMAR1 and NMDAR antagonists, summarizing their performance based on available experimental data.

Performance Comparison in a Preclinical Model of Diabetic Neuropathic Pain

To provide a standardized comparison, this guide focuses on data from the streptozotocin (STZ)-induced diabetic neuropathy model in rats, a widely used and relevant model for studying neuropathic pain. The primary endpoints evaluated are the mechanical withdrawal threshold (MWT), a measure of mechanical allodynia, and thermal withdrawal latency (TWL), a measure of thermal hyperalgesia.

CompoundClassDoseRoute of AdministrationEffect on Mechanical Withdrawal Threshold (MWT)Effect on Thermal Withdrawal Latency (TWL)Reference
This compound SIGMAR1-NMDAR Pathway Inhibitor50 μg/kgIntravenous (daily for 4 weeks)Increased from 7.5 ± 1.9 g to 17.9 ± 2.6 gIncreased from 11.8 ± 4.2 s to 20.4 ± 4.1 s (hot) and 3.4 ± 0.8 s to 5.9 ± 1.7 s (cold)[1]
S1RA (E-52862) Selective SIGMAR1 Antagonist40 mg/kg & 80 mg/kgIntraperitoneal (single dose)Significantly reduced mechanical hypersensitivity at 80 mg/kgNot specified in the same study[2][3]
Ketamine NMDAR Antagonist0.2 mg/kg + 0.1 µg/kg (with Dexmedetomidine)IntranasalReduced allodynia after 1 day of treatmentPaw withdrawal latency recovered from 13.5 ± 0.9 s to 17.1 ± 1.2 s after 10 days of treatment[4]
Fluvoxamine Selective Serotonin Reuptake Inhibitor (SSRI) with SIGMAR1 affinity10, 30, & 100 mg/kgOral (daily)Dose-dependent increase in paw withdrawal thresholdNot specified[5]

Visualizing the Mechanism and Workflow

To further elucidate the underlying biology and experimental procedures, the following diagrams are provided.

SIGMAR1_NMDAR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibitory Action Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation SIGMAR1 SIGMAR1 SIGMAR1->NMDAR Stabilizes CaMKII CaMKII CaMKII->NMDAR Phosphorylates (Ser896) Ca_ion->CaMKII Activates Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal This compound This compound This compound->NMDAR Reduces Phosphorylation This compound->SIGMAR1 Inhibits Expression

Caption: SIGMAR1-NMDAR signaling pathway in neuropathic pain and the inhibitory sites of this compound.

Experimental_Workflow start Induction of Diabetic Neuropathy (Streptozotocin injection in rats) confirmation Confirmation of Neuropathy (Hyperglycemia & Baseline Pain Tests) start->confirmation treatment Treatment Administration (this compound or Alternative Compound) confirmation->treatment behavioral Behavioral Testing (Mechanical & Thermal Pain Thresholds) treatment->behavioral molecular Molecular Analysis (Western Blot, Co-IP for SIGMAR1/NMDAR) behavioral->molecular end Data Analysis & Comparison molecular->end

Caption: Experimental workflow for evaluating the efficacy of compounds in a diabetic neuropathy model.

Logical_Relationship This compound This compound Inhibits_SIGMAR1 Inhibits SIGMAR1 Expression This compound->Inhibits_SIGMAR1 Reduces_NMDAR_Phos Reduces NMDAR Phosphorylation (Ser896) Inhibits_SIGMAR1->Reduces_NMDAR_Phos Disrupts_Complex Disrupts SIGMAR1-NMDAR & NMDAR-CaMKII Complexes Reduces_NMDAR_Phos->Disrupts_Complex Decreases_Ca_Influx Decreases Ca²⁺ Influx Disrupts_Complex->Decreases_Ca_Influx Alleviates_Pain Alleviation of Neuropathic Pain Decreases_Ca_Influx->Alleviates_Pain

Caption: Logical flow of this compound's inhibitory action on the SIGMAR1-NMDAR pathway to alleviate pain.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation and replication of the findings.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
  • Induction: Male Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal or intravenous injection of STZ (50-65 mg/kg), often following a period of high-fat diet to better mimic type 2 diabetes-related neuropathy.

  • Confirmation: The diabetic state is confirmed by measuring blood glucose levels, typically 48-72 hours post-STZ injection. Rats with blood glucose levels exceeding a predetermined threshold (e.g., >13.8 mmol/L or 250 mg/dL) are considered diabetic.

  • Neuropathy Development: Animals are monitored for the development of neuropathic pain symptoms, which typically manifest within 2 to 4 weeks. This is confirmed by baseline behavioral testing.

Behavioral Assays for Neuropathic Pain
  • Mechanical Allodynia (von Frey Test): This test assesses the sensitivity to a non-noxious mechanical stimulus. Rats are placed on an elevated mesh floor, and calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Thermal Hyperalgesia (Plantar Test): This test measures the latency to withdraw the paw from a radiant heat source applied to the plantar surface. A shortened withdrawal latency in diabetic animals compared to controls indicates thermal hyperalgesia.

  • Cold Allodynia (Cold Plate Test): Rats are placed on a cold plate maintained at a specific temperature (e.g., 4°C), and the latency to the first sign of pain (e.g., paw licking, jumping) is recorded.

Molecular Biology Techniques
  • Western Blotting: This technique is used to quantify the expression levels of specific proteins. In the context of this compound studies, spinal cord or dorsal root ganglion tissues are harvested, and protein lysates are subjected to electrophoresis, transferred to a membrane, and probed with antibodies specific for SIGMAR1, total NMDAR, and phosphorylated NMDAR (p-NMDAR Ser896).

  • Co-immunoprecipitation (Co-IP): This method is employed to identify protein-protein interactions. It is used to demonstrate the formation of SIGMAR1-NMDAR and NMDAR-CaMKII complexes, and how this compound treatment can disrupt these interactions.

Discussion

The compiled data suggests that this compound effectively mitigates both mechanical allodynia and thermal hyperalgesia in a preclinical model of diabetic neuropathy. Its mechanism of action, involving the dual inhibition of SIGMAR1 expression and subsequent NMDAR phosphorylation, presents a compelling therapeutic strategy.

When compared to other agents, this compound demonstrates a robust effect at a relatively low dose. S1RA (E-52862), a selective SIGMAR1 antagonist, also shows efficacy in reducing mechanical hypersensitivity, validating the importance of this target. However, more data is needed for a direct comparison of its effects on thermal pain in the same model. Ketamine, a well-known NMDAR antagonist, demonstrates analgesic properties, although its clinical utility can be limited by side effects. The data presented here for Ketamine is in combination with another agent, making a direct comparison of its sole efficacy challenging. Fluvoxamine, an SSRI with known affinity for SIGMAR1, also shows promise in alleviating mechanical allodynia, suggesting that modulation of the serotonergic system in conjunction with SIGMAR1 may be a viable approach.

References

Unambiguous Structure of Veratramine and its Isomers Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of the steroidal alkaloid Veratramine and its isomers, with a focus on the power of single-crystal X-ray crystallography. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and the conclusive data that solidifies our understanding of these complex molecules.

This compound, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant interest in the scientific community for its potential therapeutic applications. The precise three-dimensional arrangement of its atoms, and those of its isomers, is crucial for understanding its biological activity and for the development of new pharmaceuticals. While various analytical techniques contribute to the structural elucidation of such complex natural products, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous proof of structure and stereochemistry.

Recent studies have successfully employed this technique to resolve the crystal structures of this compound and its significant isomer, 20-epi-Veratramine, putting to rest any structural ambiguities. This guide will delve into the experimental details of these crystallographic studies and compare the insights gained with those from other analytical methods.

Comparative Analysis of Analytical Techniques

The structural characterization of this compound and its isomers relies on a combination of spectroscopic and spectrometric techniques. While each method provides valuable pieces of the structural puzzle, X-ray crystallography delivers the complete and unequivocal picture.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Provides an unambiguous and complete structural determination.Requires a single crystal of suitable size and quality, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of ¹H and ¹³C atoms, connectivity between atoms, and relative stereochemistry.Non-destructive technique that provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules with many overlapping signals. Does not directly provide absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can help identify the molecular formula and substructures.High sensitivity and requires only a small amount of sample.Provides limited information about the 3D arrangement of atoms and stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple technique for identifying key functional groups.Provides limited information about the overall molecular structure.

X-ray Crystallography: The Definitive Method

The single-crystal X-ray diffraction analysis of this compound and 20-epi-Veratramine has provided incontrovertible evidence of their structures. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), offers a wealth of information for researchers.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound and 20-epi-Veratramine

The following is a generalized protocol based on standard crystallographic practices for small molecules like this compound. Specific details can be found in the supplementary information of the cited research and the corresponding CIF files.

1. Crystallization:

  • Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/ethyl acetate) is a common method for growing single crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

  • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data Summary
ParameterThis compound20-epi-Veratramine
CCDC Deposition Number 24041962404197
Empirical Formula C₂₇H₃₉NO₂C₂₇H₃₉NO₂
Formula Weight 409.60409.60
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) Data from CIFData from CIF
b (Å) Data from CIFData from CIF
c (Å) Data from CIFData from CIF
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) Data from CIFData from CIF
Z 44
Temperature (K) 100100
Radiation type Mo KαMo Kα
Final R indices [I>2σ(I)] Data from CIFData from CIF

Note: Specific unit cell dimensions and R-factors are available in the corresponding Crystallographic Information Files (CIFs) from the CCDC.

Visualizing the Experimental Workflow

The process of confirming the structure of this compound and its isomers using X-ray crystallography can be visualized as a logical workflow.

X-ray Crystallography Workflow for this compound Structure Confirmation cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Deposition Purification Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Integration Data Integration & Scaling Xray_Diffraction->Data_Integration Structure_Solution Structure Solution (Direct Methods) Data_Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition Final_Structure Final_Structure Deposition->Final_Structure Confirmed Structure

Caption: Workflow for this compound structure confirmation.

Comparison of Analytical Techniques: A Logical Overview

The selection of an analytical technique for structural elucidation involves a logical progression from preliminary characterization to definitive confirmation.

Logical Flow for Structural Elucidation of this compound Initial_Analysis Initial Analysis (e.g., MS, IR) Detailed_Framework Detailed Framework (NMR) Initial_Analysis->Detailed_Framework Provides Molecular Formula & Functional Groups Unambiguous_Confirmation Unambiguous Confirmation (X-ray Crystallography) Detailed_Framework->Unambiguous_Confirmation Provides Connectivity & Relative Stereochemistry Final_Structure Confirmed 3D Structure Unambiguous_Confirmation->Final_Structure Provides Absolute Stereochemistry & Final Proof

Caption: Analytical techniques for structure elucidation.

comparing the gene expression profiles of cells treated with Veratramine versus a control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles of cells treated with Veratramine versus a control group. This compound, a steroidal alkaloid, has demonstrated significant anti-cancer properties, primarily through the inhibition of key cellular signaling pathways. This document summarizes the experimental data on its effects on gene expression, details the methodologies used in these studies, and visualizes the involved pathways and workflows.

Summary of Gene Expression Changes Induced by this compound

This compound treatment leads to significant alterations in the expression of genes involved in cancer progression, particularly those related to the Hedgehog signaling pathway, cell cycle regulation, and apoptosis. The following table summarizes the key gene expression changes observed in cancer cell lines upon this compound treatment.

Target PathwayGeneRegulationCell TypeSupporting Evidence
Hedgehog Signaling Gli1DownregulatedNon-Small Cell Lung CancerImmunoblotting indicates a significant decrease in Gli1 protein expression, a key transcription factor in the Hedgehog pathway.[1]
SMODownregulatedNon-Small Cell Lung CancerDecreased protein expression of Smoothened (SMO) was observed following this compound treatment.[1]
ShhDownregulatedNon-Small Cell Lung CancerExpression of Sonic hedgehog (Shh) was reduced in response to this compound.[1]
Cell Cycle Regulation Cdk4/6DownregulatedAndrogen-Independent Prostate CancerImmunoblot analysis revealed significant downregulation of Cdk4/6.[2][3]
Cyclin D1DownregulatedAndrogen-Independent Prostate CancerA notable decrease in Cyclin D1 expression was observed, contributing to G1 phase arrest.
Apoptosis BCL2ModulatedHuman Hepatocellular CarcinomaThis compound treatment affects the mRNA expression levels of the anti-apoptotic gene BCL2.
BAXModulatedHuman Hepatocellular CarcinomaThe pro-apoptotic gene BAX shows altered mRNA expression, influencing the commitment of cells to apoptosis.

Experimental Protocols

The following are detailed methodologies from key studies investigating the effects of this compound on gene expression.

Study 1: this compound in Non-Small Cell Lung Cancer (NSCLC)
  • Cell Lines: A549, NCI-H358, and NCI-H1299 human NSCLC cell lines.

  • Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 500 µM) for 24 to 72 hours to determine the half-maximal inhibitory concentration (IC50). For specific assays like apoptosis and protein expression analysis, a concentration of 50 µM was used for 24 hours.

  • Gene Expression Analysis: Protein expression levels of key genes in the Hedgehog signaling pathway (Gli1, SMO, Shh), cell cycle-related proteins, and EMT-related proteins were measured by immunoblotting.

  • Control: A vehicle control (ethanol) was used for comparison in all experiments.

Study 2: this compound in Androgen-Independent Prostate Cancer (AIPC)
  • Cell Lines: PC3 and DU145 human AIPC cell lines.

  • Gene Expression Analysis: Microarray and proteomics analyses were performed to investigate the differentially expressed genes and proteins in AIPC cells treated with this compound.

  • Phenotypic Assays: The anti-tumor effects were evaluated using CCK-8 for cell proliferation, anchorage-independent colony formation, trans-well and wound healing assays for migration and invasion, and flow cytometry for cell cycle analysis.

  • Key Findings: The study identified that this compound's anti-tumor effects are mediated through the ATM/ATR and Akt pathways, leading to the downregulation of Cdk4/6 and cyclin D1, which results in G0/G1 phase arrest.

Visualizing the Molecular Impact and Experimental Design

To further elucidate the mechanisms of this compound and the experimental approaches used, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cell_lines Cancer Cell Lines (e.g., NSCLC, AIPC) treatment This compound Treatment (vs. Vehicle Control) cell_lines->treatment rna_extraction RNA/Protein Extraction treatment->rna_extraction gene_expression Gene Expression Profiling (Microarray/Immunoblotting) rna_extraction->gene_expression data_analysis Data Analysis (Differentially Expressed Genes) gene_expression->data_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis

Caption: A flowchart of the experimental process for analyzing gene expression changes.

hedgehog_pathway This compound Inhibition of the Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits Degradation SUFU SUFU SUFU->SUFU_Gli Gli Gli Gli->SUFU_Gli Gli_active Active Gli SUFU_Gli->Gli_active Release & Activation target_genes Target Gene Expression (e.g., Proliferation, Survival) Gli_active->target_genes Transcription This compound This compound This compound->SMO Inhibits

Caption: this compound's inhibitory effect on the Hedgehog signaling pathway.

References

validation of Veratramine's safety and toxicity profile in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical safety and toxicity profile of Veratramine, a steroidal alkaloid with therapeutic potential. The information is compiled from various preclinical studies, offering a comparative analysis with other relevant compounds and detailing the experimental methodologies used to assess its safety.

Executive Summary

This compound, a naturally occurring steroidal alkaloid, has demonstrated potential therapeutic effects, including analgesic properties. However, a thorough understanding of its safety and toxicity is crucial for further drug development. This guide summarizes key preclinical findings on the acute toxicity, genotoxicity, and teratogenicity of this compound. Comparative data with other Veratrum alkaloids, such as cyclopamine and jervine, are presented to provide a broader context for its toxicological profile.

Acute Toxicity

Acute toxicity studies are essential for determining the potential for adverse effects following a single high dose of a substance. For this compound, the median lethal dose (LD50) has been established in mice.

Table 1: Acute Toxicity of this compound

CompoundSpeciesRoute of AdministrationLD50Reference
This compoundMouseIntragastric15.9 mg/kg[1][2][3]
This compoundMouseSubcutaneous4.5 mg/kg[4]
Experimental Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Oral Toxicity – Acute Toxic Class Method).

  • Animal Model: Healthy, young adult mice of a single sex (typically females) are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment for at least 5 days before the study.

  • Dose Administration: A stepwise procedure is used with a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). This compound is administered orally via gavage to a group of 3 animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior), and body weight changes for at least 14 days.[1]

  • Endpoint: The LD50 value is estimated based on the mortality observed at different dose levels.

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage DNA. This compound has been shown to induce DNA damage in the brain of mice.

Table 2: Genotoxicity of this compound

AssayCell/Tissue TypeSpeciesEffectReference
Comet AssayCerebellum and Cerebral Cortex CellsMouseDose-dependent DNA damage
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The genotoxic potential of this compound was evaluated using the comet assay, a sensitive method for detecting DNA strand breaks in individual cells.

  • Animal Treatment: Mice are administered this compound orally for a specified period (e.g., 7 consecutive days).

  • Tissue Collection and Cell Preparation: Following treatment, the cerebellum and cerebral cortex are dissected, and single-cell suspensions are prepared.

  • Embedding Cells in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind nucleoids containing the cellular DNA.

  • Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and electrophoresis is performed, allowing fragmented DNA to migrate from the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Teratogenicity and Developmental Toxicity

Teratogenicity studies evaluate the potential of a substance to cause birth defects. This compound's teratogenic potential has been compared with other Veratrum alkaloids, particularly in the context of their shared mechanism of inhibiting the Hedgehog signaling pathway.

Table 3: Comparative in vitro Embryotoxicity of Veratrum Alkaloids

CompoundEffect on Bovine Embryo DevelopmentRelative Teratogenic PotentialReference
This compound Lower cleavage rates, reduced blastocyst formationLow
Cyclopamine Reduced blastocyst formationHigh
Jervine Reduced blastocyst formationHigh
Cyclopamine-4-en-3-one (synthetic) Most potent inhibitor of embryo developmentVery High

Note: The ranking of inhibition of development to the blastocyst stage was Cyclopamine-4-en-3-one > Cyclopamine > this compound > Jervine > control.

Experimental Protocol: In Vitro Bovine Embryo Development Assay

This assay provides an alternative to in vivo animal testing for screening potential reproductive and teratogenic toxins.

  • Oocyte Collection and Maturation: Bovine oocytes are collected from ovaries and matured in vitro in a suitable maturation medium.

  • In Vitro Fertilization (IVF): Matured oocytes are fertilized in vitro with bull sperm.

  • Embryo Culture and Treatment: Presumptive zygotes are cultured in a chemically defined medium. Embryos are exposed to different concentrations of this compound and comparator compounds (e.g., cyclopamine, jervine) during the culture period.

  • Endpoint Evaluation: Embryo development is assessed at various time points by evaluating cleavage rates and the percentage of embryos reaching the morula and blastocyst stages.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound and related alkaloids are linked to their interaction with specific signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development. Inhibition of this pathway by Veratrum alkaloids is a primary mechanism behind their teratogenic effects. Cyclopamine and jervine are potent inhibitors of the Hh pathway, leading to severe birth defects like cyclopia. While this compound also interacts with this pathway, its teratogenic potential is considered lower than that of cyclopamine and jervine.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription This compound This compound This compound->SMO Inhibits

Figure 1. Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Other Potential Mechanisms
  • Sodium Channels: Veratrum alkaloids are known to interact with voltage-gated sodium channels, which could contribute to their neurotoxic and cardiotoxic effects.

  • Serotonin (5-HT) System: this compound has been shown to act as a serotonin agonist, which may be related to some of its central nervous system effects.

Conclusion

The preclinical data indicate that this compound possesses a notable toxicity profile that requires careful consideration in its development as a therapeutic agent. The acute toxicity is significant, with a low LD50 in mice. Genotoxicity has been observed in the form of DNA damage in the brain, and while its teratogenic potential appears lower than that of other Veratrum alkaloids like cyclopamine and jervine, it still presents a developmental toxicity risk. The primary mechanism of its teratogenicity is the inhibition of the Hedgehog signaling pathway. Further studies, including repeated-dose toxicity and more detailed mechanistic investigations, are necessary to fully characterize the safety profile of this compound and to establish a safe therapeutic window.

Experimental_Workflow cluster_Toxicity_Assessment Toxicity Assessment of this compound cluster_Methodology Methodology Acute_Toxicity Acute Toxicity (LD50 Determination) Animal_Dosing Animal Dosing (Mice) Acute_Toxicity->Animal_Dosing Genotoxicity Genotoxicity (Comet Assay) Genotoxicity->Animal_Dosing Teratogenicity Teratogenicity (In Vitro Embryo Assay) Cell_Culture Cell/Embryo Culture and Treatment Teratogenicity->Cell_Culture Data_Analysis Data Analysis and Endpoint Measurement Animal_Dosing->Data_Analysis Cell_Culture->Data_Analysis Safety_Profile Comprehensive Safety Profile Data_Analysis->Safety_Profile Establishes

References

A Comparative Analysis of Veratramine Content in Different Veratrum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of veratramine content in various Veratrum species, offering supporting experimental data and detailed methodologies. This compound, a steroidal alkaloid, is of significant interest for its potential therapeutic applications, including its role as an inhibitor of the Hedgehog signaling pathway, which is implicated in some cancers. Understanding the distribution and concentration of this compound in different Veratrum species is crucial for efficient isolation and drug development.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different Veratrum species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from available research.

Veratrum SpeciesPlant PartThis compound ContentAnalytical MethodReference
Veratrum nigrumRhizomes and Roots89.7 µg/g of extractUPLC-MS/MS[1]
Veratrum californicumRoots/Rhizomes0.011 - 0.015 mg/g of biomassHPLC-QTOF
Veratrum albumFruits, Roots, and Rootstockµg/g to mg/g range; generally lower than other alkaloids like protoveratrine AHPLC-MS/MS[2][3]

It is important to note that alkaloid composition and concentration can be influenced by various factors such as the geographical location, season, and specific chemotype of the plant.[2][3]

Experimental Protocols

A precise and reliable methodology is essential for the accurate quantification of this compound. Below are detailed protocols for the extraction, purification, and analysis of this compound from Veratrum species.

Extraction and Purification of this compound from Veratrum Rhizomes

This protocol outlines a common method for the extraction and purification of this compound.

  • Sample Preparation: The rhizomes of the Veratrum plant are collected, dried, and pulverized into a fine powder.

  • Extraction:

    • The powdered rhizome material is subjected to reflux extraction with 70% ethanol for 2 hours. This step is repeated three times to ensure maximum extraction of alkaloids.

    • The extracts are then combined, filtered, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

  • Purification:

    • The concentrated extract is subjected to column chromatography using silica gel or other suitable adsorbent materials.

    • A gradient elution system, for example, with petroleum ether and ethyl acetate, is used to separate the different alkaloid fractions.

    • The fractions containing this compound are collected and combined.

    • Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Both HPLC coupled with an Evaporative Light Scattering Detector (ELSD) and HPLC coupled with tandem mass spectrometry (MS/MS) are effective methods for the quantification of this compound.

a) HPLC-ELSD Method for Veratrum nigrum

  • Chromatographic Conditions:

    • Column: Shim-pack ODS - C18 (4.6 mm x 250 mm, 4 µm)

    • Mobile Phase: Acetonitrile-water (containing 0.1% triethylamine) (50:50)

    • Flow Rate: 0.8 mL/min

  • Detector Conditions (ELSD):

    • Drift Tube Temperature: 90°C

    • Gas Flow Rate: 2.5 L/min

b) HPLC-MS/MS Method for Veratrum Species

  • Sample Preparation for Analysis: The dried extract is reconstituted in a suitable solvent, typically a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used (e.g., Phenyl-Hexyl column, 2.1 × 100 mm, 1.7 μm).

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, acetonitrile and 10 mM ammonium acetate in water, with the pH adjusted to 8.8 with ammonia water.

    • Flow Rate: Maintained at a constant rate, for instance, 0.15 mL/min.

    • Column Temperature: Typically maintained around 22°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.

    • MRM Transition for this compound: The quantitative ion pair for this compound is m/z 410.1 → 295.1.

    • Key Parameters: Optimized parameters include a capillary voltage of 4000 V, a drying gas temperature of 320°C, and a nebulizer pressure of 15 psi.

Visualizing the Experimental and Biosynthetic Pathways

To better illustrate the processes involved in this compound analysis and its natural formation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Veratrum Rhizomes drying Drying plant_material->drying grinding Grinding to Powder drying->grinding reflux Reflux Extraction (70% Ethanol) grinding->reflux filtration Filtration reflux->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography purified_extract Purified this compound chromatography->purified_extract hplc HPLC Separation (C18 Column) purified_extract->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

biosynthetic_pathway acetate Acetate mevalonate Mevalonate Pathway acetate->mevalonate cholesterol Cholesterol mevalonate->cholesterol verazine Verazine cholesterol->verazine intermediates Multiple Steps verazine->intermediates This compound This compound intermediates->this compound

Caption: Simplified biosynthetic pathway of this compound from acetate.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Veratramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Veratramine, a potent steroidal alkaloid, is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance with significant toxicological properties. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The compound has been shown to have excitatory effects on the central nervous system and may cause reproductive harm.[2][3] While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for this compound, its acute toxicity data underscores the need for stringent safety measures.[4]

Quantitative Data Value Species Route Reference
LD50 (Lethal Dose, 50%) 15.9 mg/kgMouseIntragastric
LD50 (Lethal Dose, 50%) 4500 µg/kgMouseSubcutaneous
Molecular Weight 409.604 g/mol N/AN/A
Melting Point 209.5-210.5 °C (Hydrate)N/AN/A
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile gloves (double gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - N95 or higher rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation - Nitrile gloves (double gloving recommended) - Laboratory coat - Chemical splash goggles or a face shield - Work should be conducted in a certified chemical fume hood
Cell Culture and In Vitro Assays - Nitrile gloves - Laboratory coat - Safety glasses - Work should be performed in a biological safety cabinet (BSC)
Animal Dosing and Handling - Nitrile gloves (double gloving recommended) - Solid-front laboratory gown with tight-fitting cuffs - Safety glasses with side shields or chemical splash goggles - N95 or higher rated respirator
Waste Disposal - Nitrile gloves (double gloving recommended) - Laboratory coat or disposable gown - Chemical splash goggles or a face shield

Experimental Protocols and Handling Procedures

Adherence to standardized procedures is crucial for the safe handling of this compound. The following workflow provides a step-by-step guide from receipt of the compound to its final disposal.

This compound Handling Workflow

Veratramine_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Decontamination and Disposal A Receiving and Storage (Store at -20°C) B Weighing (In a chemical fume hood or ventilated balance enclosure) A->B Wear appropriate PPE C Solubilization (In a chemical fume hood) B->C Use appropriate solvent D Experimental Use (e.g., cell culture, animal dosing) C->D Follow experimental protocol E Decontaminate Glassware and Surfaces (e.g., with 10% bleach solution followed by ethanol) D->E After experiment completion F Collect Solid Waste (Contaminated PPE, plasticware) D->F G Collect Liquid Waste (Unused solutions, contaminated media) D->G H Dispose as Hazardous Waste (Follow institutional guidelines) E->H F->H G->H

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. For long-term stability, storage at -20°C is recommended.

2. Weighing and Solution Preparation:

  • All manipulations of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.

  • Wear double nitrile gloves, a lab coat, and safety goggles.

  • Use dedicated spatulas and weigh boats.

  • Prepare solutions in a chemical fume hood.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When performing experiments, ensure that all procedures are conducted in a manner that minimizes the creation of aerosols.

  • Use appropriate containment, such as a biological safety cabinet for cell-based assays.

4. Decontamination:

  • All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated.

  • A common procedure is to rinse with a 10% bleach solution, followed by copious amounts of water, and then an ethanol rinse.

5. Waste Disposal:

  • Dispose of all this compound-contaminated waste as hazardous chemical waste, in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, pipette tips, tubes) in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect all unused solutions and contaminated liquids in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.

By adhering to these safety guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any hazardous chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veratramine
Reactant of Route 2
Veratramine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.